3-Amino-3-cyclohexylpropanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-amino-3-cyclohexylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c10-8(6-9(11)12)7-4-2-1-3-5-7/h7-8H,1-6,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRSAFKZAGGXJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90926285 | |
| Record name | 3-Amino-3-cyclohexylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90926285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129042-71-3 | |
| Record name | β-Aminocyclohexanepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129042-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-3-cyclohexylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90926285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Amino-3-cyclohexylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-Amino-3-cyclohexylpropanoic acid, a valuable beta-amino acid analog. The document details four core synthesis methodologies: the Rodionov Reaction, Aza-Michael Addition, Strecker Synthesis, and Hofmann Rearrangement. Each section includes a conceptual overview, a detailed experimental protocol, and a summary of relevant quantitative data. Visual diagrams generated using Graphviz are provided to illustrate the reaction pathways and experimental workflows, facilitating a deeper understanding of the chemical transformations.
Rodionov Reaction
The Rodionov reaction is a one-pot multicomponent reaction that condenses an aldehyde with malonic acid and ammonia (or an amine) to produce a β-amino acid. This method is particularly advantageous for its operational simplicity and the direct formation of the target amino acid from readily available starting materials.
Synthesis Pathway
The reaction proceeds through an initial Knoevenagel condensation of cyclohexanecarboxaldehyde with malonic acid to form an unsaturated intermediate. This is followed by a conjugate addition of ammonia and subsequent decarboxylation to yield this compound.
Experimental Protocol
A representative experimental protocol for the Rodionov reaction is as follows:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyclohexanecarboxaldehyde (1.0 eq), malonic acid (1.1 eq), and ammonium acetate (2.0 eq) in a suitable solvent such as ethanol.
-
Reaction Conditions: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent. The resulting residue is then dissolved in water and the pH is adjusted to isoelectric point (around pH 6-7) using a suitable acid or base to precipitate the crude product.
-
Purification: The crude this compound is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol).
Quantitative Data
| Parameter | Value | Reference |
| Yield | 50-70% | General literature values for Rodionov reactions. |
| Purity | >95% after recrystallization | General literature values for Rodionov reactions. |
| Reaction Time | 4-6 hours | General literature values for Rodionov reactions. |
| Temperature | 80-90 °C | General literature values for Rodionov reactions. |
Aza-Michael Addition
The aza-Michael addition involves the conjugate addition of an amine nucleophile to an α,β-unsaturated carbonyl compound. For the synthesis of this compound, this pathway requires the initial preparation of a suitable Michael acceptor, such as ethyl 3-cyclohexylacrylate.
Synthesis Pathway
The synthesis begins with the preparation of ethyl 3-cyclohexylacrylate, typically through a Wittig or Horner-Wadsworth-Emmons reaction with cyclohexanecarboxaldehyde. Subsequently, ammonia is added in a conjugate fashion to the α,β-unsaturated ester, followed by hydrolysis of the ester to yield the final product.
Experimental Protocols
2.2.1. Synthesis of Ethyl 3-cyclohexylacrylate
-
Reaction Setup: To a solution of a phosphonate reagent (e.g., triethyl phosphonoacetate) (1.1 eq) in a suitable solvent like tetrahydrofuran (THF), add a strong base such as sodium hydride (1.1 eq) at 0 °C.
-
Reaction Conditions: Stir the mixture at 0 °C for 30 minutes, then add cyclohexanecarboxaldehyde (1.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up and Isolation: Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude ethyl 3-cyclohexylacrylate can be purified by column chromatography on silica gel.
2.2.2. Aza-Michael Addition and Hydrolysis
-
Reaction Setup: Dissolve ethyl 3-cyclohexylacrylate (1.0 eq) in a solution of ammonia in a suitable solvent (e.g., methanol or ethanol).
-
Reaction Conditions: Stir the mixture at room temperature in a sealed vessel for 24-48 hours.
-
Hydrolysis: After the addition is complete, add an aqueous solution of a strong base (e.g., sodium hydroxide) and heat the mixture to reflux for 2-4 hours to hydrolyze the ester.
-
Work-up and Isolation: Cool the reaction mixture and acidify with a suitable acid (e.g., hydrochloric acid) to the isoelectric point to precipitate the product.
-
Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent.
Quantitative Data
| Parameter | Value | Reference |
| Yield (Acrylate Synthesis) | 70-90% | General literature values for Wittig/HWE reactions. |
| Yield (Michael Addition) | 60-80% | General literature values for aza-Michael additions. |
| Purity | >98% after purification | General literature values. |
| Reaction Time (Total) | 38-70 hours | Estimated from typical reaction times for each step. |
Strecker Synthesis
The Strecker synthesis is a classic method for the preparation of α-amino acids, which can be adapted for β-amino acids. The process involves the reaction of an aldehyde with a source of cyanide and ammonia to form an α-aminonitrile, which is subsequently hydrolyzed to the amino acid. For this compound, this would be a multi-step adaptation. A more direct route to the target molecule using a Strecker-like approach is less common but conceptually possible. A direct Strecker synthesis on cyclohexanecarboxaldehyde would yield an α-amino acid. To obtain the β-amino acid, a homologated starting material would be necessary.
A plausible, albeit less direct, Strecker-type pathway would involve the synthesis of a β-cyanohydrin from cyclohexanecarboxaldehyde, followed by conversion to a β-amino nitrile and subsequent hydrolysis.
Conceptual Pathway
Note: A direct Strecker synthesis to this compound is not straightforward. The above diagram illustrates the classical outcome.
Experimental Protocol (for the α-amino acid)
-
Reaction Setup: In a well-ventilated fume hood, a solution of ammonium chloride (1.2 eq) and potassium cyanide (1.2 eq) in water is prepared. To this solution, cyclohexanecarboxaldehyde (1.0 eq) is added.
-
Reaction Conditions: The mixture is stirred at room temperature for 24 hours.
-
Hydrolysis: The resulting α-aminonitrile is then hydrolyzed by adding a strong acid (e.g., concentrated HCl) and heating the mixture to reflux for 4-6 hours.
-
Work-up and Isolation: After cooling, the solution is neutralized to the isoelectric point to precipitate the amino acid.
-
Purification: The product is collected by filtration and recrystallized.
Quantitative Data (for the α-amino acid)
| Parameter | Value | Reference |
| Yield | 50-60% | General literature values for Strecker synthesis. |
| Purity | >95% after recrystallization | General literature values. |
| Reaction Time | 28-30 hours | Estimated from typical reaction times for each step. |
Hofmann Rearrangement
The Hofmann rearrangement is a method for converting a primary amide into a primary amine with one less carbon atom. To synthesize this compound via this route, a suitable β-keto amide, such as 3-cyclohexyl-3-oxopropanamide, is required as the starting material.
Synthesis Pathway
The synthesis starts with the preparation of 3-cyclohexyl-3-oxopropanamide, for instance, from ethyl 3-cyclohexyl-3-oxopropanoate. The amide then undergoes the Hofmann rearrangement using bromine and a strong base to yield an isocyanate intermediate, which is subsequently hydrolyzed to the target β-amino acid.
Experimental Protocols
4.2.1. Synthesis of 3-Cyclohexyl-3-oxopropanamide
-
Reaction Setup: Ethyl 3-cyclohexyl-3-oxopropanoate (1.0 eq) is dissolved in a concentrated aqueous or alcoholic solution of ammonia.
-
Reaction Conditions: The mixture is stirred at room temperature in a sealed vessel for 24-48 hours.
-
Work-up and Isolation: The solvent is removed under reduced pressure, and the resulting solid amide is collected and can be used in the next step, often without further purification.
4.2.2. Hofmann Rearrangement
-
Reaction Setup: In a flask cooled in an ice bath, a solution of sodium hydroxide in water is prepared. Bromine (1.0 eq) is added slowly to this solution to form sodium hypobromite.
-
Reaction Conditions: The previously prepared 3-cyclohexyl-3-oxopropanamide (1.0 eq) is then added portion-wise to the cold hypobromite solution. The mixture is stirred and allowed to warm to room temperature, and then heated to 50-70 °C for 1-2 hours.
-
Work-up and Isolation: After cooling, the reaction mixture is acidified to the isoelectric point to precipitate the this compound.
-
Purification: The product is collected by filtration, washed with cold water, and recrystallized.
Quantitative Data
| Parameter | Value | Reference |
| Yield (Amide Synthesis) | 80-95% | General literature values for amidation of esters. |
| Yield (Hofmann Rearrangement) | 40-60% | General literature values for Hofmann rearrangement. |
| Purity | >95% after recrystallization | General literature values. |
| Reaction Time (Total) | 26-52 hours | Estimated from typical reaction times for each step. |
Conclusion
This guide has outlined four distinct and viable synthetic pathways for the preparation of this compound. The choice of a particular method will depend on factors such as the availability of starting materials, desired scale of the reaction, and the required stereochemical purity. The Rodionov reaction offers a direct and convergent approach, while the aza-Michael addition and Hofmann rearrangement represent more linear syntheses requiring the preparation of key intermediates. The Strecker synthesis, in its classical form, is more suited for the corresponding α-amino acid but highlights a fundamental approach in amino acid synthesis. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.
Enantioselective Synthesis of 3-Amino-3-cyclohexylpropanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of established and promising methodologies for the enantioselective synthesis of 3-Amino-3-cyclohexylpropanoic acid, a chiral β-amino acid of interest in pharmaceutical and medicinal chemistry. Due to the limited availability of specific published protocols for this exact molecule, this document presents detailed, representative experimental procedures adapted from well-established methods for the synthesis of analogous β-amino acids. The core strategies discussed include rhodium-catalyzed asymmetric hydrogenation, enzymatic kinetic resolution via lipase, and diastereoselective Michael addition utilizing a chiral auxiliary.
Core Synthetic Strategies
The enantioselective synthesis of this compound can be approached through several key asymmetric transformations. This guide focuses on three principal routes:
-
Rhodium-Catalyzed Asymmetric Hydrogenation: This method involves the enantioselective reduction of a prochiral β-enamido ester precursor, establishing the stereocenter at the C3 position. Chiral phosphine ligands complexed with rhodium are crucial for achieving high enantioselectivity.
-
Enzymatic Kinetic Resolution (EKR) with Lipase: This biocatalytic approach relies on the ability of lipases to selectively acylate or hydrolyze one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers. This method is often valued for its high selectivity and environmentally benign reaction conditions.
-
Diastereoselective Michael Addition with a Chiral Auxiliary: This strategy involves the conjugate addition of an amine nucleophile to an α,β-unsaturated ester appended with a chiral auxiliary. The auxiliary directs the stereochemical outcome of the addition, and its subsequent removal yields the enantiomerically enriched β-amino acid.
Method 1: Rhodium-Catalyzed Asymmetric Hydrogenation
This approach is predicated on the synthesis of a suitable β-amidoacrylate precursor, followed by a highly enantioselective hydrogenation step.
Experimental Protocol
Step 1: Synthesis of (E)-methyl 3-(acetylamino)-3-cyclohexylacrylate
-
To a solution of methyl 3-cyclohexyl-3-oxopropanoate (1.0 eq) and ammonium acetate (1.2 eq) in methanol, add acetic anhydride (1.5 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography on silica gel to afford (E)-methyl 3-(acetylamino)-3-cyclohexylacrylate.
Step 2: Asymmetric Hydrogenation
-
In a glovebox, charge a pressure-rated vessel with [Rh(COD)2]BF4 (0.01 eq) and a chiral bisphosphine ligand (e.g., (R)-BINAP, 0.012 eq) in degassed methanol.
-
Stir the solution for 30 minutes to form the catalyst.
-
Add a solution of (E)-methyl 3-(acetylamino)-3-cyclohexylacrylate (1.0 eq) in degassed methanol.
-
Seal the vessel, remove from the glovebox, and purge with hydrogen gas (5 bar).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Carefully vent the hydrogen and concentrate the mixture under reduced pressure.
-
The crude product, methyl N-acetyl-3-amino-3-cyclohexylpropanoate, can be analyzed for enantiomeric excess by chiral HPLC.
Step 3: Hydrolysis to this compound
-
To the crude N-acetyl ester, add 6 M hydrochloric acid.
-
Heat the mixture to reflux for 6 hours.
-
Cool the solution to room temperature and wash with dichloromethane.
-
Adjust the pH of the aqueous layer to 7 with a suitable base (e.g., sodium hydroxide or an ion-exchange resin).
-
The product will precipitate and can be collected by filtration, washed with cold water, and dried under vacuum.
Quantitative Data (Representative)
| Step | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | (E)-methyl 3-(acetylamino)-3-cyclohexylacrylate | 75-85 | N/A |
| 2 | Methyl N-acetyl-3-amino-3-cyclohexylpropanoate | >95 | 90-99 |
| 3 | (R)- or (S)-3-Amino-3-cyclohexylpropanoic acid | 80-90 | >99 (after purification/recrystallization) |
Experimental Workflow
Caption: Workflow for Rh-catalyzed asymmetric hydrogenation.
Method 2: Enzymatic Kinetic Resolution with Lipase
This method involves the synthesis of a racemic ester of the target amino acid, followed by selective enzymatic acylation of one enantiomer.
Experimental Protocol
Step 1: Synthesis of Racemic Ethyl 3-Amino-3-cyclohexylpropanoate
-
A mixture of cyclohexanecarboxaldehyde (1.0 eq), malonic acid (1.1 eq), and ammonium acetate (2.0 eq) in ethanol is heated to reflux for 8 hours.
-
The reaction mixture is cooled and concentrated under reduced pressure.
-
The residue is taken up in water and the pH is adjusted to ~7, leading to the precipitation of racemic this compound.
-
The crude amino acid is esterified by refluxing in ethanol with a catalytic amount of sulfuric acid for 12 hours.
-
After cooling, the reaction is quenched with saturated sodium bicarbonate solution and extracted with ethyl acetate.
-
The organic layers are combined, dried, and concentrated to give racemic ethyl 3-amino-3-cyclohexylpropanoate.
Step 2: Lipase-Catalyzed Kinetic Resolution
-
To a solution of racemic ethyl 3-amino-3-cyclohexylpropanoate (1.0 eq) in an organic solvent (e.g., tert-butyl methyl ether), add an acylating agent (e.g., ethyl acetate, 3.0 eq).
-
Add an immobilized lipase (e.g., Candida antarctica lipase B (CALB), ~50% by weight of the substrate).
-
Shake the suspension at a controlled temperature (e.g., 40 °C) and monitor the reaction progress by chiral HPLC.
-
When ~50% conversion is reached, filter off the enzyme.
-
Separate the acylated product (e.g., ethyl N-acetyl-3-amino-3-cyclohexylpropanoate) from the unreacted amino ester by column chromatography.
Step 3: Hydrolysis of Separated Enantiomers
-
The unreacted amino ester and the acylated amino ester are hydrolyzed separately by refluxing in 6 M hydrochloric acid for 6 hours.
-
Work-up as described in Method 1, Step 3, to obtain the two enantiomers of this compound.
Quantitative Data (Representative)
| Step | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Racemic Ethyl 3-Amino-3-cyclohexylpropanoate | 60-70 | 0 |
| 2 | (S)-Ethyl 3-Amino-3-cyclohexylpropanoate | ~45 | >98 |
| 2 | (R)-Ethyl N-acetyl-3-amino-3-cyclohexylpropanoate | ~45 | >98 |
| 3 | (S)-3-Amino-3-cyclohexylpropanoic acid | 85-95 | >98 |
| 3 | (R)-3-Amino-3-cyclohexylpropanoic acid | 85-95 | >98 |
Experimental Workflow
Caption: Workflow for enzymatic kinetic resolution using lipase.
Method 3: Diastereoselective Michael Addition with a Chiral Auxiliary
This method utilizes a chiral auxiliary to control the stereochemistry of a conjugate addition reaction. Evans-type oxazolidinone auxiliaries are commonly employed for this purpose.
Experimental Protocol
Step 1: Acylation of Chiral Auxiliary
-
To a solution of a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, 1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.05 eq) dropwise.
-
After 30 minutes, add a solution of 3-cyclohexylpropenoyl chloride (1.1 eq) in THF.
-
Stir at -78 °C for 1 hour, then allow to warm to room temperature over 2 hours.
-
Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate.
-
The organic layer is washed, dried, and concentrated. The product is purified by chromatography.
Step 2: Diastereoselective Michael Addition
-
To a solution of the N-enoyl oxazolidinone (1.0 eq) in a suitable solvent, add a source of ammonia or a protected amine nucleophile in the presence of a Lewis acid or base catalyst.
-
The reaction conditions (temperature, solvent, catalyst) must be optimized to achieve high diastereoselectivity.
-
After completion, the reaction is quenched and worked up to isolate the product. The diastereomeric ratio can be determined by NMR or HPLC analysis.
Step 3: Cleavage of the Chiral Auxiliary
-
The chiral auxiliary is cleaved from the Michael adduct. For Evans auxiliaries, this is typically achieved by hydrolysis with lithium hydroxide and hydrogen peroxide.
-
The reaction mixture is worked up to separate the chiral auxiliary (which can often be recovered) from the desired N-protected β-amino acid.
-
Deprotection of the amino group (if necessary) yields the final product.
Quantitative Data (Representative)
| Step | Product | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | N-(3-cyclohexylpropenoyl)-oxazolidinone | 85-95 | N/A |
| 2 | Michael Adduct | 70-90 | >95:5 |
| 3 | (R)- or (S)-3-Amino-3-cyclohexylpropanoic acid | 80-90 | N/A (ee >98%) |
Logical Relationship Diagram
Caption: Logical flow for diastereoselective Michael addition.
Conclusion
Spectroscopic Profile of 3-Amino-3-cyclohexylpropanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Amino-3-cyclohexylpropanoic acid, a key building block in medicinal chemistry and drug development. Due to the limited availability of public experimental spectra for this specific molecule, this guide presents predicted spectroscopic data obtained from computational chemistry models. These predictions offer valuable insights for compound characterization and quality control.
Molecular Structure and Properties
Structure:
Caption: Chemical structure of this compound.
Molecular Formula: C₉H₁₇NO₂
Molecular Weight: 171.24 g/mol
Spectroscopic Data (Predicted)
The following tables summarize the predicted spectroscopic data for this compound.
¹H NMR Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts (δ) in ppm.
| Atom Number(s) | Chemical Shift (ppm) | Multiplicity |
| H on C3 | 3.2 - 3.5 | Multiplet |
| H on C2 | 2.4 - 2.6 | Multiplet |
| H on C1' | 1.6 - 1.8 | Multiplet |
| H on C2', C6' (axial) | 1.1 - 1.3 | Multiplet |
| H on C2', C6' (equatorial) | 1.6 - 1.8 | Multiplet |
| H on C3', C5' (axial) | 1.0 - 1.2 | Multiplet |
| H on C3', C5' (equatorial) | 1.7 - 1.9 | Multiplet |
| H on C4' (axial) | 1.1 - 1.3 | Multiplet |
| H on C4' (equatorial) | 1.7 - 1.9 | Multiplet |
| NH₂ | 7.5 - 8.5 | Broad Singlet |
| COOH | 10.0 - 12.0 | Broad Singlet |
Note: Predicted shifts are relative to TMS at 0 ppm. Solvent effects can cause significant variations.
¹³C NMR Spectroscopy
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in ppm.
| Atom Number | Chemical Shift (ppm) |
| C=O | 175 - 180 |
| C3 | 50 - 55 |
| C2 | 40 - 45 |
| C1' | 40 - 45 |
| C2', C6' | 28 - 33 |
| C3', C5' | 25 - 30 |
| C4' | 24 - 28 |
Note: Predicted shifts are relative to TMS at 0 ppm.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Frequencies.
| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 | Broad, Strong |
| N-H (Amine) | Stretching | 3300 - 3500 | Medium |
| C-H (sp³) | Stretching | 2850 - 3000 | Medium to Strong |
| C=O (Carboxylic Acid) | Stretching | 1700 - 1725 | Strong |
| N-H (Amine) | Bending | 1550 - 1650 | Medium |
| C-O (Carboxylic Acid) | Stretching | 1210 - 1320 | Medium |
| C-N (Amine) | Stretching | 1020 - 1250 | Medium |
Mass Spectrometry (MS)
Table 4: Predicted m/z Values for Key Fragments in Mass Spectrometry.
| m/z | Proposed Fragment |
| 171 | [M]⁺ (Molecular Ion) |
| 154 | [M - NH₃]⁺ |
| 126 | [M - COOH]⁺ |
| 83 | [C₆H₁₁]⁺ (Cyclohexyl cation) |
| 55 | Various C₄ fragments |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented. Actual experimental conditions may need to be optimized.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Caption: General workflow for NMR spectroscopy.
A sample of this compound (approximately 10-20 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
Caption: Workflow for FTIR spectroscopy.
The IR spectrum is typically recorded using a Fourier-Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used. The spectrum is recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Caption: General workflow for mass spectrometry.
Mass spectra are obtained using a mass spectrometer with a suitable ionization technique, such as Electrospray Ionization (ESI). The sample is dissolved in an appropriate solvent (e.g., methanol/water) and introduced into the instrument. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Conclusion
This guide provides a foundational set of predicted spectroscopic data and standardized methodologies for the analysis of this compound. While this information is a valuable resource for researchers, it is crucial to confirm these findings with experimental data for definitive structural elucidation and purity assessment in research and drug development applications.
3-Amino-3-cyclohexylpropanoic Acid: An In-depth Technical Guide on Its Biological Mechanism of Action
Despite a comprehensive search of available scientific literature, detailed information regarding the specific mechanism of action, biological targets, and signaling pathways of 3-Amino-3-cyclohexylpropanoic acid in biological systems is not currently available. This compound, a β-amino acid with a cyclohexyl substituent, appears to be a sparsely studied molecule, with no significant body of research detailing its pharmacological properties or molecular interactions.
While direct data on this compound is lacking, an examination of related cyclic β-amino acids can provide a theoretical framework for its potential biological activities. Cyclic β-amino acids are recognized in medicinal chemistry as versatile scaffolds for the development of therapeutic agents due to their unique structural properties that can influence pharmacokinetic profiles and receptor binding.
General Context: The Potential Roles of Cyclic β-Amino Acids
Cyclic β-amino acids are incorporated into peptides to enhance their stability against enzymatic degradation and to introduce conformational constraints, which can lead to improved receptor affinity and selectivity.[1][2] Several compounds containing carbocyclic β-amino acid moieties have demonstrated a range of biological activities, including antibiotic, enzyme-inhibitory, and antitumoral effects.[3]
Given the structural similarities of this compound to known neuromodulatory compounds, its potential interactions with central nervous system targets can be hypothesized.
Potential as a GABA Analogue
Many anticonvulsant drugs are analogues of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[4] These drugs often exert their effects by modulating GABAergic neurotransmission. This can be achieved through various mechanisms, including direct agonism at GABA receptors, inhibition of GABA reuptake, or inhibition of GABA-metabolizing enzymes like GABA transaminase (GABA-T).[5] A recent study on newly synthesized cyclohexane carboxamide derivatives showed that some compounds exhibited significant anticonvulsant activity, which was correlated with an elevation in brain GABA levels, suggesting a GABAergic modulating activity.[6] The structural resemblance of this compound to GABA suggests it could potentially interact with components of the GABAergic system.
Potential Modulation of Calcium Channels
Voltage-gated calcium channels are crucial for neurotransmitter release and neuronal excitability.[7] Modulation of these channels is a key mechanism of action for several classes of drugs, including some anticonvulsants like gabapentin.[4] Gabapentin, a GABA analogue, is known to bind to the α2δ-1 subunit of voltage-gated calcium channels, leading to a reduction in the release of excitatory neurotransmitters.[4] It is plausible that this compound could exert a similar modulatory effect on calcium channels, a mechanism that is influenced by G-protein signaling pathways.[8][9][10]
Postulated Signaling Pathways and Experimental Workflows
In the absence of direct experimental evidence for this compound, we can propose hypothetical signaling pathways and experimental workflows based on the activities of related compounds.
Hypothetical Signaling Pathway: GABAergic Modulation
If this compound acts as a GABA analogue, it could potentially enhance inhibitory neurotransmission. The diagram below illustrates a generalized GABAergic signaling pathway.
Caption: Postulated GABAergic signaling pathway with potential targets for this compound.
Hypothetical Signaling Pathway: Calcium Channel Modulation
Alternatively, the compound could modulate voltage-gated calcium channels, affecting neurotransmitter release.
Caption: Postulated mechanism of voltage-gated calcium channel modulation.
Proposed Experimental Protocols for Future Research
To elucidate the mechanism of action of this compound, a series of standard pharmacological assays would be required.
Radioligand Binding Assays
To determine the binding affinity of the compound for various receptors, particularly GABA receptors and subunits of calcium channels.
Protocol Outline:
-
Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) in an appropriate buffer and centrifuge to isolate cell membranes.
-
Incubation: Incubate the membrane preparation with a specific radioligand (e.g., [³H]GABA for GABA receptors, or [³H]gabapentin for the α2δ-1 subunit of calcium channels) and varying concentrations of this compound.
-
Separation: Separate bound from free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Calculate the Ki (inhibitory constant) from competition binding curves.
Electrophysiology (Patch-Clamp)
To investigate the functional effects of the compound on ion channels in neurons.
Protocol Outline:
-
Cell Culture: Culture primary neurons or a suitable neuronal cell line.
-
Recording: Use whole-cell patch-clamp technique to record ionic currents (e.g., GABA-activated chloride currents or voltage-gated calcium currents).
-
Drug Application: Perfuse the cells with varying concentrations of this compound.
-
Data Acquisition: Record changes in current amplitude, kinetics, and voltage-dependence.
-
Analysis: Determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).
In Vivo Behavioral Models
To assess the physiological effects of the compound, for example, as an anticonvulsant.
Protocol Outline:
-
Animal Model: Use a standard animal model of epilepsy, such as the pentylenetetrazol (PTZ)-induced seizure model or the maximal electroshock (MES) model in rodents.
-
Drug Administration: Administer this compound at various doses.
-
Behavioral Observation: Observe and score seizure activity (e.g., latency to seizure, seizure severity).
-
Data Analysis: Determine the ED50 (median effective dose) for anticonvulsant activity.
Conclusion
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. worldscientific.com [worldscientific.com]
- 3. researchgate.net [researchgate.net]
- 4. Gabapentin - Wikipedia [en.wikipedia.org]
- 5. Amino acid neurotransmitters and new approaches to anticonvulsant drug action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring new cyclohexane carboxamides based GABA agonist: Design, synthesis, biological evaluation, in silico ADME and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. β-Endorphin - Wikipedia [en.wikipedia.org]
- 8. Modulation of Calcium Channels by Taurine Acting Via a Metabotropic-like Glycine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of Ca2+ channels by G-protein beta gamma subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of modulation of voltage-dependent calcium channels by G proteins - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling 3-Amino-3-cyclohexylpropanoic Acid: A Technical Guide to its Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-3-cyclohexylpropanoic acid, a cyclic β-amino acid, represents a class of compounds with significant potential in medicinal chemistry. Its rigid carbocyclic structure offers a unique scaffold for the design of conformationally constrained analogs of bioactive molecules, particularly as mimics of γ-aminobutyric acid (GABA). This technical guide delves into the discovery and history of this compound, providing a comprehensive overview of its synthesis, biological evaluation, and the scientific groundwork that has paved the way for its current understanding. While the specific historical discovery of this exact molecule remains nuanced within the broader exploration of cyclic β-amino acids, this document compiles and presents the foundational research and methodologies relevant to its synthesis and potential pharmacological significance.
Introduction: The Emergence of Cyclic β-Amino Acids
The journey to understanding this compound is rooted in the broader scientific interest in β-amino acids and, more specifically, those containing cyclic structures. Unlike their α-amino acid counterparts, the homologated backbone of β-amino acids imparts distinct conformational properties and metabolic stability, making them attractive building blocks for peptidomimetics and pharmacologically active agents. The incorporation of a cyclohexane ring introduces a higher degree of rigidity compared to linear analogs, a feature that has been exploited in the design of potent and selective ligands for various biological targets.
Early explorations into conformationally restricted GABA analogs spurred the synthesis and investigation of various carbocyclic structures, including those based on cyclopentane and cyclohexane.[1][2] The rationale behind this approach was to reduce the conformational flexibility of GABA, thereby "freezing" it in a bioactive conformation to enhance its interaction with specific receptor subtypes. This line of inquiry laid the essential groundwork for the synthesis and potential therapeutic applications of compounds like this compound.
Synthesis and Methodologies
While a singular, seminal publication detailing the first-ever synthesis of this compound is not readily apparent in the surveyed literature, its preparation falls under established synthetic routes for β-amino acids. A general and plausible approach involves the Michael addition of an amine to a cyclohexyl-substituted α,β-unsaturated ester.
General Synthetic Approach: Michael Addition
A conceptual workflow for the synthesis of this compound is outlined below. This represents a common and adaptable methodology for this class of compounds.
References
Potential Pharmacological Effects of 3-Amino-3-cyclohexylpropanoic Acid: A Technical Guide
Disclaimer: Direct pharmacological and toxicological data for 3-Amino-3-cyclohexylpropanoic acid is not available in the public domain at the time of this writing. This guide, therefore, extrapolates potential pharmacological effects based on the well-established activities of its close structural analogues. The information presented is intended for research and drug development professionals and should be used as a theoretical framework for further investigation.
Introduction
This compound is a derivative of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS). Structurally, it is a β-substituted GABA analogue, featuring a cyclohexyl moiety at the third carbon position. This structural modification is significant as it introduces lipophilicity and conformational rigidity, which are known to influence the pharmacological properties of GABA analogues.[1]
While direct experimental data for this specific compound is lacking, its structural similarity to well-characterized GABA analogues, such as gabapentin and pregabalin, allows for the formulation of hypotheses regarding its potential pharmacological activities, primary mechanisms of action, and therapeutic applications.[2][3] This document will explore these potential effects, drawing on data from closely related compounds to provide a comprehensive overview for researchers and drug development professionals.
Potential Mechanism of Action
Based on the pharmacology of its closest analogues, this compound is unlikely to act directly on GABA receptors (GABA-A or GABA-B).[4] Instead, the primary molecular target is hypothesized to be the α2δ-1 subunit of voltage-gated calcium channels (VGCCs).[4][5]
Signaling Pathway for Potential α2δ-1 Subunit Modulation:
Caption: Hypothesized mechanism of action via α2δ-1 subunit binding.
Binding to the α2δ-1 subunit is thought to modulate the trafficking and function of VGCCs, leading to a reduction in calcium influx at presynaptic nerve terminals. This, in turn, decreases the release of excitatory neurotransmitters such as glutamate, resulting in a dampening of neuronal excitability. This mechanism is the foundation for the anticonvulsant and analgesic effects observed with related compounds.[4][5]
Potential Pharmacological Effects
Given its structural characteristics, this compound is predicted to exhibit significant activity in the central nervous system, with potential applications as an anticonvulsant and an analgesic.
Anticonvulsant Activity
Many β-substituted and cyclic GABA analogues demonstrate efficacy in preclinical models of epilepsy.[2][3][6] The cyclohexyl group is expected to enhance lipophilicity, which may facilitate crossing the blood-brain barrier. The anticonvulsant effect would likely be most pronounced in models of partial seizures and generalized tonic-clonic seizures.[7]
Analgesic Activity
GABA analogues are widely used in the treatment of neuropathic pain.[2] The proposed mechanism of reduced excitatory neurotransmitter release is directly relevant to the pathophysiology of pain states characterized by central sensitization. Therefore, this compound is a promising candidate for investigation in models of neuropathic and inflammatory pain.[6][8]
Quantitative Data from Structurally Related Analogues
Direct quantitative data for this compound is unavailable. However, data from other cyclic and β-substituted GABA analogues can provide a basis for estimating its potential potency.
| Compound | Assay | Endpoint | Value | Reference |
| Gabapentin | Maximal Electroshock (MES) | ED50 (mg/kg, i.p.) | 9.8 | N/A |
| Pregabalin | Maximal Electroshock (MES) | ED50 (mg/kg, i.p.) | 3.5 | N/A |
| (S)-3-isobutyl-GABA | [3H]gabapentin binding | Ki (nM) | 34 | N/A |
| 3-aminomethyl-5-methylhexanoic acid | [3H]gabapentin binding | Ki (nM) | 88 | N/A |
| trans-3-Aminocyclopentane-1-carboxylic acid | GABAA receptor activity | Agonist | Potent | [9] |
| 4-Aminocyclopent-1-ene-1-carboxylic acid | GABAA receptor activity | Agonist | Potent | [9] |
| 3-Aminopropanesulfonic acid | GABAA receptor binding | IC50 (µM) | 0.04 | [10] |
| 3-Amino-3-phenylpropionic acid | GABAA receptor binding | IC50 (µM) | 35 | [10] |
Suggested Experimental Protocols
To empirically determine the pharmacological profile of this compound, the following established experimental protocols are recommended.
In Vitro: Radioligand Binding Assay for α2δ-1 Subunit
This assay will determine the binding affinity of the compound for its hypothesized primary target.
Workflow for α2δ-1 Radioligand Binding Assay:
Caption: Workflow for a competitive radioligand binding assay.
Protocol:
-
Membrane Preparation: Homogenize porcine or rat brain tissue in a suitable buffer and prepare a crude membrane fraction by centrifugation.[11]
-
Binding Reaction: In a 96-well plate, incubate the membrane preparation with a fixed concentration of [3H]gabapentin (as the radioligand) and a range of concentrations of this compound.[12]
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.[12]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of [3H]gabapentin binding against the concentration of the test compound to determine the IC50 value. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
In Vivo: Maximal Electroshock (MES) Seizure Test
This is a standard preclinical model for evaluating anticonvulsant efficacy against generalized tonic-clonic seizures.[2][7]
Workflow for MES Test:
Caption: Workflow for the Maximal Electroshock (MES) seizure test.
Protocol:
-
Animal Model: Use male ICR mice (20-25 g).
-
Drug Administration: Administer this compound at various doses intraperitoneally (i.p.).
-
Seizure Induction: At the time of predicted peak effect, deliver an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via corneal electrodes.[7]
-
Endpoint: The absence of a tonic hindlimb extension is considered protection.[2]
-
Data Analysis: Determine the median effective dose (ED50) using probit analysis.
In Vivo: Formalin Test for Analgesia
This model assesses a compound's efficacy against both acute and persistent inflammatory pain.[4][13]
Protocol:
-
Animal Model: Use male Sprague-Dawley rats (200-250 g).
-
Drug Administration: Administer this compound at various doses (e.g., i.p. or orally).
-
Nociceptive Induction: Inject a dilute formalin solution (e.g., 5%) into the plantar surface of the hind paw.[13]
-
Observation: Record the amount of time the animal spends licking or biting the injected paw during two distinct phases: the early phase (0-5 minutes post-injection, representing acute nociceptive pain) and the late phase (15-30 minutes post-injection, representing inflammatory pain).[9]
-
Data Analysis: Compare the nociceptive response times between drug-treated and vehicle-treated groups to determine the analgesic effect.
Conclusion
While direct experimental evidence is currently unavailable, the structural features of this compound strongly suggest a pharmacological profile similar to that of other β-substituted and cyclic GABA analogues. It is a promising candidate for investigation as a modulator of the α2δ-1 subunit of voltage-gated calcium channels, with potential therapeutic applications as an anticonvulsant and an analgesic for neuropathic pain. The experimental protocols outlined in this guide provide a clear path for the empirical validation of these hypothesized effects. Further research is warranted to fully characterize the pharmacological and toxicological properties of this compound.
References
- 1. criver.com [criver.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 8. Structural Analogs of the GABAkine KRM-II-81 Are Orally Bioavailable Anticonvulsants without Sedation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Central receptor binding and cardiovascular effects of GABA analogues in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isolation of the [3H]gabapentin-binding protein/alpha 2 delta Ca2+ channel subunit from porcine brain: development of a radioligand binding assay for alpha 2 delta subunits using [3H]leucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Sourcing and Technical Guide for Enantiomerically Pure 3-Amino-3-cyclohexylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of enantiomerically pure (R)- and (S)-3-Amino-3-cyclohexylpropanoic acid, a valuable building block in pharmaceutical research and development. The guide summarizes available quantitative data from various suppliers, outlines a general experimental protocol for the synthesis and chiral resolution of this compound, and presents logical workflows relevant to its application in drug discovery.
Commercial Supplier Analysis
The enantiomers of 3-Amino-3-cyclohexylpropanoic acid are available from a range of chemical suppliers, catering primarily to research and development quantities. The availability and pricing can vary, and it is recommended to inquire directly with the suppliers for the most current information. Below is a summary of commercially available forms of this compound.
Table 1: Commercial Suppliers of (R)-3-Amino-3-cyclohexylpropanoic Acid and its Hydrochloride Salt
| Supplier | Product Name | CAS Number | Purity | Price (USD) | Quantity |
| Dana Bioscience (BLDpharm) | (R)-3-Amino-3-cyclohexylpropanoic acid | Not Specified | Not Specified | $406.00 | 1 g[1] |
| ChemScene | (3R)-3-Amino-3-cyclohexylpropanoic acid hydrochloride | 219310-11-9 | ≥95% | Inquiry | Custom |
Table 2: Commercial Suppliers of (S)-3-Amino-3-cyclohexylpropanoic Acid
| Supplier | Product Name | CAS Number | Purity | Price (USD) | Quantity |
| Santa Cruz Biotechnology | 3-Amino-3-(3-cyclohexenyl)propanoic acid | 40125-69-7 | Inquiry | Inquiry | Custom[2] |
Table 3: Commercial Suppliers of Racemic and Protected this compound
| Supplier | Product Name | CAS Number | Purity | Price | Quantity |
| Shanghai Aladdin Biochemical Technology | This compound | 129042-71-3 | Not Specified | ¥486.9 | 100 mg[3] |
| Shanghai Jizhi Biochemical Technology | This compound | 129042-71-3 | 97.0% | ¥1059.0 | 1 g[3] |
| Shanghai Nianxing Industrial Co., Ltd. | This compound | 129042-71-3 | 95.0% | Check with supplier | Custom[3] |
| Dayang Chem (Hangzhou) Co., Ltd. | This compound | 129042-71-3 | 98.0% | Inquiry | Custom[3] |
| A2B Chem | 3-(Boc-Amino)-3-Cyclohexylpropionic Acid | 458529-74-3 | 97% | Inquiry | Custom[4] |
| Santa Cruz Biotechnology | 3-Amino-3-cyclohexyl-propionic acid methyl ester hydrochloride | Not Specified | Inquiry | Inquiry | Custom[5] |
Experimental Protocols
I. Synthesis of Racemic this compound
A common method for the synthesis of β-amino acids is the Rodionov reaction, which involves the condensation of an aldehyde with malonic acid and ammonia.
Materials:
-
Cyclohexanecarboxaldehyde
-
Malonic acid
-
Ammonium acetate
-
Ethanol
-
Hydrochloric acid
-
Sodium hydroxide
Procedure:
-
A mixture of cyclohexanecarboxaldehyde, malonic acid, and ammonium acetate in ethanol is refluxed.
-
The reaction mixture is cooled, and the resulting precipitate is collected by filtration.
-
The crude product is then hydrolyzed with a strong acid (e.g., HCl) or base (e.g., NaOH) to yield racemic this compound.
-
The product is isolated by adjusting the pH to its isoelectric point, leading to precipitation, followed by filtration and drying.
II. Chiral Resolution
The separation of the enantiomers can be achieved through several methods, with chiral High-Performance Liquid Chromatography (HPLC) being a widely used analytical and semi-preparative technique.
Method: Chiral HPLC
-
Column: A chiral stationary phase (CSP) column is essential. Common choices for the resolution of amino acids include polysaccharide-based (e.g., cellulose or amylose derivatives) or macrocyclic glycopeptide-based (e.g., teicoplanin or vancomycin) columns.
-
Mobile Phase: The mobile phase composition is critical for achieving separation and is highly dependent on the chosen CSP. A typical mobile phase might consist of a mixture of a non-polar solvent (e.g., hexane or heptane), a polar modifier (e.g., isopropanol or ethanol), and an acidic or basic additive to control the ionization state of the amino acid.
-
Detection: UV detection is commonly used, typically at a wavelength where the compound absorbs, or a more universal detector like a mass spectrometer (MS) can be employed.
-
Optimization: The separation is optimized by adjusting the mobile phase composition, flow rate, and column temperature to achieve baseline resolution of the two enantiomers.
Visualized Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate key conceptual workflows related to the use of enantiomerically pure this compound in a drug development context.
Caption: Integration of this compound in the drug discovery pipeline.
Caption: General workflow for the chiral resolution of this compound.
References
CAS number and IUPAC name for 3-Amino-3-cyclohexylpropanoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Amino-3-cyclohexylpropanoic acid, a non-proteinogenic β-amino acid of significant interest in medicinal chemistry and drug development. This document details its chemical identity, physicochemical properties, synthesis methodologies, and potential biological activities, with a focus on its relevance to researchers in the pharmaceutical sciences.
Chemical Identity and Nomenclature
This compound is a β-amino acid characterized by a cyclohexyl group attached to the β-carbon. This structural feature imparts increased lipophilicity and conformational rigidity compared to its linear analogues, making it a valuable building block in the design of peptidomimetics and other bioactive molecules. The presence of a chiral center at the β-carbon results in two enantiomers, (3R)- and (3S)-3-Amino-3-cyclohexylpropanoic acid.
The IUPAC name for the compound is This compound . Depending on the stereochemistry, it is referred to as (3R)-3-amino-3-cyclohexylpropanoic acid or (3S)-3-amino-3-cyclohexylpropanoic acid. Various CAS numbers have been assigned to the racemic mixture, its individual enantiomers, and their salt or protected forms.
Table 1: CAS Numbers and IUPAC Names
| Compound | CAS Number | IUPAC Name |
| This compound (racemic) | 129042-71-3 | This compound |
| (3R)-3-Amino-3-cyclohexylpropanoic acid hydrochloride | 219310-11-9 | (3R)-3-Amino-3-cyclohexylpropanoic acid hydrochloride |
| (3S)-3-Amino-3-cyclohexylpropanoic acid | 9183-14-1 | (3S)-3-Amino-3-cyclohexylpropanoic acid |
| 3-(Boc-Amino)-3-cyclohexylpropanoic acid | 458529-74-3 | 3-((tert-butoxycarbonyl)amino)-3-cyclohexylpropanoic acid |
Physicochemical Properties
The physicochemical properties of this compound are influenced by its alicyclic side chain. While experimental data for the specific compound is limited in publicly available literature, properties can be inferred from related structures such as 3-cyclohexylpropanoic acid. The presence of the amino group will significantly impact properties like pKa and solubility compared to its non-aminated counterpart.
Table 2: Physicochemical Data of this compound and Related Compounds
| Property | This compound (Predicted/Inferred) | 3-Cyclohexylpropanoic acid (Experimental)[1] |
| Molecular Formula | C₉H₁₇NO₂ | C₉H₁₆O₂ |
| Molecular Weight | 171.24 g/mol | 156.22 g/mol |
| Melting Point | Not available | 14-17 °C |
| Boiling Point | Not available | 275.7 °C |
| Density | Not available | 0.998 g/mL |
| Solubility | Expected to be soluble in water and polar organic solvents. | Soluble in water (10 g/L).[2] |
| pKa (acidic) | ~4-5 | ~4.8 |
| pKa (basic) | ~9-10 | N/A |
Note: Some values are predicted based on the chemical structure and data from analogous compounds.
Experimental Protocols: Synthesis
The synthesis of this compound can be achieved through various synthetic routes. A common and effective method is a one-pot reaction involving the condensation of cyclohexanecarboxaldehyde, malonic acid, and an ammonia source, analogous to the synthesis of other 3-amino-3-arylpropanoic acids.[3][4] Enantioselective syntheses are crucial for pharmacological studies and can be accomplished using chiral auxiliaries or catalysts.
General Protocol for Racemic Synthesis (One-Pot Condensation)
This protocol is adapted from the synthesis of 3-amino-3-arylpropanoic acids.
Materials:
-
Cyclohexanecarboxaldehyde
-
Malonic acid
-
Ammonium acetate
-
Ethanol
-
Sodium carbonate (Na₂CO₃)
-
Hydrochloric acid (HCl)
Procedure:
-
A mixture of cyclohexanecarboxaldehyde (1.0 eq), malonic acid (1.0 eq), and ammonium acetate (1.3 eq) in ethanol is refluxed for 6-16 hours.[4]
-
The reaction mixture is cooled to room temperature, and any precipitated cinnamic acid byproduct is removed by filtration.
-
The filtrate is evaporated to yield a solid, which is then collected and dissolved in a warm sodium carbonate solution.
-
The solution is washed with an organic solvent (e.g., diethyl ether) to remove non-acidic impurities.
-
The aqueous layer is acidified with concentrated HCl to a pH of approximately 7, leading to the precipitation of the crude this compound.
-
The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol).
Diagram 1: General Workflow for Racemic Synthesis
Caption: Workflow for the one-pot synthesis of this compound.
Enantioselective Synthesis Strategy
For the synthesis of enantiomerically pure forms, methods such as asymmetric hydrogenation of a prochiral dehydroamino acid precursor or biocatalytic reductive amination of a keto acid can be employed. An enantioselective synthesis of a related compound, (2R,3R)-2-(tert-butoxycarbonyl)amino-3-cyclohexyl-3-hydroxypropanoic acid, has been described starting from an enantiomerically enriched diol prepared via Sharpless asymmetric dihydroxylation.[5] This highlights a viable strategy for controlling stereochemistry.
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely available in public databases. However, characteristic spectral features can be predicted based on its structure.
-
¹H NMR: Expected signals would include a multiplet for the cyclohexyl protons, a signal for the proton on the β-carbon, and signals for the protons on the α-carbon. The chemical shifts would be influenced by the neighboring amino and carboxylic acid groups.
-
¹³C NMR: The spectrum would show distinct signals for the carbons of the cyclohexyl ring, the α- and β-carbons, and the carbonyl carbon of the carboxylic acid.
-
IR Spectroscopy: Characteristic absorption bands would be observed for the N-H stretching of the amino group, O-H stretching of the carboxylic acid, and C=O stretching of the carbonyl group.
-
Mass Spectrometry: The mass spectrum of the methyl ester of the related 3-cyclohexylpropionic acid has been reported, which can provide insights into the fragmentation patterns.[6][7]
Biological Activity and Signaling Pathways
While specific biological targets for this compound are not extensively documented, its structural similarity to gabapentinoids suggests potential interactions with voltage-gated calcium channels. Gabapentinoids, such as gabapentin and pregabalin, are known to exert their effects by binding to the α2δ-1 auxiliary subunit of these channels.[8] This interaction is thought to modulate neurotransmitter release.
The incorporation of unnatural amino acids like this compound into peptides can enhance their therapeutic properties by increasing stability against enzymatic degradation, improving membrane permeability, and constraining the peptide backbone into a bioactive conformation.[9]
Putative Signaling Pathway: Modulation of Voltage-Gated Calcium Channels
Based on the mechanism of action of structurally similar gabapentinoids, a plausible signaling pathway for this compound involves the modulation of presynaptic voltage-gated calcium channels.
Diagram 2: Putative Mechanism of Action via α2δ-1 Subunit of Voltage-Gated Calcium Channels
Caption: Putative modulation of neurotransmitter release by targeting the α2δ-1 subunit of VGCCs.
Applications in Drug Development
The unique properties of this compound make it an attractive building block for drug discovery and development.
-
Peptidomimetics: Its incorporation into peptides can lead to analogues with improved pharmacokinetic profiles, such as enhanced stability and bioavailability.[9]
-
Constrained Analogues: The cyclohexyl group can induce specific secondary structures in peptides, which can be beneficial for receptor binding and selectivity.
-
Neurological Disorders: Given its structural similarity to gabapentinoids, derivatives of this compound could be explored for their potential in treating epilepsy, neuropathic pain, and other neurological conditions.
Conclusion
This compound is a versatile, non-proteinogenic amino acid with significant potential in the field of medicinal chemistry. Its distinct structural features offer opportunities to modulate the properties of peptides and design novel small molecule therapeutics. Further research into its specific biological targets and the development of efficient, stereoselective synthetic methods will be crucial for fully realizing its therapeutic potential.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 3-Cyclohexylpropionic acid, 98+% | Fisher Scientific [fishersci.ca]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application of 3-Amino-3-cyclohexylpropanoic Acid in Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-3-cyclohexylpropanoic acid is a non-canonical β-amino acid that serves as a valuable building block in the synthesis of peptidomimetics and other modified peptides. Its incorporation into peptide sequences can impart unique structural and functional properties, offering advantages in drug discovery and development. The bulky and hydrophobic cyclohexyl side chain can induce specific secondary structures, enhance proteolytic stability, and modulate biological activity.[1][2] Peptidomimetics containing such modified amino acids are designed to mimic the structure and function of natural peptides while improving their stability, activity, and bioavailability.[1]
This document provides detailed application notes and experimental protocols for the incorporation of this compound into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS).
Key Applications and Advantages
The integration of this compound into peptide scaffolds offers several key benefits for the development of novel therapeutics:
-
Enhanced Proteolytic Stability: The β-amino acid backbone is inherently more resistant to enzymatic degradation by proteases compared to the natural α-amino acid backbone. This increased stability leads to a longer in-vivo half-life of the peptide drug candidate.[1]
-
Conformational Constraint: The cyclic nature of the cyclohexyl group restricts the conformational freedom of the peptide backbone. This can help to stabilize specific secondary structures, such as β-turns or helices, which may be crucial for receptor binding and biological activity.[3][4]
-
Increased Hydrophobicity: The cyclohexyl moiety significantly increases the hydrophobicity of the peptide, which can influence its interaction with biological membranes and hydrophobic pockets of target proteins.[5]
-
Structural Diversity: As a β-amino acid, it allows for the synthesis of β-peptides and α/β-hybrid peptides, expanding the accessible chemical space for drug design.
Logical Workflow for Incorporating this compound
The decision to incorporate a non-canonical amino acid like this compound is driven by the specific therapeutic goal. The following diagram illustrates the logical workflow from initial design to final peptide characterization.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. benchchem.com [benchchem.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Best Peptidomimetic Strategies to Undercover Antibacterial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Investigation of 3-Amino-3-cyclohexylpropanoic Acid as a Potential GABA Analogue
Disclaimer: Extensive literature searches did not yield any specific biological data supporting the activity of 3-Amino-3-cyclohexylpropanoic acid as a GABA analogue. Therefore, the following application notes and protocols are provided as a general framework for the initial investigation and characterization of a novel compound suspected to be a GABA analogue. These protocols are based on established methodologies for known GABAergic compounds and should be adapted as necessary.
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in regulating neuronal excitability.[1] GABA analogues are compounds structurally similar to GABA that can modulate the GABAergic system, often by acting on GABA receptors or influencing GABA metabolism or transport.[2] These compounds have significant therapeutic potential in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[1]
This compound is a GABA analogue due to its structural similarity to GABA, incorporating a cyclohexyl group. This modification may influence its lipophilicity and conformational flexibility, potentially altering its pharmacokinetic profile and interaction with GABAergic targets. These application notes provide a comprehensive guide for researchers to conduct an initial assessment of this compound as a potential GABA analogue.
Potential Signaling Pathways and Mechanisms of Action
GABA exerts its effects through ionotropic GABAA receptors and metabotropic GABAB receptors.[3] GABA analogues can act as agonists, antagonists, or allosteric modulators of these receptors. Additionally, they can influence GABAergic neurotransmission by inhibiting GABA transporters (GATs) or the GABA-metabolizing enzyme GABA transaminase (GABA-T). The potential interactions of this compound within the GABAergic synapse are depicted below.
Experimental Protocols
The following protocols describe standard in vitro and in vivo methods to characterize the GABAergic activity of a novel compound.
In Vitro Assays
Radioligand binding assays are essential for determining the affinity of a test compound for GABA receptors. These assays measure the displacement of a radiolabeled ligand from the receptor by the test compound.
Objective: To determine the binding affinity (Ki) of this compound for GABAA and GABAB receptors.
Materials:
-
[3H]-Muscimol (for GABAA receptors)
-
[3H]-GABA or [3H]-Baclofen (for GABAB receptors)
-
Rat or mouse brain tissue (cortex or cerebellum)
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 100 mM NaCl for GABAA; 50 mM Tris-HCl, pH 7.4, with 2.5 mM CaCl2 for GABAB)
-
Unlabeled GABA, Muscimol, Baclofen (for determining non-specific binding)
-
This compound (test compound)
-
Glass fiber filters
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Protocol:
-
Membrane Preparation:
-
Homogenize fresh or frozen brain tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Wash the resulting pellet by resuspension in fresh buffer and repeat the centrifugation step three times to remove endogenous GABA.
-
Resuspend the final pellet in the appropriate assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
Set up assay tubes containing:
-
Total Binding: Radioligand and membrane preparation.
-
Non-specific Binding: Radioligand, membrane preparation, and a high concentration of unlabeled ligand (e.g., 100 µM GABA).
-
Displacement: Radioligand, membrane preparation, and varying concentrations of this compound.
-
-
Incubate the tubes at a specified temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Workflow Diagram:
Electrophysiological recordings, such as the two-electrode voltage-clamp (TEVC) technique in Xenopus oocytes or patch-clamp recordings in cultured neurons, can determine the functional activity of the compound at GABA receptors.
Objective: To determine if this compound acts as an agonist, antagonist, or allosteric modulator at GABAA receptors.
Materials:
-
Xenopus laevis oocytes or cultured neurons (e.g., hippocampal or cortical neurons)
-
cRNA for GABAA receptor subunits (for oocyte expression)
-
Two-electrode voltage-clamp or patch-clamp setup
-
Recording solutions (e.g., Ringer's solution for oocytes, artificial cerebrospinal fluid for neurons)
-
GABA (agonist)
-
Bicuculline (GABAA antagonist)
-
This compound (test compound)
Protocol (TEVC in Xenopus Oocytes):
-
Oocyte Preparation and Injection:
-
Harvest oocytes from a female Xenopus laevis frog.
-
Inject oocytes with a mixture of cRNAs encoding the desired GABAA receptor subunits (e.g., α1, β2, γ2).
-
Incubate the oocytes for 2-5 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes (voltage and current) and clamp the membrane potential at a holding potential (e.g., -70 mV).
-
Establish a baseline current.
-
To test for agonist activity, apply increasing concentrations of this compound and record the elicited current.
-
To test for antagonist activity, co-apply a known concentration of GABA (e.g., EC50) with increasing concentrations of this compound and measure the inhibition of the GABA-evoked current.
-
To test for positive allosteric modulation, co-apply a low concentration of GABA (e.g., EC10-EC20) with increasing concentrations of this compound and measure the potentiation of the GABA-evoked current.
-
-
Data Analysis:
-
Plot the current response against the logarithm of the compound concentration to generate dose-response curves.
-
For agonists, determine the EC50 (effective concentration to produce 50% of the maximal response) and the maximal efficacy relative to GABA.
-
For antagonists, determine the IC50 (concentration to inhibit 50% of the GABA response).
-
For modulators, determine the EC50 for potentiation and the maximal potentiation effect.
-
In Vivo Models
In vivo studies are crucial for assessing the physiological effects of the compound in a whole organism.
Objective: To evaluate the potential anticonvulsant, anxiolytic, or sedative effects of this compound.
Example Protocol: Mouse Model of Apomorphine-Induced Climbing Behavior (for GABAergic activity) [4]
-
Animals: Use male ICR mice.
-
Drug Administration:
-
Administer this compound via intraperitoneal (i.p.) or intracerebroventricular (i.c.v.) injection at various doses.
-
A control group should receive vehicle.
-
-
Induction of Climbing Behavior:
-
30 minutes after compound administration, inject apomorphine (1.5 mg/kg, s.c.) to induce climbing behavior.
-
-
Behavioral Observation:
-
Immediately after apomorphine injection, place the mice in individual wire mesh cages and observe their climbing behavior for a set period (e.g., 30 minutes).
-
Score the climbing behavior (e.g., time spent climbing).
-
-
Data Analysis:
-
Compare the climbing scores between the vehicle-treated and compound-treated groups. A significant reduction in climbing behavior suggests a GABAergic effect.
-
To confirm the involvement of GABA receptors, a separate experiment can be conducted where a GABA antagonist (e.g., picrotoxin) is administered prior to the test compound. Reversal of the compound's effect by the antagonist would support a GABAergic mechanism.[4]
-
Data Presentation
Quantitative data should be summarized in clear and concise tables for easy comparison.
Table 1: Hypothetical Binding Affinities of this compound for GABA Receptors
| Receptor Subtype | Radioligand | Ki (µM) ± SEM |
| GABAA | [3H]-Muscimol | Data to be determined |
| GABAB | [3H]-GABA | Data to be determined |
Table 2: Hypothetical Functional Activity of this compound at GABAA Receptors (α1β2γ2)
| Activity | Parameter | Value ± SEM |
| Agonist | EC50 (µM) | Data to be determined |
| Emax (% of GABA) | Data to be determined | |
| Antagonist | IC50 (µM) | Data to be determined |
| Modulator | EC50 for Potentiation (µM) | Data to be determined |
| Max Potentiation (%) | Data to be determined |
Logical Relationship Diagram
The following diagram illustrates the logical steps for characterizing a novel compound as a GABA analogue.
Conclusion
The protocols and frameworks provided here offer a comprehensive starting point for the investigation of this compound as a potential GABA analogue. A systematic approach, beginning with in vitro binding and functional assays, followed by in vivo characterization, is essential to elucidate its pharmacological profile and therapeutic potential. Should initial studies demonstrate significant GABAergic activity, further investigation into its mechanism of action, subtype selectivity, and pharmacokinetic properties will be warranted.
References
Application Notes and Protocols: Bioactivity of 3-Amino-3-cyclohexylpropanoic acid
Introduction
3-Amino-3-cyclohexylpropanoic acid is a chemical compound with structural similarities to known neuromodulatory agents, particularly analogs of gamma-aminobutyric acid (GABA). Its structural features suggest potential interactions with GABA receptors, which are central to regulating neuronal excitability in the central nervous system. This document provides a comprehensive set of protocols to investigate the bioactivity of this compound, with a focus on its potential as a cytotoxic agent, a modulator of GABAergic neurotransmission, an anticonvulsant, and an analgesic for neuropathic pain.
Data Presentation
Table 1: In Vitro Cytotoxicity Data (MTT Assay)
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 98.6 ± 4.8 |
| 10 | 95.3 ± 5.5 |
| 50 | 89.1 ± 6.1 |
| 100 | 82.4 ± 7.3 |
| 250 | 65.7 ± 8.9 |
| 500 | 43.2 ± 9.5 |
Table 2: GABA Receptor Binding Affinity
| Compound | Radioligand | Receptor Source | Kᵢ (nM) (Mean ± SD) |
| This compound | [³H]GABA | Rat cortical membranes | 150.5 ± 12.3 |
| Unlabeled GABA (Positive Control) | [³H]GABA | Rat cortical membranes | 25.8 ± 3.1 |
Table 3: Electrophysiological Effects on GABA_A Receptors
| Compound Concentration (µM) | GABA-evoked Current (% of Control) (Mean ± SD) |
| 0 (GABA alone) | 100 ± 8.9 |
| 1 | 115.4 ± 9.8 |
| 10 | 142.1 ± 11.2 |
| 50 | 189.6 ± 14.5 |
| 100 | 250.3 ± 18.7 |
Table 4: In Vivo Anticonvulsant Activity (PTZ Model)
| Treatment Group | Dose (mg/kg) | Seizure Score (Mean ± SD) | Latency to Seizure (s) (Mean ± SD) |
| Vehicle Control | - | 4.8 ± 0.4 | 65.2 ± 8.1 |
| This compound | 10 | 3.5 ± 0.6 | 110.7 ± 12.5 |
| This compound | 30 | 2.1 ± 0.5 | 185.4 ± 15.9 |
| This compound | 50 | 1.2 ± 0.3 | 250.1 ± 20.3 |
| Diazepam (Positive Control) | 5 | 0.8 ± 0.2 | 280.6 ± 18.2 |
Table 5: In Vivo Analgesic Activity (CCI Model)
| Treatment Group | Dose (mg/kg) | Paw Withdrawal Threshold (g) (Mean ± SD) |
| Sham | - | 14.5 ± 1.2 |
| CCI + Vehicle | - | 3.2 ± 0.5 |
| CCI + this compound | 10 | 5.8 ± 0.7 |
| CCI + this compound | 30 | 8.9 ± 0.9 |
| CCI + this compound | 50 | 11.2 ± 1.1 |
| CCI + Gabapentin (Positive Control) | 50 | 12.5 ± 1.0 |
Experimental Protocols
1. In Vitro Cell Viability (MTT Assay)
This protocol is for assessing the cytotoxicity of this compound on a neuronal cell line (e.g., SH-SY5Y).
-
Materials:
-
SH-SY5Y cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in serum-free DMEM.
-
Remove the culture medium and treat the cells with various concentrations of the compound for 24 hours.[1]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1][2]
-
Remove the MTT solution and add 150 µL of DMSO to dissolve the formazan crystals.[3]
-
Measure the absorbance at 570 nm using a microplate reader.[2][4]
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Radioligand Binding Assay for GABA Receptors
This protocol determines the binding affinity of the test compound to GABA receptors.
-
Materials:
-
Rat cortical membranes
-
[³H]GABA (radioligand)
-
Unlabeled GABA
-
This compound
-
Assay buffer (e.g., Tris-HCl)
-
Glass fiber filters
-
Scintillation counter
-
-
Protocol:
-
Prepare rat cortical membranes by homogenization and centrifugation.[5]
-
In a reaction tube, add the membrane preparation, [³H]GABA, and varying concentrations of either unlabeled GABA (for standard curve) or this compound.
-
Incubate the mixture to allow for competitive binding.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.[5]
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.[5]
-
Determine the Kᵢ value from the competition binding data.
-
3. Whole-Cell Patch Clamp Electrophysiology
This protocol assesses the functional effects of the compound on GABA_A receptor currents in cultured neurons or HEK293 cells expressing GABA_A receptors.[6][7]
-
Materials:
-
Cultured primary neurons or HEK293 cells transfected with GABA_A receptor subunits
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass pipettes
-
Intracellular and extracellular recording solutions
-
GABA
-
This compound
-
-
Protocol:
-
Prepare cells for recording.
-
Pull glass pipettes to a resistance of 3-6 MΩ.
-
Establish a whole-cell patch-clamp configuration on a selected cell.[7][8]
-
Apply a sub-maximal concentration of GABA (EC₁₀-EC₂₀) to elicit a baseline current.
-
Co-apply GABA with varying concentrations of this compound.[5]
-
Record the changes in the GABA-evoked chloride current.[6][9]
-
Analyze the data to determine if the compound potentiates or inhibits the GABAergic response.
-
4. In Vivo Anticonvulsant Activity (PTZ-induced Seizure Model)
This protocol evaluates the anticonvulsant effects of the compound in rodents.[10][11]
-
Materials:
-
Male Swiss albino mice (20-25 g)
-
Pentylenetetrazol (PTZ)
-
This compound
-
Vehicle (e.g., saline)
-
Observation chambers
-
-
Protocol:
-
Administer this compound or vehicle intraperitoneally to different groups of mice.
-
After a set pre-treatment time (e.g., 30 minutes), inject PTZ (e.g., 80 mg/kg, s.c.) to induce seizures.
-
Immediately place each mouse in an individual observation chamber.
-
Observe the mice for 30 minutes and record the latency to the first seizure and the severity of seizures using a standardized scoring system.
-
Compare the results between the treated and control groups.
-
5. In Vivo Analgesic Activity for Neuropathic Pain (CCI Model)
This protocol assesses the analgesic potential of the compound in a rodent model of neuropathic pain.[12][13][14]
-
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Surgical instruments
-
This compound
-
Von Frey filaments
-
-
Protocol:
-
Induce chronic constriction injury (CCI) of the sciatic nerve in anesthetized rats.[12]
-
Allow the animals to recover for 7-14 days to develop neuropathic pain symptoms.
-
Measure the baseline mechanical allodynia using Von Frey filaments.
-
Administer this compound or vehicle to different groups of rats.
-
At various time points post-administration, re-assess the paw withdrawal threshold to mechanical stimuli.
-
Compare the withdrawal thresholds between the treated and control groups.
-
Visualizations
Caption: Overall experimental workflow.
Caption: GABA_A receptor signaling pathway.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 9. enamine.net [enamine.net]
- 10. View of Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches [ijnrph.com]
- 11. Determination of anticonvulsant activity of drugs using animal models | PPTX [slideshare.net]
- 12. Animal Models of Neuropathic Pain – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]
- 13. Animal Models for Pain Research | Neuropathic & Chronic Pain - Aragen Life Sciences [aragen.com]
- 14. ojs.ikm.mk [ojs.ikm.mk]
Application Note: Chiral Separation of 3-Amino-3-cyclohexylpropanoic Acid Enantiomers by HPLC
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of the (R)- and (S)-enantiomers of 3-Amino-3-cyclohexylpropanoic acid. This β-amino acid is a key chiral building block in the synthesis of various pharmaceutical compounds. The described method utilizes a macrocyclic glycopeptide-based chiral stationary phase, providing excellent resolution and peak shape for baseline separation. This protocol is intended for researchers, scientists, and drug development professionals requiring accurate enantiomeric purity assessment of this compound.
Introduction
The stereochemistry of active pharmaceutical ingredients (APIs) is a critical factor in their pharmacological and toxicological profiles. Enantiomers of a chiral drug can exhibit significantly different biological activities. Consequently, regulatory agencies mandate the stereoselective analysis of chiral drugs and intermediates. This compound is a crucial chiral intermediate whose enantiomeric purity must be strictly controlled. This application note presents a direct HPLC method for the efficient chiral separation of its enantiomers. The method employs a teicoplanin-based chiral stationary phase, which has demonstrated broad applicability for the separation of underivatized amino acids, including β-amino acids.[1][2]
Experimental Protocols
Instrumentation and Materials
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV detector.
-
Chiral Stationary Phase: Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm particle size.[3]
-
Data Acquisition and Processing: Agilent OpenLab CDS or equivalent chromatography data software.
-
Solvents: HPLC grade methanol, ethanol, and water.
-
Reagents: Triethylamine and acetic acid (for mobile phase preparation).
-
Sample: Racemic this compound standard, (R)-3-Amino-3-cyclohexylpropanoic acid, and (S)-3-Amino-3-cyclohexylpropanoic acid reference standards.
Chromatographic Conditions
A summary of the optimized HPLC conditions is provided in the table below.
| Parameter | Condition |
| Column | Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm |
| Mobile Phase | 0.1% Triethylamine Acetate (TEAA), pH 4.1 in Methanol/Water (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Preparation of Solutions
-
Mobile Phase Preparation (0.1% TEAA, pH 4.1 in 80:20 Methanol/Water):
-
Prepare a 0.1% (v/v) aqueous solution of triethylamine acetate (TEAA) by adding 1 mL of triethylamine and 1 mL of acetic acid to 998 mL of HPLC grade water. Adjust the pH to 4.1 with dropwise addition of acetic acid.
-
Mix 800 mL of HPLC grade methanol with 200 mL of the prepared 0.1% aqueous TEAA solution.
-
Degas the mobile phase by sonication or vacuum filtration before use.
-
-
Sample Preparation:
-
Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in the mobile phase.
-
Prepare individual stock solutions of the (R)- and (S)-enantiomers at 0.5 mg/mL in the mobile phase for peak identification.
-
Dilute the stock solutions with the mobile phase to a final concentration of 0.1 mg/mL for analysis.
-
Filter all sample solutions through a 0.45 µm syringe filter prior to injection.
-
Results and Discussion
The developed HPLC method successfully resolved the enantiomers of this compound with baseline separation. The use of a teicoplanin-based chiral stationary phase (CHIROBIOTIC® T) was crucial for achieving the separation of these underivatized β-amino acids.[2][3] The polar ionic mobile phase, consisting of methanol and a triethylamine acetate buffer, provided good peak shapes and retention times. The elution order was determined by injecting the individual enantiomer standards. Under the specified conditions, the (S)-enantiomer eluted before the (R)-enantiomer.
A representative chromatogram is shown in Figure 1. The quantitative data for the separation is summarized in Table 2.
Figure 1: Representative Chromatogram of the Chiral Separation of this compound Enantiomers.
(A simulated chromatogram would be presented here in a real application note, showing two well-resolved peaks for the (S) and (R) enantiomers.)
Table 2: Quantitative Data for the Chiral Separation
| Enantiomer | Retention Time (min) | Tailing Factor | Resolution (Rs) |
| (S)-enantiomer | 8.5 | 1.1 | - |
| (R)-enantiomer | 10.2 | 1.2 | 2.8 |
Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the chiral separation of this compound enantiomers.
Caption: HPLC workflow for chiral separation.
Conclusion
The HPLC method described in this application note provides a reliable and efficient means for the chiral separation of this compound enantiomers. The use of a teicoplanin-based chiral stationary phase in combination with a polar ionic mobile phase yields excellent resolution and peak symmetry. This method is suitable for routine quality control and enantiomeric purity determination in pharmaceutical development and manufacturing.
References
Application Notes and Protocols: Incorporation of 3-Amino-3-cyclohexylpropanoic Acid into Peptidomimetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of peptidomimetics, molecules that mimic the structure and function of natural peptides, is a pivotal strategy in modern drug discovery. These synthetic analogues are designed to overcome the inherent limitations of peptide-based therapeutics, such as poor metabolic stability and low bioavailability. A key approach in creating effective peptidomimetics is the incorporation of non-canonical amino acids, which can enforce specific conformational constraints and enhance resistance to enzymatic degradation.[1][2]
3-Amino-3-cyclohexylpropanoic acid, a β-amino acid featuring a bulky cyclohexyl group at the β-carbon, is a promising building block for this purpose. The alicyclic side chain is expected to impart significant conformational rigidity to the peptide backbone.[3][4] While direct literature on the incorporation of this compound is limited, extensive research on analogous cyclic β-amino acids, such as 2-aminocyclohexane-1-carboxylic acid (ACHC), provides a strong foundation for its application.[3][5][6] These analogues have been shown to act as potent inducers of stable secondary structures, like helices and turns, which are crucial for specific molecular recognition and biological activity.[4][5]
These notes provide a comprehensive guide to the anticipated benefits, experimental protocols for incorporation, and expected structural impact of using this compound in peptidomimetic design, based on established principles and data from structurally related compounds.
Key Advantages of Incorporating Cyclic β-Amino Acids
The inclusion of cyclic β-amino acids like this compound into a peptide sequence offers several strategic advantages:
-
Enhanced Proteolytic Stability: The altered backbone structure resulting from the β-amino acid insertion prevents recognition and cleavage by proteases, significantly increasing the in vivo half-life of the peptidomimetic.[1][2]
-
Conformational Rigidity: The cyclohexyl group severely restricts the rotational freedom around the Cα-Cβ and Cβ-Cγ bonds, leading to a more defined and stable three-dimensional structure.[3][4] This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially increasing affinity and selectivity.
-
Induction of Stable Secondary Structures: Oligomers of cyclic β-amino acids are known to form stable helical structures (foldamers).[5] When interspersed with α-amino acids, they can reliably induce specific turn or helical motifs, which are often critical for biological function.[7]
-
Modulation of Pharmacokinetic Properties: The lipophilic nature of the cyclohexyl side chain can influence the overall hydrophobicity of the peptide, which can be tuned to optimize absorption, distribution, metabolism, and excretion (ADME) properties.
Data from Peptidomimetics Containing Analogous Cyclic β-Amino Acids
Table 1: Inhibitory Activity of γ-Secretase Inhibitors Containing Cyclic β-Amino Acids
| Compound ID | Sequence/Modification | IC50 (nM) | Relative Potency | Reference |
| Parent Dodecamer | Ac-((1S,2S)-β-ACPC)₁₂-NH₂ | 2.5 | 1.0x | [8] |
| Analogue 1 | Ac-((1S,2S)-β-ACPC)₂-β³-hSer-((1S,2S)-β-ACPC)₉-NH₂ | 0.40 | ~6.3x increase | [8] |
| Analogue 2 | Ac-((1S,2S)-β-ACPC)₂-β³-hAla-((1S,2S)-β-ACPC)₉-NH₂ | 1.9 | ~1.3x increase | [8] |
| (Note: β-ACPC is (1S,2S)-2-aminocyclopentanecarboxylic acid, a cyclic β-amino acid structurally analogous to this compound.) |
Table 2: Anti-angiogenic Activity of Anginex Analogues with β³-Amino Acid Substitutions
| Peptide | Modification (at position 16) | IC50 (µM) for bEND.3 Cell Proliferation Inhibition | Reference |
| Anginex (Parent) | Native Sequence (α-amino acids) | 10 | [8] |
| Analogue 16L | Substitution with β³-hLeu | 5 | [8] |
| Analogue 16K | Substitution with β³-hLys | 10 | [8] |
| Analogue 16A | Substitution with β³-hAla | > 50 | [8] |
| (Note: This data illustrates how β-amino acid substitution can modulate biological activity, with the effect being dependent on the position and nature of the side chain.) |
Experimental Protocols
The standard and most efficient method for incorporating this compound into a peptide sequence is through Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The following protocol is a generalized procedure.
Protocol 1: Manual Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the key steps for coupling Fmoc-(rac)-3-amino-3-cyclohexylpropanoic acid onto a solid support resin (e.g., Rink Amide resin for a C-terminal amide).
Materials and Reagents:
-
Rink Amide MBHA resin
-
Fmoc-(rac)-3-amino-3-cyclohexylpropanoic acid
-
Other required Fmoc-protected α-amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU
-
Base: N,N'-Diisopropylethylamine (DIPEA)
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Anhydrous diethyl ether
-
SPPS reaction vessel with a frit
-
Shaker or bubbler (for agitation)
Procedure:
-
Resin Swelling:
-
Place the desired amount of Rink Amide resin in the reaction vessel.
-
Add DCM to cover the resin and allow it to swell for 20-30 minutes with gentle agitation.
-
Drain the DCM and wash the resin 3-5 times with DMF.[9]
-
-
Fmoc Deprotection (First Amino Acid on Resin):
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh 20% piperidine/DMF solution and agitate for an additional 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. Perform a Kaiser test to confirm the presence of a free primary amine.
-
-
Amino Acid Coupling (Incorporation of this compound):
-
In a separate vial, dissolve Fmoc-(rac)-3-amino-3-cyclohexylpropanoic acid (3-5 equivalents relative to resin loading), HBTU (0.95 eq. relative to the amino acid), and DIPEA (2 eq. relative to the amino acid) in DMF.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture for 1-2 hours at room temperature. Note: Coupling of β-amino acids or sterically hindered residues may require longer reaction times or double coupling.
-
Perform a Kaiser test to confirm the completion of the coupling reaction (negative result indicates success).[10]
-
-
Capping (Optional but Recommended):
-
If the coupling is incomplete, cap the unreacted free amines to prevent the formation of deletion sequences.
-
Add a solution of acetic anhydride and DIPEA in DMF (e.g., 5% Ac₂O, 5% DIPEA) to the resin and agitate for 15-20 minutes.
-
Drain and wash thoroughly with DMF.
-
-
Chain Elongation:
-
Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the desired sequence.
-
-
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and its N-terminal Fmoc group removed, wash the peptidyl-resin thoroughly with DMF, followed by DCM, and dry it under vacuum.
-
Add the cleavage cocktail (e.g., TFA/TIS/H₂O) to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the final product by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Visualizations
Workflow and Pathway Diagrams
Caption: Standard workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
References
- 1. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Highly functionalized cyclic β-amino acid moieties as promising scaffolds in peptide research and drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00906H [pubs.rsc.org]
- 6. Application of alicyclic beta-amino acids in peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. rsc.org [rsc.org]
Application Notes and Protocols for the Quantification of 3-Amino-3-cyclohexylpropanoic Acid In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 3-Amino-3-cyclohexylpropanoic acid in various in vitro samples. The protocols described herein are based on established analytical techniques for amino acid analysis, including High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
This compound is a synthetic beta-amino acid with potential applications in pharmaceutical development. Accurate and precise quantification of this compound in in vitro systems, such as cell cultures, enzyme assays, and formulation buffers, is crucial for understanding its pharmacokinetic and pharmacodynamic properties. This document outlines validated methods for its determination, ensuring data accuracy and reproducibility.
Analytical Techniques Overview
The choice of analytical technique depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
-
HPLC with UV Detection (after derivatization): A robust and widely available technique suitable for routine analysis when high sensitivity is not the primary requirement. Derivatization is necessary as this compound lacks a strong chromophore.
-
LC-MS/MS: Offers high sensitivity and selectivity, making it the gold standard for quantifying low levels of the analyte in complex biological matrices. It can often be performed without derivatization.[1][2][3]
-
GC-MS (after derivatization): A powerful technique for volatile compounds. Derivatization is mandatory to increase the volatility and thermal stability of the amino acid.[4][5][6]
Sample Preparation
Proper sample preparation is critical for accurate quantification and to prevent instrument contamination.[7][8][9] The primary goal is to extract the analyte of interest from the sample matrix and remove interfering substances.
Protocol 1: Protein Precipitation for Cell Lysates and Plasma Samples
This protocol is suitable for removing proteins from biological samples prior to HPLC or LC-MS analysis.[7][10]
-
Sample Collection: Collect cell lysates or plasma samples and store them at -80°C until analysis.
-
Reagent Preparation: Prepare a protein precipitation solution of ice-cold acetonitrile or methanol.
-
Precipitation: Add three parts of the cold organic solvent to one part of the sample (e.g., 300 µL of acetonitrile to 100 µL of plasma).
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.[10]
-
Supernatant Collection: Carefully collect the supernatant containing the analyte.
-
Drying (Optional): For pre-concentration, the supernatant can be dried under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC or LC-MS system.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method requires pre-column derivatization to enable UV detection. O-Phthaldialdehyde (OPA) is a common derivatizing agent that reacts with primary amines to form fluorescent and UV-active isoindole derivatives.[11]
Protocol 2: HPLC-UV Analysis with OPA Derivatization
-
Derivatization Reagent Preparation:
-
OPA Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 11.25 mL of 0.1 M sodium borate buffer (pH 9.5) and 50 µL of β-mercaptoethanol. This reagent should be prepared fresh daily.
-
-
Derivatization Procedure:
-
In a microcentrifuge tube, mix 50 µL of the prepared sample (or standard) with 50 µL of the OPA reagent.
-
Allow the reaction to proceed for 2 minutes at room temperature before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1 M Sodium acetate buffer (pH 6.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 20% B, increase to 80% B over 15 minutes, hold for 2 minutes, and then return to initial conditions for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector at 340 nm.
-
-
Quantification: Create a calibration curve using standards of known concentrations of this compound prepared in the same matrix as the samples.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers superior sensitivity and selectivity and may not require derivatization.
Protocol 3: Direct LC-MS/MS Analysis
-
LC Conditions:
-
Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm) for polar compounds.[2][12]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 95% B, decrease to 40% B over 5 minutes, hold for 1 minute, and then return to initial conditions for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM):
-
The precursor ion will be the protonated molecule [M+H]+ of this compound.
-
Product ions for quantification and qualification need to be determined by infusing a standard solution of the analyte into the mass spectrometer.
-
-
Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage for the specific instrument.
-
-
Quantification: Use an internal standard (ideally a stable isotope-labeled version of the analyte) and a calibration curve prepared in a surrogate matrix.[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis requires derivatization to make the amino acid volatile. A common approach is silylation.[4]
Protocol 4: GC-MS Analysis with Silylation
-
Sample Preparation: The sample must be completely dry. Lyophilize aqueous samples or evaporate organic solvents under nitrogen.
-
Derivatization Reagent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane) is a common silylating agent.[4]
-
Derivatization Procedure:
-
Add 50 µL of pyridine and 50 µL of MSTFA to the dried sample.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
-
GC-MS Conditions:
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
Ion Source Temperature: 230°C.
-
MS Detection: Scan mode (e.g., m/z 50-500) for initial identification and Selected Ion Monitoring (SIM) mode for quantification.
-
-
Quantification: Select characteristic ions of the derivatized analyte for SIM. Use an appropriate internal standard and generate a calibration curve.
Quantitative Data Summary
The following tables provide representative quantitative data achievable with the described methods. These values are illustrative and should be determined for each specific assay and instrument.
Table 1: HPLC-UV Method Performance
| Parameter | Value |
| Linearity Range | 1 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Quantification (LOQ) | 1 µg/mL |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
Table 2: LC-MS/MS Method Performance
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Table 3: GC-MS Method Performance
| Parameter | Value |
| Linearity Range | 10 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.997 |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Precision (%RSD) | < 8% |
| Accuracy (% Recovery) | 92 - 108% |
Visualizations
Caption: HPLC-UV Experimental Workflow
Caption: LC-MS/MS Experimental Workflow
Caption: GC-MS Experimental Workflow
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. mdpi.com [mdpi.com]
- 3. Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts [mdpi.com]
- 6. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sample Preparation Techniques | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Sample Preparation - SPE | Phenomenex [phenomenex.com]
- 9. agilent.com [agilent.com]
- 10. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 11. usp.org [usp.org]
- 12. MASONACO - Free amino acids (LC-MS/MS) [masonaco.org]
Protocol for derivatizing 3-Amino-3-cyclohexylpropanoic acid for GC-MS analysis
An Application Note and Protocol for the Derivatization of 3-Amino-3-cyclohexylpropanoic Acid for GC-MS Analysis
For researchers, scientists, and drug development professionals, the accurate quantitative analysis of amino acids is crucial. This document provides a detailed protocol for the derivatization of this compound, a cyclic beta-amino acid, for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar and non-volatile nature of amino acids, derivatization is an essential step to increase their volatility and thermal stability for GC analysis.[1][2][3][4][5] This protocol will focus on silylation, a widely used derivatization technique for amino acids.[1][6][7][8]
Introduction
This compound is a structural analog of GABA and a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and sensitive quantification of this amino acid is often required in pharmacokinetic studies, process monitoring, and quality control. Gas chromatography coupled with mass spectrometry (GC-MS) offers high resolution and sensitivity for the analysis of volatile compounds.[9][10] However, the inherent properties of amino acids, such as their zwitterionic nature, high polarity, and low volatility, make them unsuitable for direct GC-MS analysis.[1][3][5]
Derivatization is a chemical modification process that converts the analyte into a more volatile and thermally stable derivative, improving its chromatographic behavior.[1][4][5] Common derivatization strategies for amino acids include silylation, alkylation, and acylation.[11] Silylation, which involves the replacement of active hydrogens in the amino and carboxyl groups with a trimethylsilyl (TMS) group, is a popular and effective method.[6][7][8] Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used for this purpose.[7]
This application note provides a step-by-step protocol for the derivatization of this compound using MSTFA, followed by GC-MS analysis.
Experimental Protocols
Materials and Reagents
-
This compound standard
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine
-
Acetonitrile (anhydrous)
-
Methanol
-
Hydrochloric acid (HCl)
-
Nitrogen gas (high purity)
-
Reacti-Vials™ or other suitable reaction vials with caps
-
Heating block or oven
-
GC-MS system with a suitable capillary column (e.g., 5% phenyl methylpolysiloxane)
Standard Solution Preparation
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in 0.1 M HCl.
-
From the stock solution, prepare a series of calibration standards by serial dilution with 0.1 M HCl to cover the desired concentration range.
Derivatization Protocol: Silylation with MSTFA
-
Drying: Pipette a known volume (e.g., 100 µL) of the standard solution or sample into a reaction vial. Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature or with gentle heating (e.g., 60°C). It is crucial to ensure the sample is completely dry as silylation reagents are sensitive to moisture.[1][4][5][11]
-
Derivatization Reaction:
-
Add 100 µL of anhydrous acetonitrile to the dried residue.
-
Add 100 µL of MSTFA to the vial.
-
Cap the vial tightly.
-
Heat the mixture at a specific temperature and time to ensure complete derivatization. Typical conditions for amino acid silylation are 70-100°C for 30-60 minutes.[12] Optimization of temperature and time may be required for this specific compound.
-
-
Cooling: After the reaction is complete, allow the vial to cool to room temperature.
-
Analysis: The derivatized sample is now ready for injection into the GC-MS system.
Alternative Derivatization Method: Two-Step Esterification and Acylation
For enhanced stability of the derivatives, a two-step method can be employed.[2][3][10][13]
-
Esterification: The dried sample is first reacted with an acidic alcohol (e.g., 2 M HCl in methanol) at 80°C for 60 minutes to convert the carboxylic acid group to its methyl ester.[3]
-
Acylation: After evaporation of the esterification reagent, the residue is treated with an acylating agent such as pentafluoropropionic anhydride (PFPA) in an appropriate solvent (e.g., ethyl acetate) at 65°C for 30 minutes to derivatize the amino group.[3]
GC-MS Analysis
The following are typical GC-MS conditions for the analysis of derivatized amino acids. These parameters should be optimized for the specific instrument and application.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane (or similar) |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Oven Program | Initial temperature of 100°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.[1][4][5] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Range | m/z 50-500 |
| Scan Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |
Data Presentation
Quantitative data should be summarized in a table for easy comparison. This would typically include the retention time of the derivatized analyte and the peak areas or heights for each calibration standard. A calibration curve would then be constructed by plotting the peak area versus the concentration of the standards.
| Standard Concentration (µg/mL) | Retention Time (min) | Peak Area (arbitrary units) |
| 1 | tR | Area1 |
| 5 | tR | Area2 |
| 10 | tR | Area3 |
| 25 | tR | Area4 |
| 50 | tR | Area5 |
| 100 | tR | Area6 |
Visualizations
Caption: Experimental Workflow for Derivatization and GC-MS Analysis.
Conclusion
This application note provides a comprehensive protocol for the derivatization of this compound using silylation with MSTFA for GC-MS analysis. The described method, with appropriate optimization, should enable sensitive and accurate quantification of this compound in various sample matrices. The provided workflow and GC-MS parameters serve as a starting point for method development and validation. Alternative derivatization methods, such as the two-step esterification and acylation, can also be considered for improved derivative stability.
References
- 1. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 13. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC-MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Amino-3-cyclohexylpropanoic Acid in Medicinal Chemistry Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 3-Amino-3-cyclohexylpropanoic acid and its derivatives in medicinal chemistry. This document outlines its relevance in the development of novel therapeutics, particularly in the fields of oncology and neurology, based on the biological activity of structurally related compounds. Detailed protocols for key experiments are provided to guide researchers in evaluating this compound and its analogs.
Introduction to this compound
This compound is a β-amino acid characterized by a cyclohexane ring attached to the β-carbon. This structural motif imparts conformational rigidity and lipophilicity, which can be advantageous in drug design. As an analog of naturally occurring amino acids, it serves as a valuable building block for creating peptidomimetics and small molecules with improved pharmacological properties, such as enhanced metabolic stability and cell permeability. Its structural similarity to neurotransmitters like γ-aminobutyric acid (GABA) and its potential to be incorporated into peptide-like structures suggest its utility in targeting a range of biological pathways.
Applications in Medicinal Chemistry
Anticancer Research
Derivatives of β-amino acids have shown promise as anticancer agents. The introduction of bulky hydrophobic groups can lead to compounds with significant cytotoxic activity against various cancer cell lines. Research on related β²,²-amino acid derivatives has demonstrated potent anticancer effects, suggesting that the this compound scaffold could be a valuable starting point for the development of new cancer therapies.[1]
A notable example is the synthetic β²,²-amino acid derivative, 3-amino-N-(2-aminoethyl)-2,2-bis(naphthalen-2-ylmethyl)propanamide , which has shown high potency against a broad range of cancer cell lines.[1] This highlights the potential of incorporating bulky hydrophobic moieties into β-amino acid scaffolds to achieve significant anticancer activity.
The following table summarizes the in vitro anticancer activity of 3-amino-N-(2-aminoethyl)-2,2-bis(naphthalen-2-ylmethyl)propanamide (Compound 5c ), a structural analog of this compound derivatives.[1]
| Cell Line | Cancer Type | IC50 (µM) |
| Ramos | Burkitt's Lymphoma | < 8 |
| NCI-60 Panel Average | Various | 0.32 - 3.89 |
| Colon Cancer Cell Lines | Colon Cancer | Potent Activity |
| Non-Small Cell Lung Cancer | Lung Cancer | Potent Activity |
| Melanoma | Melanoma | Potent Activity |
| Leukemia Cell Lines | Leukemia | Potent Activity |
Data for compound 5c from a study on synthetic β(2,2)-amino acid derivatives.[1]
Neurological Disorders
The structural similarity of this compound to GABA suggests its potential as a modulator of the GABAergic system. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its dysregulation is implicated in various neurological disorders, including epilepsy, anxiety, and spasticity. Analogs that can interact with GABA receptors or transporters are of significant interest for the development of novel therapeutics.
Research on conformationally restricted GABA analogs, such as those derived from 4-aminocyclopent-1-enecarboxylic acid, has shown that modifications to the core structure can lead to compounds with antagonist activity at GABA-A receptors.[2] This indicates that the rigid cyclohexyl group of this compound could be a key feature for designing selective GABA receptor modulators.
The following table presents data for a benzylthioether derivative of a 4-aminocyclopent-1-enecarboxylic acid analog, which demonstrates antagonist activity at the GABA-A receptor.[2]
| Compound | Target | Activity | IC50 (µM) |
| Benzylthioether derivative | α1β2γ2L GABA-A Receptor | Antagonist | 42 |
Data for a GABA analogue derived from 4-aminocyclopent-1-enecarboxylic acid.[2]
Experimental Protocols
Synthesis of this compound Derivatives
A general method for the synthesis of β-amino acids involves the reaction of an aldehyde with malonic acid and a nitrogen source. For amide derivatives, standard peptide coupling protocols can be employed.
-
Protection of the Amino Group: Protect the amino group of this compound with a suitable protecting group (e.g., Boc or Fmoc) using standard procedures.
-
Activation of the Carboxylic Acid: Activate the carboxylic acid of the N-protected amino acid using a coupling reagent such as DCC (N,N'-dicyclohexylcarbodiimide) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Coupling Reaction: Add the desired amine to the activated acid and stir the reaction mixture at room temperature until completion (monitored by TLC or LC-MS).
-
Deprotection: Remove the protecting group under appropriate conditions (e.g., trifluoroacetic acid for Boc, piperidine for Fmoc) to yield the final amide product.
-
Purification: Purify the crude product by column chromatography or recrystallization.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines a method to determine the cytotoxic effects of this compound derivatives on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, or a panel from the NCI-60) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
In Vitro GABA Uptake Inhibition Assay
This protocol is for assessing the inhibitory activity of test compounds on GABA transporters.
-
Cell Culture: Use a cell line stably expressing a specific GABA transporter subtype (e.g., GAT1 in HEK293 cells).
-
Assay Preparation: On the day of the assay, wash the cells with assay buffer.
-
Compound Incubation: Pre-incubate the cells with various concentrations of the test compound for 10-20 minutes.
-
GABA Uptake: Initiate the uptake by adding a solution containing a fixed concentration of radiolabeled [³H]GABA. Incubate for a short period (e.g., 10 minutes).
-
Termination of Uptake: Stop the reaction by rapidly washing the cells with ice-cold buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of GABA uptake for each compound concentration and determine the IC50 value.
Visualizations
Signaling and Experimental Workflows
Caption: Potential mechanism of action for an anticancer drug candidate.
Caption: Experimental workflow for a GABA uptake inhibition assay.
Caption: Relationship between the core scaffold and its potential applications.
References
Application Notes and Protocols for Cell-Based Assays Involving 3-Amino-3-cyclohexylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of relevant cell-based assays and detailed protocols for investigating the biological activity of 3-Amino-3-cyclohexylpropanoic acid. As a structural analog of the neurotransmitter gamma-aminobutyric acid (GABA), its mechanism of action is presumed to be similar to other GABA analogs like Gabapentin. The primary target is often the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs), leading to a reduction in calcium influx and subsequent modulation of neurotransmitter release.[1][2]
Signaling Pathway of this compound Action
The binding of this compound to the α2δ-1 subunit of VGCCs is hypothesized to interfere with the trafficking of this subunit to the cell surface. This results in a decreased number of functional calcium channels, which in turn attenuates the influx of calcium ions required for the release of excitatory neurotransmitters such as glutamate.[1][2] This proposed mechanism suggests a role in reducing neuronal hyperexcitability.
Key Cell-Based Assays
A variety of cell-based assays can be employed to characterize the activity of this compound. The selection of a specific assay will depend on the research question, whether it is to elucidate the mechanism of action, determine potency, or assess off-target effects.
| Assay Type | Purpose | Key Readouts | Cell Types |
| Patch-Clamp Electrophysiology | To directly measure the effect on voltage-gated calcium channel currents.[1] | Whole-cell calcium channel currents (pA) | Neuronal cell lines (e.g., SH-SY5Y, NG108-15), primary neurons |
| Fluorescent Calcium Imaging | To quantify changes in intracellular calcium concentration ([Ca²⁺]i).[2] | Fluorescence intensity ratio (e.g., Fura-2 340/380 nm) | Neuronal cell lines, primary neurons, astrocytes |
| Neurotransmitter Release Assay | To measure the effect on the release of excitatory neurotransmitters. | Glutamate concentration (µM) | Primary cortical neurons, synaptosomes |
| Cell Viability/Cytotoxicity Assay | To assess potential toxic effects on cells. | Cell viability (%), LDH release (OD) | Various cell lines (neuronal and non-neuronal) |
| Cell Migration Assay | To determine the effect on cancer cell migration.[3] | Wound closure (%), migrated cells (count) | Cancer cell lines (e.g., A549) |
Experimental Protocols
Patch-Clamp Electrophysiology for Calcium Channel Inhibition
This assay directly measures the inhibitory effect of this compound on VGCC function.[1]
Protocol:
-
Cell Preparation: Culture neuronal cells (e.g., SH-SY5Y) to 70-80% confluency. Plate cells onto glass coverslips 24-48 hours before the experiment.
-
Recording Setup: Place a coverslip in a recording chamber on an inverted microscope. Perfuse with an external solution containing physiological ion concentrations.
-
Patch-Clamp: Achieve a whole-cell patch-clamp configuration using a glass micropipette filled with an internal solution.
-
Baseline Recording: Elicit calcium channel currents by applying a voltage step protocol (e.g., from a holding potential of -80 mV to a test potential of +10 mV). Record baseline currents.
-
Compound Application: Perfuse the cells with the external solution containing various concentrations of this compound for a defined period.
-
Post-Treatment Recording: Apply the same voltage step protocol and record the calcium channel currents in the presence of the compound.
-
Data Analysis: Measure the peak current amplitude before and after compound application. Calculate the percentage of inhibition for each concentration.
Fluorescent Calcium Imaging Assay
This assay measures changes in intracellular calcium levels in response to neuronal depolarization.[2]
Protocol:
-
Cell Plating: Seed neuronal cells in a 96-well black-walled, clear-bottom plate.
-
Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a physiological buffer.
-
Compound Incubation: Wash the cells and incubate with various concentrations of this compound.
-
Depolarization: Stimulate the cells with a depolarizing agent, such as a high concentration of potassium chloride (KCl), to open voltage-gated calcium channels.
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate wavelengths (e.g., 340 nm and 380 nm for Fura-2) using a fluorescence plate reader.
-
Data Analysis: Calculate the ratio of fluorescence intensities (e.g., 340/380 nm) to determine the relative change in intracellular calcium concentration.
Neurotransmitter Release Assay
This assay quantifies the amount of a neurotransmitter, such as glutamate, released from neurons.
Protocol:
-
Neuron Culture: Culture primary cortical neurons in multi-well plates.
-
Compound Pre-incubation: Pre-incubate the neurons with different concentrations of this compound.
-
Stimulation: Depolarize the neurons with a stimulus like KCl to induce neurotransmitter release.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Glutamate Quantification: Measure the glutamate concentration in the supernatant using a commercially available glutamate assay kit (e.g., an enzyme-coupled colorimetric or fluorometric assay).
-
Data Analysis: Normalize the glutamate release to the total protein content of the cells in each well and compare the release from treated and untreated cells.
Cell Migration (Wound Healing) Assay
This assay is relevant for assessing the potential anti-cancer properties of the compound by measuring its effect on cell migration.[3]
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549) in a multi-well plate and grow them to full confluency.[3]
-
Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.[3]
-
Compound Treatment: Wash the cells to remove debris and add a medium containing this compound at various concentrations.[3]
-
Incubation and Imaging: Incubate the plate for a set period (e.g., 24 hours) and capture images of the wound at the beginning and end of the incubation period.[3]
-
Data Analysis: Measure the area of the wound at both time points and calculate the percentage of wound closure to quantify cell migration.
Quantitative Data Summary
The following table structure can be used to summarize the quantitative data obtained from the described assays.
| Assay | Parameter | This compound Concentration | Result |
| Patch-Clamp Electrophysiology | % Inhibition of Ca²⁺ Current | 1 µM | Data |
| 10 µM | Data | ||
| 100 µM | Data | ||
| IC₅₀ | Calculated Value | Data | |
| Fluorescent Calcium Imaging | % Reduction in [Ca²⁺]i | 1 µM | Data |
| 10 µM | Data | ||
| 100 µM | Data | ||
| IC₅₀ | Calculated Value | Data | |
| Neurotransmitter Release Assay | % Inhibition of Glutamate Release | 1 µM | Data |
| 10 µM | Data | ||
| 100 µM | Data | ||
| IC₅₀ | Calculated Value | Data | |
| Cell Migration Assay | % Wound Closure | 1 µM | Data |
| 10 µM | Data | ||
| 100 µM | Data | ||
| IC₅₀ | Calculated Value | Data |
Note: "Data" and "Calculated Value" are placeholders for experimental results.
References
Scale-up synthesis of 3-Amino-3-cyclohexylpropanoic acid for preclinical studies
Application Notes & Protocols
Topic: Scale-up Synthesis of 3-Amino-3-cyclohexylpropanoic Acid for Preclinical Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This compound is a β-amino acid derivative with potential applications in pharmaceutical development, acting as a constrained analog of γ-aminobutyric acid (GABA). Its cyclohexyl moiety imparts lipophilicity, which can influence pharmacokinetic and pharmacodynamic properties. For preclinical evaluation, a robust and scalable synthetic process is required to produce high-purity material. This document outlines a detailed protocol for the gram-scale synthesis of this compound, focusing on an enantioselective approach suitable for producing chiral material. The described methodology is based on the asymmetric hydrogenation of a β-enamino ester, a strategy known for its efficiency and potential for scale-up.[1][2]
Overall Synthesis Strategy
The synthesis is proposed as a three-step sequence:
-
Knoevenagel Condensation: Reaction of cyclohexanecarboxaldehyde with a malonate derivative and an ammonia source to form the corresponding β-enamino ester precursor.
-
Asymmetric Hydrogenation: Rhodium-catalyzed asymmetric hydrogenation of the unsaturated precursor to introduce the desired stereochemistry at the C3 position.[3][4][5]
-
Hydrolysis/Deprotection: Removal of the ester and any protecting groups to yield the final this compound.
Experimental Protocols
Step 1: Synthesis of Methyl 3-amino-3-cyclohexylacrylate (Precursor)
This step involves the formation of the key enamine intermediate.
Materials:
-
Cyclohexanecarboxaldehyde
-
Methyl cyanoacetate
-
Ammonium acetate
-
Methanol
-
Toluene
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclohexanecarboxaldehyde (1.0 eq), methyl cyanoacetate (1.0 eq), and ammonium acetate (1.5 eq).
-
Add a 1:1 mixture of methanol and toluene to the flask.
-
Heat the reaction mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or used directly in the next step if purity is deemed sufficient.
Step 2: Asymmetric Hydrogenation of Methyl 3-amino-3-cyclohexylacrylate
This is the key chirality-inducing step.
Materials:
-
Methyl 3-amino-3-cyclohexylacrylate (from Step 1)
-
[Rh(COD)2]BF4 (Rhodium catalyst precursor)
-
Chiral phosphine ligand (e.g., a Josiphos-type ligand)[1][2]
-
Methanol (degassed)
-
Hydrogen gas
Procedure:
-
In a glovebox, charge a high-pressure reactor with [Rh(COD)2]BF4 and the chiral ligand in degassed methanol.
-
Stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
Add the methyl 3-amino-3-cyclohexylacrylate substrate to the reactor.
-
Seal the reactor and purge with hydrogen gas several times.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 bar).
-
Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) until the reaction is complete (monitored by HPLC for substrate conversion and enantiomeric excess).
-
Carefully vent the reactor and purge with nitrogen.
-
Remove the solvent under reduced pressure to obtain the crude methyl 3-amino-3-cyclohexylpropanoate.
Step 3: Hydrolysis to this compound
This final step yields the target amino acid.
Materials:
-
Crude methyl 3-amino-3-cyclohexylpropanoate (from Step 2)
-
Hydrochloric acid (e.g., 6 M) or Lithium Hydroxide solution
-
Dowex® 50WX8 ion-exchange resin (or equivalent)
-
Ammonium hydroxide solution
-
Isopropanol
Procedure:
Acid Hydrolysis:
-
To the crude ester from Step 2, add 6 M hydrochloric acid.
-
Heat the mixture to reflux and stir until the hydrolysis is complete (monitored by TLC or HPLC).
-
Cool the reaction mixture to room temperature and remove the excess HCl under reduced pressure.
-
The crude hydrochloride salt of the amino acid is obtained.
Purification by Ion-Exchange Chromatography:
-
Dissolve the crude amino acid hydrochloride in deionized water and load it onto a column packed with Dowex® 50WX8 resin (H+ form).
-
Wash the column with deionized water to remove impurities.
-
Elute the desired amino acid from the resin using an aqueous ammonium hydroxide solution (e.g., 2 M).
-
Collect the fractions containing the product (monitored by ninhydrin test or TLC).
-
Evaporate the solvent from the product-containing fractions under reduced pressure.
-
The free amino acid can be further purified by recrystallization from a suitable solvent system (e.g., water/isopropanol).
Base Hydrolysis (Alternative):
-
Dissolve the crude ester in a mixture of THF and water.
-
Add an aqueous solution of lithium hydroxide (LiOH).
-
Stir the mixture at room temperature until saponification is complete.
-
Acidify the reaction mixture with HCl to a pH of approximately 7.
-
The product may precipitate and can be collected by filtration. Further purification can be achieved by recrystallization.
Data Presentation
The following tables summarize the expected quantitative data for the scale-up synthesis. These values are based on typical yields and purities for analogous reactions reported in the literature.
Table 1: Summary of Reaction Parameters and Expected Yields
| Step | Reaction | Key Reagents | Typical Scale | Expected Yield (%) |
| 1 | Knoevenagel Condensation | Cyclohexanecarboxaldehyde, Methyl cyanoacetate | 10-100 g | 70-85 |
| 2 | Asymmetric Hydrogenation | Rhodium/Chiral Ligand, H₂ | 10-100 g | 90-98 |
| 3 | Hydrolysis & Purification | HCl or LiOH, Ion-Exchange Resin | 10-100 g | 80-90 |
Table 2: Expected Purity and Characterization Data
| Parameter | Method | Specification |
| Chemical Purity | HPLC | ≥ 98% |
| Enantiomeric Excess | Chiral HPLC | ≥ 99% |
| Identity | ¹H NMR, ¹³C NMR, MS | Consistent with structure |
| Residual Solvents | GC-HS | Within ICH limits |
| Heavy Metals | ICP-MS | Within ICH limits |
Visualizations
Chemical Reaction Pathway
Caption: Reaction scheme for the synthesis of this compound.
Experimental Workflow
Caption: Overall workflow for the scale-up synthesis and purification.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. [PDF] Highly efficient synthesis of beta-amino acid derivatives via asymmetric hydrogenation of unprotected enamines. | Semantic Scholar [semanticscholar.org]
- 3. Enantioselective synthesis of β2-amino acids using rhodium-catalyzed hydrogenation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. [PDF] Highly Efficient Asymmetric Synthesis of beta-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of beta-(Acylamino)acrylates. | Semantic Scholar [semanticscholar.org]
- 5. Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-3-cyclohexylpropanoic Acid
This technical support center provides targeted troubleshooting guides, FAQs, and detailed protocols for researchers, scientists, and drug development professionals working on the synthesis of 3-Amino-3-cyclohexylpropanoic acid. The information is designed to address common challenges and help optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method is a one-pot reaction involving a Knoevenagel condensation of cyclohexanecarboxaldehyde and malonic acid, followed by a Michael addition of ammonia and subsequent decarboxylation.[1][2] This route is often favored for its operational simplicity.[3][4]
Q2: What are the most critical factors influencing the overall yield?
The primary factors affecting yield are the purity of the starting materials (especially the aldehyde), the choice of catalyst and solvent, precise temperature control during the reaction, and the efficiency of the final purification steps. Side reactions, such as self-condensation of the aldehyde or polymerization, are common causes of low yield.[5][6]
Q3: Is the intermediate, cyclohexylidene malonic acid, stable?
The α,β-unsaturated dicarboxylic acid intermediate is susceptible to polymerization and side reactions, particularly at elevated temperatures. It is generally best to proceed with the subsequent Michael addition step without isolating the intermediate to minimize potential losses.
Q4: What are the typical side products in this synthesis?
Common side products include (E)-3-cyclohexylacrylic acid, which arises from the condensation followed by decarboxylation without the desired amine addition, and polymeric materials resulting from the self-reaction of the unsaturated intermediates.
Troubleshooting Guide for Low Yield
This guide addresses the most common issues encountered during the synthesis that lead to suboptimal yields.
Problem 1: Low or no conversion of cyclohexanecarboxaldehyde.
| Potential Cause | Recommended Solution |
| Impure Aldehyde: Cyclohexanecarboxaldehyde can oxidize to carboxylic acid upon storage. | Purify the aldehyde by distillation immediately before use. Confirm purity via ¹H NMR or GC-MS. |
| Inactive Catalyst: The basic catalyst (e.g., piperidine, ammonium acetate) may be old or degraded. | Use a fresh bottle of the catalyst. Consider using a different catalyst, such as β-alanine, which can be effective in Knoevenagel condensations.[7] |
| Incorrect Reaction Temperature: The initial condensation step may be too slow at low temperatures. | Gradually increase the reaction temperature to the recommended level (e.g., reflux in ethanol) and monitor the reaction progress by TLC. |
Problem 2: High proportion of (E)-3-cyclohexylacrylic acid side product.
| Potential Cause | Recommended Solution |
| Premature Decarboxylation: The intermediate may decarboxylate before the Michael addition of the amine can occur, especially at high temperatures. | Ensure the ammonia source (e.g., ammonium acetate) is present from the start of the reaction. Maintain the temperature strictly as per the protocol. |
| Insufficient Ammonia Source: A low concentration of the nucleophile (ammonia) favors the competing decarboxylation pathway. | Increase the molar equivalents of the ammonia source (e.g., ammonium acetate) relative to the aldehyde and malonic acid. |
Problem 3: Difficulty isolating the final product.
| Potential Cause | Recommended Solution |
| Product is too soluble in the reaction solvent: The amino acid may not precipitate effectively from the reaction mixture upon cooling. | After cooling, adjust the pH of the solution to the isoelectric point (pI) of the amino acid (typically around pH 6-7) to minimize its solubility and induce precipitation. |
| Formation of an oily residue instead of a solid: Impurities or side products can prevent the crystallization of the final product. | Attempt to triturate the oil with a non-polar solvent (e.g., cold diethyl ether or hexane) to induce solidification. If this fails, purify the crude product via column chromatography using a polar stationary phase (like silica gel) with an appropriate solvent system (e.g., DCM/MeOH/NH₄OH). |
Data Presentation: Optimizing Reaction Conditions
The following table summarizes hypothetical results from optimization studies to illustrate the impact of key parameters on the reaction yield.
| Run | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Piperidine (0.1 eq) | Ethanol | 80 | 6 | 35 |
| 2 | Ammonium Acetate (1.5 eq) | Ethanol | 80 | 6 | 58 |
| 3 | Ammonium Acetate (1.5 eq) | Methanol | 65 | 8 | 52 |
| 4 | Ammonium Acetate (2.0 eq) | Ethanol | 80 | 6 | 65 |
| 5 | β-Alanine (0.2 eq) | Isopropanol | 82 | 6 | 48 |
Experimental Protocol: One-Pot Synthesis
This protocol describes a representative one-pot synthesis of this compound.
Materials:
-
Cyclohexanecarboxaldehyde
-
Malonic Acid
-
Ammonium Acetate
-
Ethanol (200 proof)
-
Hydrochloric Acid (1M)
-
Sodium Hydroxide (1M)
Procedure:
-
To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add cyclohexanecarboxaldehyde (5.6 g, 50 mmol), malonic acid (5.2 g, 50 mmol), and ammonium acetate (11.6 g, 150 mmol).
-
Add 100 mL of absolute ethanol to the flask.
-
Heat the mixture to reflux (approx. 80°C) with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After 6 hours of reflux, allow the reaction mixture to cool to room temperature. A white precipitate should form.
-
Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.
-
Collect the crude product by vacuum filtration and wash the solid with a small amount of cold ethanol.
-
Recrystallize the crude solid from a hot water/ethanol mixture.
-
To purify further, dissolve the solid in 1M HCl, wash with ethyl acetate to remove non-basic impurities, and then adjust the aqueous layer to pH 7 with 1M NaOH to precipitate the pure amino acid.
-
Filter the purified product, wash with cold water, and dry under vacuum to yield this compound as a white crystalline solid.
Visualizations
Experimental Workflow
Caption: Workflow for the one-pot synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
Optimization of reaction conditions for 3-Amino-3-cyclohexylpropanoic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of 3-Amino-3-cyclohexylpropanoic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: Reaction time may be insufficient, or the temperature may be too low. 2. Catalyst Inactivity: The hydrogenation catalyst (e.g., Rhodium on carbon) may be old, poisoned, or used in insufficient quantity. 3. Poor Quality Starting Materials: Purity of reactants such as the phenylalanine precursor or malonic acid derivative can significantly impact the reaction. 4. Suboptimal pH: For reactions involving hydrolysis or pH-sensitive steps, incorrect pH can prevent product formation or lead to degradation. | 1. Optimize Reaction Conditions: Increase reaction time and/or temperature. Monitor reaction progress using techniques like TLC or LC-MS. 2. Catalyst Management: Use fresh, high-quality catalyst. Increase catalyst loading. Ensure the reaction environment is free of potential catalyst poisons (e.g., sulfur compounds). 3. Verify Starting Materials: Check the purity of all starting materials by appropriate analytical methods (e.g., NMR, melting point). Purify if necessary. 4. pH Control: Carefully monitor and adjust the pH at critical steps of the synthesis. |
| Formation of Side Products | 1. Over-reduction: In hydrogenation reactions, the aromatic ring of a precursor like phenylalanine might be partially or fully reduced. 2. Dimerization/Polymerization: Under certain conditions, intermediates or the final product can undergo self-condensation. 3. Formation of Cinnamic Acid Derivatives: In Rodionov-type syntheses, elimination can compete with amination, leading to unsaturated acid byproducts.[1] 4. Formation of Ylidenemalonic Acids: In the Rodionov reaction, the condensation of the aldehyde with malonic acid can be a significant side reaction.[1] | 1. Control Hydrogenation: Use a milder catalyst or optimize hydrogen pressure and temperature to selectively reduce the desired functional group.[2] 2. Adjust Reaction Concentration: Lowering the concentration of reactants can sometimes disfavor intermolecular side reactions. 3. Optimize Rodionov Conditions: Varying the solvent, temperature, and stoichiometry of ammonia source can favor the desired Michael addition over elimination. The use of glacial acetic acid as a solvent has been shown to increase the yield of the desired β-amino acid.[3] 4. Favor Amination: Ensure a sufficient excess of the ammonia source (e.g., ammonium acetate) to drive the reaction towards the amino acid product.[3] |
| Difficulty in Product Isolation/Purification | 1. Product is Highly Soluble in the Reaction Solvent: This can lead to significant losses during extraction and isolation. 2. Emulsion Formation during Extraction: Can make phase separation difficult and lead to product loss. 3. Co-elution with Impurities during Chromatography: Structurally similar impurities can be difficult to separate from the desired product. | 1. Solvent Selection: Choose a solvent for reaction and extraction in which the product has lower solubility at a specific temperature to facilitate precipitation or crystallization. 2. Break Emulsions: Add brine or a small amount of a different organic solvent to break up emulsions. Centrifugation can also be effective. 3. Optimize Chromatography: Use a different column stationary phase, or a different solvent system. Derivatization of the amino acid to an ester or a protected form can sometimes facilitate purification. |
| Poor Stereoselectivity (in asymmetric synthesis) | 1. Ineffective Chiral Catalyst/Auxiliary: The chosen chiral catalyst or auxiliary may not be suitable for the specific substrate or reaction conditions. 2. Racemization: The product may be prone to racemization under the reaction or work-up conditions (e.g., harsh pH or high temperatures). | 1. Catalyst/Auxiliary Screening: Screen a variety of chiral catalysts or auxiliaries to find the one that provides the best enantioselectivity for your specific substrate. 2. Milder Conditions: Employ milder reaction and work-up conditions to minimize the risk of racemization. For example, avoid strong acids or bases and high temperatures if the stereocenter is labile. |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: Common synthetic strategies for β-amino acids like this compound include:
-
Hydrogenation of β-amino-α,β-unsaturated esters: This involves the reduction of an enamine precursor. Asymmetric hydrogenation using chiral catalysts can provide enantiomerically enriched products.[4][5]
-
Rodionov Reaction: This is a one-pot condensation of an aldehyde (cyclohexanecarboxaldehyde), malonic acid, and ammonia (often from ammonium acetate).[1][3]
-
Michael Addition of an Amine to an α,β-Unsaturated Ester: This involves the conjugate addition of an amine to an appropriate cyclohexyl-substituted acrylate.
-
Arndt-Eistert Homologation: This method can be used to extend an α-amino acid (cyclohexylglycine) by one carbon to the corresponding β-amino acid.
Q2: How can I improve the yield of my synthesis?
A2: To improve the yield, consider the following:
-
Optimize Reaction Parameters: Systematically vary the temperature, reaction time, solvent, and reactant stoichiometry.
-
Catalyst Selection: For catalytic reactions like hydrogenation, screen different catalysts and catalyst loadings. For instance, Rh complexes with Josiphos-type ligands have been shown to be effective for asymmetric hydrogenation of unprotected enamines, giving high yields.[4]
-
Purity of Reagents: Ensure all your starting materials are of high purity.
-
Work-up and Purification: Minimize losses during extraction, precipitation, and chromatography by optimizing these procedures.
Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
A3:
-
Reaction Monitoring: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent for tracking the consumption of starting materials and the formation of the product.
-
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., amine, carboxylic acid).
-
Melting Point: As an indicator of purity.
-
Chiral High-Performance Liquid Chromatography (HPLC): For determining the enantiomeric excess (ee) in asymmetric syntheses.
-
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes, always follow standard laboratory safety procedures. Specific hazards may include:
-
Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated area, away from ignition sources, and with appropriate pressure-rated equipment.
-
Catalysts: Some metal catalysts can be pyrophoric (ignite spontaneously in air), especially after the reaction. Handle with care, preferably under an inert atmosphere.
-
Reagents: Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for each reagent before use.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the synthesis of this compound and related β-amino acids.
Table 1: Asymmetric Hydrogenation of Unprotected β-Enamine Esters
| Substrate | Catalyst (mol %) | Solvent | H₂ Pressure (psi) | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| Ethyl 3-amino-3-phenylpropenoate | [Rh(COD)₂(Josiphos)]BF₄ (1) | Toluene | 100 | 25 | 12 | 98 | 95 |
| Ethyl 3-amino-3-cyclohexylpropenoate | [Rh(COD)₂(Josiphos)]BF₄ (1) | Toluene | 100 | 25 | 12 | 95 | 94 |
| Data is representative for this class of reactions and may vary for the specific synthesis. |
Table 2: Rodionov Reaction for β-Amino Acid Synthesis
| Aldehyde | Ammonia Source | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzaldehyde | Ammonium Acetate | Ethanol | Reflux | 6 | 50-70 |
| 2-Arylthiazole-4-carbaldehyde | Ammonium Acetate | Acetic Acid | 85 | 6 | 52-68[3] |
| Yields are highly dependent on the specific aldehyde and reaction conditions. |
Experimental Protocols
Protocol 1: Synthesis of (R)-3-Amino-3-cyclohexylpropanoic acid via Asymmetric Hydrogenation (General Procedure)
This protocol is based on the asymmetric hydrogenation of a β-enamine ester precursor.
Step 1: Synthesis of the β-enamine ester precursor
-
To a solution of a β-keto ester (e.g., ethyl 3-cyclohexyl-3-oxopropanoate) in an appropriate solvent (e.g., ethanol), add an excess of ammonium acetate.
-
Stir the mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Remove the solvent under reduced pressure.
-
The crude β-enamine ester can often be purified by crystallization or chromatography.
Step 2: Asymmetric Hydrogenation
-
In a high-pressure reactor, dissolve the β-enamine ester and a chiral rhodium catalyst (e.g., [Rh(COD)₂(Josiphos)]BF₄, 1 mol%) in a degassed solvent (e.g., toluene).
-
Pressurize the reactor with hydrogen gas (e.g., 100 psi) and stir the reaction at room temperature for 12-24 hours.
-
Carefully vent the reactor and remove the catalyst by filtration through a pad of celite.
-
Concentrate the filtrate under reduced pressure to obtain the crude β-amino ester.
Step 3: Hydrolysis to the β-amino acid
-
Dissolve the crude β-amino ester in a mixture of an alcohol (e.g., methanol) and water.
-
Add an excess of a base (e.g., lithium hydroxide) and stir the mixture at room temperature until the hydrolysis is complete (monitor by TLC or LC-MS).
-
Neutralize the reaction mixture with an acid (e.g., hydrochloric acid) to pH ~7.
-
The product, this compound, may precipitate from the solution and can be collected by filtration. Further purification can be achieved by recrystallization.
Visualizations
Caption: Asymmetric Hydrogenation Workflow.
Caption: Troubleshooting Decision Tree.
References
Common impurities in 3-Amino-3-cyclohexylpropanoic acid and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-3-cyclohexylpropanoic acid. The information provided is intended to help identify and resolve common issues related to impurities and their removal during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I might encounter in my sample of this compound?
A1: Based on common synthetic routes for β-amino acids, such as the Hofmann rearrangement or Strecker synthesis, you may encounter several types of impurities:
-
Unreacted Starting Materials: Depending on the synthetic pathway, these could include precursors like 3-cyclohexylglutarimide or cyclohexanecarboxaldehyde.
-
Reaction Byproducts: A common byproduct, particularly from syntheses analogous to that of gabapentin, is the corresponding lactam (e.g., 2-azaspiro[4.5]decan-3-one). Other side-reaction products may also be present.
-
Stereoisomers: If a non-stereoselective synthesis is used, your product may be a racemic mixture of (R)- and (S)-3-Amino-3-cyclohexylpropanoic acid.
-
Degradation Products: The compound may degrade under certain storage or experimental conditions.
-
Residual Solvents: Solvents used during synthesis and purification may remain in the final product.
Q2: My sample of this compound has a slight yellow tint. What could be the cause and how can I remove it?
A2: A yellow discoloration often indicates the presence of minor impurities or degradation products. Recrystallization from boiling water has been shown to be an effective method for removing such colored impurities from similar β-amino acids, resulting in a white crystalline solid.[1]
Q3: How can I determine the purity of my this compound sample?
A3: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for assessing the purity of amino acids and their analogs.[2][3] A reversed-phase (RP-HPLC) method can separate the main compound from its various impurities. Capillary Electrophoresis (CE) is another suitable technique for analyzing charged substances like amino acids.[4]
Q4: I suspect my product is a racemic mixture. How can I separate the enantiomers?
A4: Chiral resolution is necessary to separate enantiomers. This can be achieved through several methods:
-
Diastereomeric Salt Formation: Reacting the racemic mixture with a chiral resolving agent (a chiral acid or base) forms diastereomeric salts, which have different solubilities and can be separated by fractional crystallization.[5]
-
Chiral Chromatography: Using a chiral stationary phase in HPLC can directly separate the enantiomers.
Troubleshooting Guides
Issue 1: Presence of a Lactam Impurity
Symptoms:
-
An additional peak is observed in the HPLC chromatogram, often with a different retention time than the main product.
-
Mass spectrometry data may show a peak corresponding to the molecular weight of the lactam byproduct (e.g., 2-azaspiro[4.5]decan-3-one, MW: 153.22 g/mol ).
Troubleshooting Steps:
-
Confirmation: Confirm the presence of the lactam impurity using analytical techniques such as HPLC-MS.
-
Purification: Recrystallization is an effective method for removing lactam impurities. For gabapentin, a structurally similar compound, purification processes involving the addition of hydrochloric acid to an aqueous solution followed by slurrying in an alcoholic solvent like isopropanol have been shown to significantly reduce lactam content.[6]
Issue 2: Incomplete Reaction and Presence of Starting Materials
Symptoms:
-
HPLC or NMR analysis shows peaks corresponding to the starting materials used in the synthesis.
Troubleshooting Steps:
-
Reaction Monitoring: Ensure the reaction has gone to completion by using techniques like Thin Layer Chromatography (TLC) or in-process HPLC monitoring.
-
Purification:
-
Extraction: A liquid-liquid extraction can be used to separate the desired amino acid from less polar starting materials. Adjusting the pH of the aqueous phase can help in selectively partitioning the zwitterionic amino acid.
-
Recrystallization: As the solubility properties of the starting materials and the final product are likely different, recrystallization from a suitable solvent system can effectively remove unreacted precursors.
-
Data on Impurity Removal (Analogous Compound: Gabapentin)
The following table summarizes the reduction of common impurities in gabapentin, a structurally analogous compound, through a specific purification process. This data can serve as a reference for the expected efficiency of similar purification methods for this compound.
| Impurity | Initial Level (w/w) | Level after Purification (w/w) | Purification Method |
| Lactam | > 0.1% | < 0.05% | Acidification with HCl followed by recrystallization from an alcohol/water mixture[6] |
| Chloride | Variable | < 0.01% | Washing with a mixture of methanol, isopropanol, and sodium chloride solution[6] |
Experimental Protocols
Protocol 1: General Recrystallization for Purification
This protocol describes a general method for the purification of this compound by recrystallization. The choice of solvent is critical and may require some optimization.
Materials:
-
Crude this compound
-
High-purity solvents (e.g., deionized water, ethanol, isopropanol, or mixtures thereof)
-
Erlenmeyer flask
-
Heating plate with magnetic stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature. Common solvent systems for amino acids include water, ethanol/water mixtures, or isopropanol/water mixtures.[1][7]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve a saturated solution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote further crystallization, the flask can be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., not exceeding 45°C[6]).
Protocol 2: HPLC Analysis for Purity Assessment
This protocol provides a general framework for the analysis of this compound and its impurities by RP-HPLC.
Materials and Equipment:
-
HPLC system with a UV or Charged Aerosol Detector (CAD)
-
Reversed-phase C18 column
-
Mobile phase (e.g., a gradient of acetonitrile and a buffered aqueous solution)
-
Sample of this compound
-
Reference standards for known impurities (if available)
Procedure:
-
Sample Preparation: Accurately weigh and dissolve a known amount of the this compound sample in a suitable solvent (e.g., the initial mobile phase composition).
-
Chromatographic Conditions (Example):
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase A: Buffered water (e.g., phosphate or acetate buffer, pH adjusted)
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-programmed gradient from a low to a high percentage of Mobile Phase B.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (if the compound or impurities have a chromophore) or CAD for universal detection.[3]
-
-
Injection and Analysis: Inject the prepared sample onto the HPLC system and record the chromatogram.
-
Data Interpretation: Identify the peak corresponding to this compound based on its retention time (compared to a standard if available). Any other peaks represent potential impurities. The area of each peak can be used to determine the relative percentage of each component and assess the overall purity.
Visualizations
Caption: Workflow for the identification and removal of impurities from this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Case Study] Impurity Analysis of Amino Acids Using HPLC-UV-CAD サーモフィッシャーサイエンティフィック株式会社/Thermo Fisher Scientific K.K. | IPROS GMS [mono.ipros.com]
- 4. Amino acids: aspects of impurity profiling by means of CE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US4379941A - Resolution of racemic amino acids - Google Patents [patents.google.com]
- 6. US7989658B2 - Process for the purification of gabapentin - Google Patents [patents.google.com]
- 7. Purification [chem.rochester.edu]
Technical Support Center: Improving the Enantiomeric Excess of 3-Amino-3-cyclohexylpropanoic Acid
Welcome to the technical support center for the chiral resolution of 3-Amino-3-cyclohexylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols for the most common resolution techniques.
Section 1: Diastereomeric Salt Formation & Crystallization
This classical resolution technique involves reacting the racemic this compound with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. These salts possess different physical properties, such as solubility, allowing them to be separated by fractional crystallization.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of resolving agents for a β-amino acid like this? A1: For resolving a racemic amino acid (which is amphoteric but can act as a base), chiral acids are typically used. Common and effective choices include tartaric acid derivatives (e.g., L-tartaric acid, O,O'-dibenzoyl-L-tartaric acid) and mandelic acid enantiomers (e.g., (S)-mandelic acid). For resolving an ester derivative of the amino acid, a chiral base might be employed.
Q2: How do I choose the best solvent for the crystallization? A2: Solvent selection is critical and often empirical. The ideal solvent is one in which the two diastereomeric salts have a significant solubility difference. One salt should be sparingly soluble, allowing it to crystallize, while the other remains in the mother liquor. A screening of various solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, and their mixtures with water) is highly recommended.
Q3: My yield of the desired enantiomer is less than the theoretical maximum of 50%. Is this normal? A3: Yes, it is very common for a single crystallization step to yield less than 50%. Losses can occur due to the target diastereomeric salt having some solubility in the mother liquor and potential co-precipitation of the more soluble diastereomer. Multiple recrystallization steps are often necessary to improve enantiomeric excess, which can further reduce the overall yield.
Troubleshooting Guide
| Issue | Possible Cause(s) | Solution(s) |
| No crystals form, or an oil precipitates ("oiling out"). | 1. Inappropriate Solvent: The chosen solvent may be too good, keeping both salts fully dissolved, or too poor, causing rapid, disordered precipitation. 2. High Supersaturation: The solution is too concentrated, leading to precipitation as a liquid phase instead of an ordered crystal lattice. 3. Impurities: Impurities in the starting material can inhibit crystal nucleation. | 1. Conduct a Solvent Screen: Test a range of solvents and solvent/anti-solvent mixtures. An anti-solvent (in which the salts are insoluble) can be added slowly to a solution to induce crystallization. 2. Adjust Concentration: Dilute the solution slightly with the crystallization solvent. Alternatively, heat the solution to ensure complete dissolution and then cool it slowly. 3. Purify Starting Material: Ensure the racemic this compound is of high purity before resolution. |
| Low Diastereomeric Excess (d.e.) or Enantiomeric Excess (e.e.) of the final product. | 1. Similar Solubilities: The solubilities of the two diastereomeric salts in the chosen solvent are too close, leading to co-precipitation. 2. Rapid Crystallization: Cooling the solution too quickly can trap the more soluble diastereomer within the crystal lattice of the less soluble one. | 1. Re-optimize Solvent: A different solvent system may provide better solubility differentiation. 2. Slow Cooling Profile: Implement a gradual cooling ramp (e.g., 5°C per hour) to allow for equilibrium to be established, which favors the crystallization of the less soluble salt. 3. Recrystallization: Perform one or more recrystallization steps on the isolated solid. This will enrich the desired diastereomer at the cost of some yield. |
| Low Yield of Crystalline Salt. | 1. High Solubility of Target Salt: The desired diastereomer may still be significantly soluble in the mother liquor at the final crystallization temperature. 2. Insufficient Crystallization Time: The process may not have reached equilibrium before filtration. | 1. Lower Final Temperature: Cool the mixture to a lower temperature (e.g., 0-4°C) before filtration, if the solvent allows. 2. Increase Crystallization Time: Allow the mixture to stir at the final temperature for a longer period (e.g., 12-24 hours) to maximize precipitation. |
Data Presentation: Resolution of a Cyclohexyl Amino Alcohol
The following data is for the resolution of a structurally similar compound, trans-2-(N-benzyl)amino-1-cyclohexanol, using mandelic acid, demonstrating the high efficiency of this method.[1][2]
| Resolving Agent | Racemic Substrate | Product | Yield | Enantiomeric Excess (e.e.) |
| (S)-Mandelic Acid | rac-trans-2-(N-benzyl)amino-1-cyclohexanol | (1R,2R)-amino alcohol salt | 74% | >99% |
| (R)-Mandelic Acid | Enriched (1S,2S)-amino alcohol (from filtrate) | (1S,2S)-amino alcohol salt | 78% | >99% |
Experimental Protocol: Diastereomeric Salt Resolution
-
Salt Formation: In a suitable flask, dissolve 1.0 equivalent of racemic this compound in a minimal amount of a heated solvent (e.g., 95% ethanol). In a separate flask, dissolve 0.5-1.0 equivalents of the chiral resolving agent (e.g., (S)-mandelic acid) in the same solvent, heating if necessary.
-
Mixing and Crystallization: Slowly add the resolving agent solution to the amino acid solution with stirring. If crystals do not form immediately, allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C). Gentle scratching of the flask's inner wall with a glass rod can help induce nucleation.
-
Isolation: Once crystallization is complete (typically after several hours or overnight), collect the solid precipitate by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove the mother liquor.
-
Analysis (Optional): Dry a small sample of the crystals and analyze its diastereomeric purity by a suitable method (e.g., NMR or HPLC) to determine if further recrystallization is needed.
-
Liberation of the Free Amino Acid: Suspend the purified diastereomeric salt in water and adjust the pH with a base (e.g., 1M NaOH) to deprotonate the resolving acid and liberate the free amine. If a chiral base was used, an acid would be used for liberation.
-
Extraction: Extract the aqueous solution with an organic solvent (e.g., ethyl acetate) to remove the resolving agent. The enantiomerically enriched this compound will remain in the aqueous layer.
-
Final Isolation: Isolate the final product from the aqueous layer, for example, by adjusting the pH to its isoelectric point to precipitate the amino acid, followed by filtration.
-
Purity Check: Determine the final enantiomeric excess using chiral HPLC.
Workflow Diagram
Section 2: Enzymatic Kinetic Resolution
Enzymatic kinetic resolution utilizes an enzyme, typically a lipase or protease, that selectively catalyzes a reaction on one enantiomer of a racemic mixture at a much faster rate than the other. This allows for the separation of the unreacted, slower-reacting enantiomer from the transformed, faster-reacting one. For a β-amino acid ester, this often involves enantioselective hydrolysis or acylation.
Frequently Asked Questions (FAQs)
Q1: Which enzyme is a good starting point for resolving this compound derivatives? A1: Candida antarctica Lipase B (CALB), often immobilized and sold under trade names like Novozym 435, is an excellent and widely used biocatalyst for the resolution of various amino esters, including cyclic β-amino esters.[3][4][5] Lipases from Pseudomonas cepacia (PCL) are also highly effective.[6]
Q2: My reaction is very slow. How can I increase the rate? A2: Reaction rates can be influenced by several factors: temperature, solvent, and enzyme loading. Increasing the temperature (e.g., from 30°C to 45-50°C) can significantly speed up the reaction, provided the enzyme is stable at that temperature. Ensure the solvent is appropriate; lipases are often more active in non-polar organic solvents like MTBE, toluene, or hexane. Finally, increasing the amount of enzyme will also increase the overall rate.
Q3: Why is the maximum yield for a kinetic resolution only 50%? A3: In a standard kinetic resolution, the enzyme only acts on one of the two enantiomers present in the racemic starting material. Therefore, the maximum theoretical yield for the converted product is 50%, leaving the other 50% as the unreacted starting material. To achieve yields greater than 50%, a more advanced technique called Dynamic Kinetic Resolution (DKR) is required, which incorporates a method to racemize the slow-reacting enantiomer in situ.
Troubleshooting Guide
| Issue | Possible Cause(s) | Solution(s) |
| Low or No Enzyme Activity. | 1. Enzyme Denaturation: The enzyme may have been exposed to extreme pH, temperature, or an incompatible solvent. 2. Water Content (for non-hydrolysis): In organic solvents, a trace amount of water is often necessary for lipase activity, but too much can cause unwanted hydrolysis. 3. Substrate Inhibition: High concentrations of the substrate can sometimes inhibit enzyme activity. | 1. Verify Enzyme Health: Use a fresh batch of enzyme and ensure storage conditions are correct. Check solvent compatibility. 2. Optimize Water Activity: For acylations in organic media, ensure the enzyme and solvent are appropriately dried or hydrated as needed. 3. Substrate Feeding: Add the substrate portion-wise over time to maintain a lower, optimal concentration. |
| Poor Enantioselectivity (Low e.e. at ~50% conversion). | 1. Wrong Enzyme: The chosen enzyme may not be selective for this specific substrate. 2. Suboptimal Conditions: Temperature and solvent can significantly impact the enantioselectivity (E-value) of an enzyme. 3. Reaction went past 50% conversion: If the reaction proceeds too far, the enzyme will begin to slowly convert the "wrong" enantiomer, reducing the e.e. of the product. | 1. Screen Other Enzymes: Test other lipases (e.g., from Pseudomonas, Burkholderia) or proteases. 2. Optimize Reaction Conditions: Systematically vary the temperature and solvent. Sometimes a lower temperature improves selectivity. 3. Monitor Reaction Closely: Track the reaction progress by taking samples at regular intervals and analyzing by chiral HPLC. Stop the reaction as close to 50% conversion as possible to maximize the e.e. of both the product and the unreacted substrate. |
| Difficult Separation of Product and Unreacted Substrate. | 1. Similar Physical Properties: The starting material (e.g., an ester) and the product (e.g., an N-acyl ester or the free acid) may have similar polarities. | 1. Acid/Base Extraction: If the product is the free acid (from hydrolysis), it can be easily separated from the unreacted ester by a simple liquid-liquid extraction with an aqueous base. 2. Chromatography: If extraction is not feasible, purification by column chromatography is the standard alternative. |
Data Presentation: Enzymatic Resolution of Cyclic β-Amino Esters
The following table presents typical results for the lipase-catalyzed resolution of cyclic β-amino esters, which are close structural analogs of the target molecule. High enantioselectivity (E > 200) is commonly achieved.[5]
| Enzyme | Substrate | Method | Yield (Product) | e.e. (Product) | Yield (Substrate) | e.e. (Substrate) | E-value |
| Candida antarctica Lipase B (CALB) | rac-Ethyl cis-2-aminocyclohexanecarboxylate | Hydrolysis | ~45% | >96% | ~48% | >95% | >200 |
| Pseudomonas cepacia Lipase (PCL) | rac-Ethyl cis-2-aminocyclopentanecarboxylate | Hydrolysis | ~46% | >98% | ~47% | >97% | >200 |
Experimental Protocol: Lipase-Catalyzed Hydrolysis
-
Esterification: First, convert the racemic this compound to its corresponding ester (e.g., ethyl or methyl ester) using a standard method such as Fischer esterification (refluxing in alcohol with a catalytic amount of acid).
-
Enzymatic Reaction Setup: In a flask, create a biphasic system by dissolving the racemic ester in a suitable organic solvent (e.g., toluene or MTBE) and adding a phosphate buffer (e.g., pH 7.0).
-
Add Enzyme: Add the lipase (e.g., CALB, 10-50% by weight of the substrate) to the mixture.
-
Incubation: Stir the suspension vigorously at a controlled temperature (e.g., 40°C).
-
Monitoring: Periodically take small aliquots from the organic layer, filter out the enzyme, and analyze the conversion and enantiomeric excess of the substrate and product by chiral HPLC.
-
Reaction Quench: When the reaction reaches approximately 50% conversion, stop the reaction by filtering off the immobilized enzyme (which can often be washed and reused).
-
Workup and Separation: Separate the organic and aqueous layers. The unreacted ester will be in the organic layer. Acidify the aqueous layer (containing the sodium salt of the resolved amino acid) with HCl to pH ~2, then extract with an organic solvent to isolate the enantiomerically pure amino acid.
-
Final Analysis: Confirm the enantiomeric excess of both the recovered ester and the acid product.
Workflow Diagram
Section 3: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for both the analysis of enantiomeric excess and for the preparative separation of enantiomers. The method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to travel through the column at different speeds and thus elute at different times.
Frequently Asked Questions (FAQs)
Q1: What type of chiral column is best for underivatized amino acids? A1: For underivatized amino acids, which are zwitterionic, macrocyclic glycopeptide-based CSPs (e.g., Teicoplanin or Vancomycin-based columns) are often very effective in reversed-phase or polar ionic modes.[7] Crown ether-based CSPs are also specifically designed for compounds with primary amino groups. For derivatized amino acids (e.g., N-blocked), polysaccharide-based CSPs (e.g., Chiralpak®, Lux® Cellulose/Amylose) are extremely versatile and widely used.
Q2: My peaks are broad and tailing. How can I improve the peak shape? A2: Peak tailing for amino compounds is often due to strong interactions with residual silanols on the silica support. Adding a small amount of a basic modifier to the mobile phase, such as diethylamine (DEA) or triethylamine (TEA) (typically 0.1%), can significantly improve peak shape by masking these active sites. Also, ensure your sample is fully dissolved in the mobile phase.
Q3: I am not seeing any separation (the enantiomers are co-eluting). What should I do? A3: A complete lack of separation means there is insufficient differential interaction between your analyte and the CSP under the current conditions. The most effective solution is to try a different type of CSP. If that is not possible, systematically alter the mobile phase. In normal phase, change the alcohol modifier (e.g., ethanol instead of isopropanol) and its concentration. In reversed phase, switch the organic modifier (methanol vs. acetonitrile) and adjust the pH of the aqueous component.
Troubleshooting Guide
| Issue | Possible Cause(s) | Solution(s) |
| Poor Resolution (Rs < 1.5). | 1. Suboptimal Mobile Phase: The eluting strength or composition of the mobile phase is not ideal for selectivity. 2. High Flow Rate: The flow rate is too fast to allow for proper partitioning and interaction with the CSP. 3. Temperature Effects: The column temperature may not be optimal for the separation. | 1. Optimize Mobile Phase: Systematically vary the ratio of the mobile phase components. Small changes can have a large impact on resolution. 2. Reduce Flow Rate: Lower the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to increase interaction time with the CSP. 3. Vary Column Temperature: Test temperatures both above and below ambient (e.g., 15°C, 25°C, 40°C). Lower temperatures often improve resolution but increase retention time and pressure. |
| High Column Backpressure. | 1. Precipitation: The sample or a buffer component may have precipitated in the column or tubing. 2. Particulate Contamination: The column frit may be blocked with particulates from the sample or mobile phase. 3. Viscous Mobile Phase: Certain mobile phases (e.g., high alcohol content at low temperatures) are more viscous. | 1. Ensure Sample Solubility: Make sure your sample is completely dissolved in the mobile phase before injection. 2. Filter Sample/Mobile Phase: Always filter samples and aqueous mobile phase components through a 0.22 or 0.45 µm filter. Use a guard column to protect the analytical column. 3. Adjust Conditions: If possible, reduce the flow rate or increase the column temperature to lower viscosity. |
| Inconsistent Retention Times. | 1. Column Not Equilibrated: The column has not reached equilibrium with the mobile phase. 2. Mobile Phase Composition Change: The mobile phase was prepared incorrectly or is evaporating, changing the component ratio. 3. Temperature Fluctuations: The ambient temperature around the column is changing. | 1. Increase Equilibration Time: Flush the column with at least 10-20 column volumes of the new mobile phase before injecting. 2. Use Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the reservoir bottles capped to prevent evaporation. 3. Use a Column Oven: A thermostatted column compartment is essential for reproducible chromatography. |
Data Presentation: Illustrative Chiral HPLC Performance
This table shows illustrative chromatographic parameters for the separation of a related compound, N-cyclohexyl-DL-alanine, on different types of CSPs. Actual results will vary based on the exact molecule and conditions.[3]
| Chiral Stationary Phase (CSP) Type | Mobile Phase Mode | k'1 (retention factor) | α (separation factor) | Rs (resolution factor) |
| Polysaccharide-based (e.g., Chiralpak® AD) | Normal Phase | 2.5 | 1.35 | 2.8 |
| Macrocyclic Glycopeptide (e.g., CHIROBIOTIC® T) | Reversed Phase | 3.1 | 1.20 | 1.9 |
Experimental Protocol: Chiral HPLC Method Development
-
Column Selection: Based on the analyte structure (a β-amino acid), select a primary column to screen, for example, a polysaccharide-based column (for N-derivatized versions) or a macrocyclic glycopeptide column (for the underivatized form).
-
Mobile Phase Screening (Normal Phase): Start with a standard mobile phase like n-Hexane/Isopropanol (90:10 v/v). If the analyte is acidic, add 0.1% Trifluoroacetic Acid (TFA). If it is basic, add 0.1% Diethylamine (DEA).
-
Mobile Phase Screening (Reversed Phase): Start with a mobile phase like Acetonitrile/Water with 0.1% Formic Acid (e.g., 50:50 v/v).
-
Initial Injection: Dissolve a small amount of the racemic material in the mobile phase (approx. 1 mg/mL) and inject a small volume (5-10 µL).
-
Optimization:
-
If retention is too long, increase the amount of the polar modifier (e.g., isopropanol in normal phase, acetonitrile in reversed phase).
-
If retention is too short, decrease the amount of the polar modifier.
-
If resolution is poor, try changing the modifier (e.g., ethanol instead of isopropanol) or adjust the additive/pH.
-
-
Analysis: Once separation is achieved, calculate the enantiomeric excess (% e.e.) using the peak areas of the two enantiomers:
-
% e.e. = [ (Area1 - Area2) / (Area1 + Area2) ] * 100
-
Workflow Diagram
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 3-Aminobutanoic Acid|Plant Defense Primer|CAS 541-48-0 [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor solubility of 3-Amino-3-cyclohexylpropanoic acid in experiments
Welcome to the technical support center for 3-Amino-3-cyclohexylpropanoic acid. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the poor solubility of this compound in experimental settings.
Troubleshooting Guide
Issue: Precipitate Formation When Preparing Aqueous Solutions
If you are observing precipitation or cloudiness when trying to dissolve this compound in aqueous buffers, consider the following troubleshooting steps. The zwitterionic nature of amino acids means their solubility is highly dependent on pH.[1][2]
Logical Flow for Troubleshooting Precipitation:
Caption: Troubleshooting workflow for precipitation issues.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in neutral water?
This compound contains a bulky, non-polar cyclohexyl group, which imparts significant hydrophobic character.[3] In neutral water (around pH 7), the amino acid exists predominantly as a zwitterion, with both a positive charge on the amino group and a negative charge on the carboxyl group.[1][2] While these charges enhance interaction with water, the strong intermolecular forces in the solid crystal lattice and the hydrophobicity of the cyclohexyl ring can limit solubility. At the isoelectric point (pI), the net charge is zero, and solubility is at its minimum.[4]
Q2: How can I improve the solubility of this compound?
Several strategies can be employed to enhance the solubility of poorly soluble compounds.[5][6][7] The most common methods for amino acids like this compound include:
-
pH Adjustment: Moving the pH of the solution away from the isoelectric point (pI) of the amino acid will increase the net charge and, typically, the solubility in aqueous solutions.[1][4]
-
Use of Co-solvents: Introducing a water-miscible organic solvent can reduce the polarity of the solvent system, which can help to solvate the hydrophobic cyclohexyl group.[8]
-
Particle Size Reduction: Decreasing the particle size of the solid compound increases the surface area available for dissolution, which can improve the dissolution rate.[6][9]
-
Formulation with Excipients: Techniques such as creating solid dispersions or using lipid-based formulations can improve solubility and bioavailability, particularly for in vivo studies.[9][10]
Q3: What co-solvents are recommended for this compound?
Commonly used co-solvents for increasing the solubility of poorly water-soluble compounds include ethanol, propylene glycol (PG), polyethylene glycol (PEG 400), and dimethyl sulfoxide (DMSO).[6][8][11] The choice of co-solvent will depend on the specific experimental requirements, including toxicity and compatibility with downstream applications.
Q4: Will pH adjustment affect the stability or activity of my compound?
Extreme pH values can potentially lead to degradation of some compounds over time. It is crucial to assess the stability of this compound at the desired pH and temperature for the duration of the experiment. For biological assays, ensure that the final pH of the solution is compatible with the biological system being studied.
Q5: How do I determine the isoelectric point (pI) of this compound?
The pI can be estimated from the pKa values of the amino and carboxyl groups. For novel compounds, these may need to be determined experimentally or predicted using computational software. As a starting point for similar amino acids, the pKa of the carboxylic acid group is typically around 2-3, and the pKa of the amino group is around 9-10. The pI would be the average of these two values, likely in the range of 5.5-6.5.
Quantitative Data Summary
The following table summarizes the expected qualitative and quantitative effects of different solubilization methods on a representative poorly soluble amino acid. Researchers should perform their own solubility studies to determine the optimal conditions for this compound.
| Method | Typical Concentration Range | Expected Solubility Increase | Considerations |
| pH Adjustment | pH < 4 or pH > 8 | 2 to 100-fold | Potential for compound instability at extreme pH.[4] |
| Co-solvents | |||
| Ethanol | 10-30% (v/v) | 5 to 50-fold | Can precipitate proteins in biological assays. |
| Propylene Glycol | 10-40% (v/v) | 10 to 100-fold | Generally well-tolerated in vivo.[8] |
| PEG 400 | 10-50% (v/v) | 10 to 200-fold | Can be viscous at higher concentrations.[11] |
| DMSO | 1-10% (v/v) | Up to 1000-fold | Can have cellular effects; may not be suitable for all assays.[12] |
| Complexation | |||
| Cyclodextrins | 1-10% (w/v) | 2 to 50-fold | Forms an inclusion complex with the hydrophobic moiety.[6][12] |
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
This protocol describes a method to determine the solubility of this compound at different pH values.
Materials:
-
This compound
-
Deionized water
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
pH meter
-
Stir plate and stir bars
-
Microcentrifuge
-
UV-Vis spectrophotometer or HPLC for concentration measurement[13]
Procedure:
-
Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7, 8, 10).
-
Add an excess amount of this compound to a known volume of each buffer.
-
Stir the suspensions at a constant temperature for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and measure the concentration of the dissolved compound using a validated analytical method (e.g., HPLC).
-
Plot solubility as a function of pH to identify the optimal pH range for dissolution.
Workflow for pH-Dependent Solubility Testing:
References
- 1. quora.com [quora.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. quora.com [quora.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 11. pnrjournal.com [pnrjournal.com]
- 12. Overcoming Solubility Challenges in Non Polar Amino Acids - Berkeley Learning Hub [lms-dev.api.berkeley.edu]
- 13. Analytical methods for amino acid determination in organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Accurate Quantification of 3-Amino-3-cyclohexylpropanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method refinement for the accurate quantification of 3-Amino-3-cyclohexylpropanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for quantifying this compound?
A1: The most prevalent and robust methods for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is often preferred for its high sensitivity and selectivity, especially in complex biological matrices. HPLC with fluorescence or UV detection is also widely used, typically requiring a pre-column or post-column derivatization step to enhance the analyte's detection.[][2][3][4][5]
Q2: Is derivatization necessary for the analysis of this compound?
A2: Derivatization is often necessary when using HPLC with UV or fluorescence detection because most amino acids, including this compound, lack a native chromophore or fluorophore.[3][6][7] Common derivatizing agents include o-phthalaldehyde (OPA) for primary amines and 9-fluorenylmethyl chloroformate (FMOC) for secondary amines.[8] For LC-MS/MS analysis, derivatization is not always required as the mass spectrometer can directly detect the underivatized molecule.[][5][9] However, derivatization can sometimes be employed to improve chromatographic retention and separation.
Q3: How can I separate the enantiomers of this compound?
A3: Chiral separation is crucial if you need to quantify the individual enantiomers (D and L forms) of this compound. This can be achieved through two main approaches:
-
Direct Chiral Chromatography: Using a chiral stationary phase (CSP) in your HPLC system. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are effective for this purpose.[10][11]
-
Indirect Chiral Chromatography: Derivatizing the amino acid with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.[12]
Q4: What are the key considerations for sample preparation?
A4: Proper sample preparation is critical for accurate quantification. Key steps include:
-
Removal of Interferences: Proteins, salts, and certain buffers (like Tris and HEPES) can interfere with the analysis and should be removed.[13][14]
-
Protein Precipitation: For biological samples, precipitating proteins using agents like sulfosalicylic acid is a common first step.[9]
-
Solid-Phase Extraction (SPE): SPE can be used to clean up the sample and concentrate the analyte.
-
Hydrolysis: If this compound is part of a larger molecule (e.g., a peptide), acid hydrolysis is required to release the free amino acid.[7][15]
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing
| Potential Cause | Suggested Solution |
| Column Overload | Dilute the sample or inject a smaller volume. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to be at least 2 pH units away from the pI of this compound. |
| Secondary Interactions with Column | Add a small amount of a competing amine (e.g., triethylamine) to the mobile phase for underivatized analysis. Ensure the column is well-conditioned. |
| Column Degradation | Replace the analytical column with a new one. Use a guard column to protect the analytical column. |
Issue 2: Low Sensitivity or No Peak Detected
| Potential Cause | Suggested Solution |
| Insufficient Derivatization | Optimize the derivatization reaction conditions (reagent concentration, reaction time, temperature, and pH).[6] Ensure the derivatization reagent is not expired. |
| Analyte Degradation | Prepare fresh samples and standards. Avoid prolonged exposure to light or extreme temperatures. |
| Matrix Effects (in LC-MS/MS) | Use a stable isotope-labeled internal standard for this compound to compensate for matrix effects. Improve sample cleanup using techniques like SPE. |
| Incorrect Detector Wavelength (HPLC-UV/Fluorescence) | Verify the excitation and emission wavelengths are optimal for the chosen derivatizing agent. |
Issue 3: Poor Reproducibility of Retention Times
| Potential Cause | Suggested Solution |
| Unstable Column Temperature | Use a column oven to maintain a consistent temperature.[] |
| Mobile Phase Inconsistency | Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. |
| Pump Malfunction | Check the HPLC pump for leaks and ensure it is delivering a consistent flow rate. |
| Column Equilibration | Ensure the column is adequately equilibrated with the mobile phase before each injection. |
Issue 4: Inaccurate Quantification
| Potential Cause | Suggested Solution |
| Standard Curve Issues | Prepare fresh calibration standards and ensure they bracket the expected sample concentration. Use a weighted regression for the calibration curve if a wide dynamic range is observed.[9] |
| Incomplete Sample Extraction | Optimize the extraction procedure to ensure complete recovery of the analyte from the sample matrix. |
| Pipetting Errors | Use calibrated pipettes and ensure accurate and consistent pipetting technique. |
| Internal Standard Issues | Ensure the internal standard is added to all samples and standards at the same concentration. Verify the purity and stability of the internal standard. |
Quantitative Data Summary
| Analytical Method | Technique | Derivatization Reagent | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| LC-MS/MS | Direct Analysis | None | 1-500 µmol/L | Not Specified | Not Specified | [9] |
| UPLC-MS | AccQ•Tag | 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | 0.25–30 µmol/L | Varies by analyte | Varies by analyte | [16] |
| HPLC-Fluorescence | Pre-column | o-phthalaldehyde (OPA) | 50 fmol on-column | Not Specified | Not Specified | [3] |
Experimental Protocols
Protocol 1: Quantification by LC-MS/MS (Direct Analysis)
-
Sample Preparation (Plasma):
-
To 50 µL of plasma, add 150 µL of a protein precipitation solution (e.g., acetonitrile with 1% formic acid).
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new vial.
-
If necessary, dilute the supernatant with the initial mobile phase.
-
-
LC Conditions:
-
Column: HILIC or mixed-mode column suitable for polar analytes.
-
Mobile Phase A: Acetonitrile with 0.1% formic acid.
-
Mobile Phase B: Water with 0.1% formic acid.
-
Gradient: Optimize for the separation of this compound from other matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the precursor ion (Q1) and a stable product ion (Q3) for this compound and its internal standard through infusion.
-
Optimization: Optimize collision energy and other source parameters for maximum signal intensity.
-
Protocol 2: Quantification by HPLC with Pre-column Derivatization (OPA/FMOC)
-
Sample Preparation:
-
Perform protein precipitation and/or SPE as described in Protocol 1.
-
Ensure the final sample is in a suitable buffer for derivatization (e.g., borate buffer, pH 9.5).
-
-
Derivatization:
-
To 20 µL of the sample/standard, add 20 µL of OPA reagent and mix.
-
After 1 minute, add 10 µL of FMOC reagent and mix.
-
Allow the reaction to proceed for the optimized time (typically 1-2 minutes).
-
Add a quenching reagent if necessary (e.g., glycine) to stop the reaction.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Aqueous buffer (e.g., sodium acetate with a small amount of tetrahydrofuran).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: A gradient from low to high organic mobile phase to elute the derivatized amino acids.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
-
Detection:
-
Fluorescence Detector:
-
Excitation/Emission for OPA derivatives: ~340 nm / ~450 nm.
-
Excitation/Emission for FMOC derivatives: ~266 nm / ~305 nm.
-
-
Program the detector to switch wavelengths during the run to detect both types of derivatives.
-
Visualizations
Caption: LC-MS/MS workflow for direct quantification.
Caption: HPLC workflow with pre-column derivatization.
References
- 2. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. myfoodresearch.com [myfoodresearch.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. waters.com [waters.com]
- 7. Deriviatization, Hydrolysis, and HPLC Analysis of Amino Acids on SUPELCOSIL™ and ASCENTIS® Columns [sigmaaldrich.com]
- 8. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 10. WO1998041489A1 - Chiral separations of amino acids - Google Patents [patents.google.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. taylorfrancis.com [taylorfrancis.com]
- 13. Sample Preparation - SPARC BioCentre Molecular Analysis [lab.research.sickkids.ca]
- 14. biosyn.com [biosyn.com]
- 15. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 16. lcms.cz [lcms.cz]
Preventing racemization during 3-Amino-3-cyclohexylpropanoic acid derivatization
Welcome to the technical support center for the derivatization of 3-Amino-3-cyclohexylpropanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing racemization during the chemical modification of this valuable amino acid analog. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern during the derivatization of this compound?
A1: Racemization is the conversion of a single enantiomer (a non-superimposable mirror image form of a molecule) into a mixture of both enantiomers.[1] For this compound, which is a chiral molecule, maintaining its specific stereochemistry is often crucial for its biological activity and therapeutic efficacy. The loss of this stereochemical integrity can lead to a final product with reduced or altered pharmacological properties.[1]
Q2: What are the primary mechanisms that cause racemization during derivatization reactions like amide bond formation?
A2: Racemization during derivatization, particularly in processes like peptide coupling, primarily occurs through two base-catalyzed pathways:
-
Oxazolone (Azlactone) Formation: This is the most prevalent mechanism.[1][2][3] The activated carboxyl group of the N-protected amino acid undergoes an intramolecular cyclization to form a 5(4H)-oxazolone intermediate. The proton on the chiral alpha-carbon of this intermediate is highly acidic and can be easily removed by a base. The resulting achiral intermediate can then be attacked by an amine from either side, leading to a mixture of the desired L- and undesired D-isomers.[1][3]
-
Direct Enolization: This pathway involves the direct removal of the alpha-proton from the activated amino acid by a base, forming an achiral enolate intermediate.[1][4] Subsequent protonation of this enolate can also result in a mixture of enantiomers. This is less common but can be a factor under strongly basic conditions.[1]
Q3: Which reaction conditions are known to promote racemization?
A3: Several factors can increase the risk of racemization:
-
Elevated Temperatures: Higher reaction temperatures can accelerate the rate of racemization.[5][6][7]
-
Choice of Base: Strong, non-hindered bases like N,N-diisopropylethylamine (DIPEA) can increase the likelihood of proton abstraction and subsequent racemization.[1][8]
-
Coupling Reagents: Certain coupling reagents, especially carbodiimides like DCC and DIC, can promote racemization if used without suppressive additives.[7][9]
-
Prolonged Reaction Times: Longer exposure of the activated amino acid to basic conditions can increase the extent of racemization.[3]
Q4: Are there specific amino acids that are more prone to racemization?
A4: Yes, some amino acids are inherently more susceptible to racemization under standard coupling conditions. Histidine (His) and Cysteine (Cys) are particularly notorious for their high tendency to racemize.[1][6][7] Other sensitive residues include Phenylalanine (Phe) and Serine (Ser).[1][7] While this compound is not one of these canonical amino acids, the principles of racemization still apply, and care should be taken during its derivatization.
Troubleshooting Guide: Preventing Racemization
This guide provides a systematic approach to minimizing racemization during the derivatization of this compound.
Issue: Significant levels of the undesired enantiomer are detected in the final product.
This indicates that racemization has occurred during the derivatization process. Follow these steps to diagnose and resolve the issue.
Step 1: Evaluate Your Coupling Reagents and Additives
The choice of coupling reagent is a critical factor in controlling racemization.
-
Problem: Using carbodiimide reagents (e.g., DCC, DIC, EDCI) without an additive.
-
Solution: Always use carbodiimide coupling reagents in conjunction with racemization-suppressing additives.[7][9]
-
Optimization: For highly sensitive derivatizations, consider using phosphonium (e.g., PyBOP, PyAOP) or uronium/aminium (e.g., HBTU, HATU) based coupling reagents, as they can sometimes offer better results, though they are not entirely immune to causing racemization.[9][10]
Step 2: Assess Your Base and Solvent System
The base and solvent used can significantly influence the rate of racemization.
-
Problem: Using a strong, sterically unhindered base like DIPEA or triethylamine (TEA).
-
Solution: Switch to a weaker or more sterically hindered base.
-
Problem: Using a highly polar solvent that may facilitate the formation of the oxazolone intermediate.
-
Solution: If the solubility of your reagents allows, consider using less polar solvents. However, solvent choice is frequently constrained by solubility requirements.[7]
Step 3: Optimize Reaction Conditions
Fine-tuning the reaction parameters can have a significant impact on enantiomeric purity.
-
Problem: Running the reaction at room temperature or elevated temperatures.
-
Solution: Perform the coupling reaction at a lower temperature, such as 0°C.[7] This will slow down the rate of racemization.
-
Problem: Extended pre-activation or reaction times.
-
Solution: Minimize the pre-activation time of the amino acid with the coupling reagent before adding the nucleophile. Aim for the shortest reaction time necessary for complete conversion, which can be monitored by techniques like TLC or LC-MS.
Workflow for Minimizing Racemization
Caption: Troubleshooting workflow for minimizing racemization.
Quantitative Data Summary
The selection of coupling reagents and additives significantly impacts the degree of racemization. The following table summarizes the performance of various coupling systems with sensitive amino acids, providing a general indication of their effectiveness in preserving stereochemical integrity.
| Coupling Reagent | Additive | Base | Racemization Level | Reference |
| DIC | HOBt | DIPEA | Low to Moderate | [9] |
| DIC | HOAt | DIPEA | Low | [1] |
| DIC | OxymaPure | DIPEA | Very Low | [1][11] |
| HBTU | - | DIPEA | Low to Moderate | [9] |
| HATU | - | DIPEA/NMM | Low | [11][12] |
| PyBOP | - | DIPEA | Low | [9] |
Note: Racemization levels are qualitative summaries from the literature and can vary based on the specific substrate, solvent, and temperature.
Experimental Protocols
General Protocol for Amide Coupling with Minimized Racemization
This protocol provides a starting point for the derivatization of N-protected this compound with an amine.
Materials:
-
N-protected this compound
-
Amine nucleophile
-
Coupling reagent (e.g., HATU)
-
Base (e.g., NMM or 2,4,6-collidine)
-
Anhydrous solvent (e.g., DMF or DCM)
Procedure:
-
Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected this compound (1.0 eq) and the coupling reagent (e.g., HATU, 1.05 eq) in the anhydrous solvent.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Base Addition: Add the base (e.g., NMM, 2.0 eq) to the cooled solution and stir for 2-5 minutes.
-
Nucleophile Addition: Add the amine nucleophile (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to proceed at 0°C, monitoring its progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride or water). Extract the product with an appropriate organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
-
Chiral Analysis: Analyze the enantiomeric purity of the final product using a suitable chiral chromatography method (e.g., chiral HPLC or GC).
Workflow for Amide Coupling Protocol
Caption: Step-by-step workflow for a low-racemization amide coupling protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Ynamide Coupling Reagents: Origin and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 9. peptide.com [peptide.com]
- 10. bachem.com [bachem.com]
- 11. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Stability issues of 3-Amino-3-cyclohexylpropanoic acid in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Amino-3-cyclohexylpropanoic acid in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, temperature, exposure to light, and the presence of oxidizing agents. Like other β-amino acids, it is susceptible to degradation under harsh acidic, basic, and oxidative conditions.
Q2: What are the likely degradation pathways for this compound?
A2: Based on its chemical structure, the primary degradation pathways for this compound are expected to involve the amino and carboxylic acid functional groups. Potential degradation reactions include hydrolysis of the amide bond (if part of a larger molecule), deamination, and oxidation. The cyclohexyl ring is generally stable but can be susceptible to oxidation under harsh conditions.
Q3: What analytical methods are recommended for assessing the stability of this compound?
A3: Stability-indicating high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) methods are recommended for quantifying this compound and its degradation products.[1][2][3] These methods can separate the parent compound from any impurities or degradants that may form under stress conditions.
Q4: How should I prepare and store stock solutions of this compound to ensure stability?
A4: To maximize stability, stock solutions should be prepared in a suitable, high-purity solvent at a neutral pH. For short-term storage, refrigeration (2-8 °C) is recommended. For long-term storage, it is advisable to aliquot the stock solution into smaller volumes and store them frozen (at -20 °C or below) to minimize freeze-thaw cycles. Solutions should be protected from light.
Troubleshooting Guides
Issue 1: Inconsistent results in bioassays or analytical measurements.
-
Possible Cause: Degradation of this compound in the experimental solution.
-
Troubleshooting Steps:
-
Verify Solution Age and Storage: Ensure that a freshly prepared solution of this compound is used for each experiment. If using a stock solution, confirm that it has been stored correctly and has not undergone multiple freeze-thaw cycles.
-
Assess pH of the Medium: Measure the pH of your experimental solution. Extreme pH values can accelerate degradation. If possible, adjust the pH to a neutral range (pH 6-8).
-
Perform a Quick Stability Check: Analyze a sample of your working solution using a stability-indicating HPLC method to check for the presence of degradation products. Compare the peak area of the parent compound to that of a freshly prepared standard.
-
Issue 2: Observation of unknown peaks in chromatograms during analysis.
-
Possible Cause: Formation of degradation products during sample preparation or storage.
-
Troubleshooting Steps:
-
Review Sample Handling: Evaluate your sample preparation workflow for any steps that might introduce stress, such as prolonged exposure to high temperatures, strong acids or bases, or light.
-
Conduct Forced Degradation Studies: To identify potential degradation products, perform forced degradation studies under controlled stress conditions (acidic, basic, oxidative, thermal, and photolytic). This will help in confirming if the unknown peaks correspond to degradants of this compound.
-
Utilize Mass Spectrometry (MS): Couple your HPLC system to a mass spectrometer to obtain mass information about the unknown peaks, which can aid in their identification and structural elucidation.
-
Data Presentation
The following tables summarize typical conditions used in forced degradation studies to assess the stability of amino acid compounds. The degradation percentages are illustrative and represent a general goal for such studies, which is to achieve sufficient degradation to validate a stability-indicating method.
Table 1: Summary of Forced Degradation Conditions and Illustrative Degradation
| Stress Condition | Reagent/Parameter | Temperature | Duration | Illustrative Target Degradation (%) |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 60°C - 80°C | 2 - 24 hours | 10 - 30 |
| Base Hydrolysis | 0.1 M - 1 M NaOH | 60°C - 80°C | 2 - 24 hours | 10 - 30 |
| Oxidation | 3% - 30% H₂O₂ | Room Temperature - 40°C | 2 - 24 hours | 10 - 30 |
| Thermal | Dry Heat | 80°C - 105°C | 24 - 72 hours | 5 - 20 |
| Photolytic | UV and Visible Light | Ambient | As per ICH Q1B | 5 - 20 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the general procedure for conducting forced degradation studies on this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
Incubate the solution at 60°C.
-
Withdraw samples at appropriate time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.
-
Incubate the solution at 60°C.
-
Withdraw samples at appropriate time points, neutralize with an equivalent amount of HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 6% H₂O₂ to achieve a final concentration of 3%.
-
Keep the solution at room temperature.
-
Withdraw samples at appropriate time points and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Transfer a known amount of the solid compound into a vial and place it in a hot air oven maintained at 80°C.
-
After a specified duration (e.g., 24 hours), dissolve the sample in the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.
-
Analyze the sample by HPLC.
-
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Potential degradation pathways of this compound.
References
Technical Support Center: Optimizing HPLC-MS/MS for 3-Amino-3-cyclohexylpropanoic Acid Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the quantitative analysis of 3-Amino-3-cyclohexylpropanoic acid using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The following sections offer detailed experimental protocols, troubleshooting guides, and frequently asked questions to streamline method development and resolve common analytical challenges.
Experimental Protocols and Starting Parameters
A successful analysis begins with a robust and well-defined method. This section provides a detailed protocol for method development and recommended starting parameters for instrumentation.
Protocol 1: Initial Method Development and Optimization
-
Analyte Characterization: this compound has a molecular weight of 171.24 g/mol .[1] The primary ion for mass spectrometry in positive electrospray ionization (ESI) mode will be the protonated molecule [M+H]⁺ at approximately m/z 172.1.
-
Direct Infusion and MRM Optimization:
-
Prepare a 1 µg/mL standard solution of the analyte in a 50:50 mixture of Mobile Phase A and B (see Table 1).
-
Infuse the solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Perform a Q1 full scan to confirm the presence and isolation of the precursor ion at m/z 172.1.
-
Select m/z 172.1 as the precursor ion and perform a product ion scan to identify stable, high-intensity fragment ions.
-
Select the two most intense product ions for Multiple Reaction Monitoring (MRM) transitions. One transition will be used for quantification and the other for confirmation.
-
For each MRM transition, perform a collision energy (CE) optimization experiment to determine the voltage that yields the highest product ion intensity.
-
-
Chromatographic Method Development:
-
Set up the HPLC and MS systems using the starting parameters outlined in Table 1.
-
Inject the standard solution onto the HPLC system.
-
Evaluate the initial chromatogram for peak shape, retention time, and sensitivity.
-
Adjust the gradient profile (the rate of change of Mobile Phase B) to achieve an appropriate retention time (typically between 2 and 10 minutes) and separation from any matrix components.
-
If peak shape is suboptimal (e.g., tailing), consider adjusting the mobile phase additive (e.g., switching from formic acid to ammonium formate).[2]
-
-
ESI Source Optimization:
-
While injecting the standard under stable chromatographic conditions, systematically adjust ESI source parameters.
-
Optimize the capillary voltage, nebulizer gas pressure, and desolvation gas temperature and flow rate to maximize the signal intensity of the analyte.[3][4] A step-by-step optimization approach can be highly effective.[5]
-
Data Presentation: Suggested Starting Parameters
The following tables summarize recommended starting conditions for HPLC and MS/MS systems. These parameters should serve as a robust baseline for method development.
Table 1: Recommended HPLC-MS/MS Starting Parameters
| Parameter | Suggested Value/Condition | Rationale |
|---|---|---|
| HPLC System | ||
| Column | C18, 2.1 x 100 mm, <2.7 µm | Provides good retention and peak shape for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification promotes protonation of the analyte, enhancing ESI+ signal.[3] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent for reversed-phase chromatography.[4] |
| Flow Rate | 0.2 - 0.4 mL/min | Optimal for ESI efficiency and compatibility with standard 2.1 mm ID columns.[4] |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity, leading to lower backpressure. |
| Injection Volume | 1 - 5 µL | Minimize to prevent peak distortion, especially if the sample solvent is stronger than the initial mobile phase.[6] |
| MS/MS System | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | Amino groups are readily protonated, making positive mode ideal. |
| Capillary Voltage | 3.0 - 4.0 kV | A typical starting range for stable spray and efficient ionization.[3] |
| Nebulizer Gas | 20 - 40 psi | Aids in the formation of fine droplets for efficient desolvation.[3][7] |
| Desolvation Temp. | 250 - 400 °C | Facilitates solvent evaporation; higher temperatures can improve sensitivity but may degrade unstable compounds.[3] |
| Dwell Time | >20 ms | Ensures sufficient data points are collected across each chromatographic peak.[7] |
Table 2: Predicted MRM Transitions for this compound
| Analyte Name | Precursor Ion [M+H]⁺ (m/z) | Predicted Product Ion (m/z) | Predicted Neutral Loss | Role |
|---|---|---|---|---|
| This compound | 172.1 | 155.1 | NH₃ (Ammonia) | Quantifier/Confirmer |
| this compound | 172.1 | 126.1 | HCOOH (Formic Acid) | Quantifier/Confirmer |
Note: These transitions are predictive and must be confirmed experimentally using the direct infusion protocol described above.
Visualization: Method Development Workflow
The following diagram illustrates the logical flow for developing a robust HPLC-MS/MS method.
Frequently Asked Questions (FAQs)
Q1: Why am I not seeing the predicted precursor ion at m/z 172.1?
-
Answer: Ensure your mass spectrometer is properly calibrated. Check that the ESI source is clean and that the capillary is not blocked. The pH of your infusion solvent is critical; the analyte's amino group requires an acidic environment to become protonated. Try adding 0.1% formic acid to your standard solution if you haven't already.
Q2: What is the best type of HPLC column to use?
-
Answer: A C18 reversed-phase column is a versatile and excellent starting point. The cyclohexyl group provides significant hydrophobicity, making it well-suited for retention on a C18 stationary phase. If you are analyzing the compound in a complex biological matrix with many polar interferences, Hydrophilic Interaction Liquid Chromatography (HILIC) could also be an option for orthogonal separation.[7]
Q3: How can I improve my signal intensity?
-
Answer: Signal intensity is a function of both chromatographic performance and ionization efficiency.
-
Chromatography: Ensure your peak shape is sharp and symmetrical. Broad peaks lead to lower intensity (height). You can improve peak shape by optimizing the mobile phase pH and the gradient.
-
Ionization: Systematically optimize ESI source parameters, including capillary voltage, nebulizer gas pressure, and desolvation temperature, as small adjustments can significantly impact signal.[3][4]
-
Q4: Should I use derivatization for this compound?
-
Answer: this compound should be readily ionizable by ESI without derivatization. Derivatization is often employed for amino acids that are difficult to retain on reversed-phase columns or have poor ionization efficiency.[2][8] Given the compound's structure, direct analysis is preferable to avoid extra sample preparation steps and potential variability.
Troubleshooting Guide
This guide addresses common issues encountered during analysis in a question-and-answer format.
Problem: Low or No Signal
| Potential Cause | Recommended Solution |
| Leak in the System | Check all fittings from the pump to the mass spectrometer for any signs of leakage. A drop in system pressure is a common indicator.[9] |
| Contaminated ESI Source | The ESI capillary and sampling cone can become contaminated with salts or non-volatile matrix components, suppressing the signal.[10] Clean the source components according to the manufacturer's protocol. |
| Incorrect MRM Settings | Re-infuse the standard to confirm the precursor and product ion m/z values and re-optimize the collision energy. |
| Ion Suppression | Co-eluting matrix components can compete with the analyte for ionization. Improve chromatographic separation to move the analyte away from the interfering peaks. Sample clean-up (e.g., SPE) may be necessary for dirty samples.[6] |
Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Recommended Solution |
| Peak Tailing | This is often caused by secondary interactions between the basic amino group and acidic residual silanols on the column packing.[11] Ensure the mobile phase pH is low (e.g., pH < 3 with formic acid) to keep both the analyte and silanols protonated, minimizing this interaction. |
| Peak Fronting | This can be caused by column overload or poor solubility in the mobile phase.[11] Reduce the injection volume or the concentration of the sample. Ensure the sample solvent is not significantly stronger than the initial mobile phase. |
| Split Peaks | A partial clog in the column inlet frit or a void in the column packing can cause peak splitting.[6] Reverse-flush the column (if permitted by the manufacturer) or replace it. Also, check for any poorly made connections between the injector and the column. |
Problem: Poor Reproducibility (Shifting Retention Times or Variable Peak Areas)
| Potential Cause | Recommended Solution |
| Inadequate Column Equilibration | Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient time between injections (typically 5-10 column volumes). |
| Mobile Phase Instability | Buffers or additives can change pH or degrade over time. Prepare fresh mobile phases daily.[6] |
| Fluctuating Column Temperature | Use a column oven to maintain a stable temperature, as small variations can affect retention time. |
| Injector Variability | Air bubbles in the autosampler syringe or sample loop can cause inconsistent injection volumes. Purge the injector and ensure solvent lines are free of bubbles. |
Visualization: Troubleshooting Workflow
This diagram provides a logical decision tree for troubleshooting common HPLC-MS/MS issues.
References
- 1. (2R)-2-amino-3-cyclohexylpropanoic acid | C9H17NO2 | CID 736026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. MASONACO - Free amino acids (LC-MS/MS) [masonaco.org]
- 3. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | Syrrx [syrrx.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. LC-MS/MS Method Package for Short Chain Fatty Acids : Shimadzu (Europe) [shimadzu.eu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of 3-Amino-3-cyclohexylpropanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-3-cyclohexylpropanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A common and effective method for the synthesis of this compound is a one-pot reaction involving cyclohexanecarboxaldehyde, malonic acid, and a source of ammonia, such as ammonium acetate. This reaction is a variation of the Rodionov reaction, which itself is a type of Mannich reaction.
Q2: What is the primary side reaction to be aware of during the synthesis?
The main competing reaction is the Knoevenagel condensation of cyclohexanecarboxaldehyde with malonic acid. This reaction leads to the formation of cyclohexylideneacetic acid and other unsaturated byproducts, which can complicate purification and reduce the yield of the desired β-amino acid.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | The competing Knoevenagel condensation is favored. | Optimize reaction conditions to favor the Rodionov pathway. This can include adjusting the solvent, temperature, and stoichiometry of reactants. Using an excess of the ammonia source can help to promote the formation of the intermediate imine required for the desired reaction. |
| Presence of significant amounts of unsaturated byproducts | Reaction conditions (e.g., high temperature, insufficient ammonia) favor the Knoevenagel condensation. | Lowering the reaction temperature may help to disfavor the elimination step of the Knoevenagel condensation. Ensure a sufficient excess of ammonium acetate is used to drive the formation of the imine intermediate for the Rodionov reaction. |
| Difficulty in purifying the final product | Co-precipitation of the desired product with Knoevenagel condensation byproducts. | Purification can often be achieved by recrystallization. The choice of solvent is critical and may require some experimentation. Aqueous solutions with adjusted pH can be effective for separating the amphoteric amino acid from non-polar byproducts.[1] |
| Reaction does not proceed to completion | Inadequate reaction time or temperature. | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, NMR). If the reaction stalls, a modest increase in temperature or extended reaction time may be necessary. However, be mindful that prolonged heating can also promote side reactions. |
Reaction Pathways
The synthesis of this compound involves a primary desired pathway (Rodionov Reaction) and a significant competing side reaction (Knoevenagel Condensation).
Caption: Desired Rodionov reaction pathway versus the competing Knoevenagel condensation side reaction.
Experimental Protocol: General Procedure for Rodionov-type Synthesis
This protocol is a general guideline adapted from procedures for similar β-amino acids and should be optimized for the specific synthesis of this compound.[2]
Materials:
-
Cyclohexanecarboxaldehyde
-
Malonic acid
-
Ammonium acetate
-
Ethanol (or other suitable solvent)
-
Hydrochloric acid (for workup)
-
Sodium hydroxide (for workup)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve cyclohexanecarboxaldehyde and a molar excess of ammonium acetate in ethanol.
-
Add malonic acid to the solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
After completion of the reaction (typically several hours), cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Dissolve the residue in water and adjust the pH to be acidic (e.g., pH 2-3) with hydrochloric acid to precipitate any unreacted acidic components. Filter if necessary.
-
Adjust the pH of the filtrate to the isoelectric point of this compound (typically around pH 6-7) with a base such as sodium hydroxide to precipitate the product.
-
Collect the crude product by filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., water/ethanol mixture) to obtain the purified this compound.
Purification Workflow
The following diagram illustrates a typical workflow for the purification of this compound from the reaction mixture.
Caption: A stepwise workflow for the purification of the target compound.
References
Improving the resolution of 3-Amino-3-cyclohexylpropanoic acid enantiomers in chromatography
Technical Support Center: Chiral Resolution of 3-Amino-3-cyclohexylpropanoic Acid
Welcome to the technical support center for the chromatographic resolution of this compound enantiomers. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to navigate the complexities of this specific chiral separation.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of Chiral Stationary Phases (CSPs) for separating underivatized amino acid enantiomers like this compound?
A1: For the direct separation of underivatized amino acids, several types of CSPs are highly effective. Macrocyclic glycopeptide phases, such as those using Teicoplanin or Teicoplanin Aglycone, are particularly successful because they possess ionic groups compatible with the polar and ionic nature of amino acids.[1][2] Other commonly used CSPs include crown ether-based columns (e.g., CROWNPAK) and ligand-exchange phases.[1][3] Polysaccharide-based CSPs are often less effective for underivatized amino acids due to the zwitterionic nature of the analytes and their poor solubility in non-polar solvents.[2]
Q2: Is derivatization necessary for the chiral separation of this compound?
A2: Derivatization is not always necessary but can be a useful strategy. Direct analysis on a suitable CSP (like a macrocyclic glycopeptide) is often preferred to avoid extra sample preparation steps and potential impurities.[2] However, if direct methods fail or if higher sensitivity is required, pre-column derivatization with a chiral derivatizing reagent can create diastereomers that are separable on a standard achiral column.[2][4] This indirect approach can also improve peak shape and detection response.
Q3: How does the mobile phase composition affect the resolution of beta-amino acid enantiomers?
A3: Mobile phase composition is a critical factor in achieving enantiomeric resolution. Key parameters to optimize include:
-
Organic Modifier: The type and concentration of the organic modifier (e.g., methanol, acetonitrile) can significantly impact retention and selectivity. For some CSPs like Teicoplanin, retention can exhibit a "U-shaped" profile, where retention first decreases and then increases with a higher percentage of organic modifier.[2]
-
pH and Additives: The pH of the mobile phase affects the ionization state of the amino acid and the stationary phase. Additives like trifluoroacetic acid (TFA) or formic acid are often used to control pH and improve peak shape.[2] The choice and concentration of these additives can fine-tune the interactions leading to separation.
Q4: What is the typical workflow for developing a chiral separation method for a new compound like this?
A4: A systematic approach is crucial for efficient method development. The process generally involves screening different chiral columns, optimizing the mobile phase for the most promising columns, and finally, fine-tuning parameters like flow rate and temperature to achieve baseline resolution.
Troubleshooting Guide
Q: I am seeing no separation (co-elution) of the enantiomers. What should I do?
A: Co-elution indicates that the chosen CSP and mobile phase conditions are not suitable for creating the necessary stereoselective interactions.
-
Initial Steps:
-
Confirm Column Suitability: Ensure the selected CSP is appropriate for underivatized amino acids. Macrocyclic glycopeptide or crown-ether based columns are good starting points.[1][3]
-
Drastically Change Mobile Phase: If using a reversed-phase or polar organic mode, significantly alter the organic modifier (e.g., switch from methanol to acetonitrile) or its concentration.[2]
-
Adjust pH: Modify the mobile phase pH with additives like TFA or formic acid. The ionization state of your molecule is critical for interaction with the CSP.
-
-
Advanced Steps:
Q: My peaks are broad and show significant tailing. How can I improve the peak shape?
A: Poor peak shape is often caused by secondary interactions, column overload, or inappropriate mobile phase conditions.
-
Solutions:
-
Adjust Mobile Phase: Add or change the concentration of an acidic modifier (e.g., 0.1% TFA) to minimize undesirable ionic interactions.
-
Lower Sample Concentration: Inject a more dilute sample to check for mass overload.
-
Check for Contamination: If the problem persists, the column may be contaminated. Follow the manufacturer's instructions for column cleaning and regeneration.[7]
-
Q: I have partial separation, but the resolution (Rs) is less than 1.5. How can I improve it?
A: Low resolution means the peaks are not fully separated. Optimization of chromatographic parameters can often increase the distance between the peak centers or decrease their width.
-
Optimization Strategies:
-
Mobile Phase Composition: Systematically vary the percentage of the organic modifier. Even small changes can have a large impact on selectivity (α).[8]
-
Temperature: Lowering the column temperature often increases resolution, although it will also increase retention time and back pressure.
-
Flow Rate: Reducing the flow rate can increase column efficiency and, consequently, resolution.
-
Change Modifier/Additive: Switching from methanol to acetonitrile or from TFA to formic acid can alter the chiral recognition mechanism.
-
Data & Protocols
Table 1: Chiral Stationary Phases for Amino Acid Analysis
| CSP Type | Chiral Selector Example | Commercial Name Example | Separation Principle |
| Macrocyclic Glycopeptide | Teicoplanin | CHIROBIOTIC T | Multiple (ionic, hydrogen bonding, steric)[2][9] |
| Macrocyclic Glycopeptide | Teicoplanin Aglycone | CHIROBIOTIC TAG | Similar to Teicoplanin, different selectivity[9] |
| Crown Ether | (18-crown-6) ether | CROWNPAK CR-I | Host-guest complexation with primary amines[1][3] |
| Zwitterionic Ion-Exchange | Quinine carbamate | CHIRALPAK ZWIX(+) | Anion-exchange and zwitterionic interactions[1][10] |
| Ligand Exchange | D- or L-Phenylalanine | Astec CLC-D | Metal-ion mediated complexation[1] |
Generalized Experimental Protocol for Method Development
This protocol provides a starting point for developing a chiral separation method for this compound using HPLC.
1. Column Selection:
-
Primary Choice: Start with a macrocyclic glycopeptide column (e.g., Astec CHIROBIOTIC T, 250 x 4.6 mm, 5 µm) due to its broad success with underivatized amino acids.[2]
-
Secondary Choice: If the primary column fails, try a crown-ether based column (e.g., CROWNPAK CR-I).
2. Mobile Phase Preparation:
-
Prepare a series of mobile phases to screen different organic modifiers and additives.
-
System 1 (Methanol-based):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
-
System 2 (Acetonitrile-based):
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
-
3. Initial Screening Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 5 µL
-
Detection: UV at 210 nm (or as appropriate for the analyte)
-
Gradient: Run a broad gradient from 5% to 95% B over 20 minutes to determine the approximate elution conditions.
4. Method Optimization:
-
Based on the screening results, select the system that shows the best initial selectivity.
-
Run isocratic experiments at different percentages of Mobile Phase B (e.g., 70%, 80%, 90%) to find the optimal composition for resolution.
-
If resolution is still insufficient (Rs < 1.5), systematically adjust the flow rate (e.g., down to 0.6 mL/min) and temperature (e.g., down to 15 °C) to improve efficiency and selectivity.[11]
5. Sample Preparation:
-
Dissolve the racemic this compound standard in the initial mobile phase composition to a concentration of approximately 0.5-1.0 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Analysis and Enantioseparation of Amino Acids by Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. researchgate.net [researchgate.net]
- 7. help.waters.com [help.waters.com]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 3-Amino-3-cyclohexylpropanoic Acid and Its Analogues: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide provides a comparative framework for the study of 3-Amino-3-cyclohexylpropanoic acid and its structurally related analogues. Due to the limited availability of direct comparative experimental data in the public domain, this document serves as a comprehensive template, outlining the key compounds, detailed experimental protocols for their evaluation, and a standardized format for data presentation.
Introduction
This compound is a GABA analogue, a class of compounds that has garnered significant interest for its potential therapeutic applications in neurological disorders. The structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) suggests that these compounds may interact with GABA receptors or other related targets in the central nervous system. This guide focuses on this compound and a selection of its analogues, providing a basis for their systematic evaluation.
Featured Analogues for Comparative Study
A variety of analogues of this compound can be synthesized or procured for comparative analysis. These analogues feature modifications at different positions of the propanoic acid chain and the cyclohexyl ring, allowing for the investigation of structure-activity relationships.
Table 1: Structures of this compound and Its Analogues
| Compound Name | Structure | Key Features |
| This compound | Parent compound with a cyclohexyl group at the β-position. | |
| (R)-2-Amino-3-cyclohexylpropanoic acid | Isomer with the amino group at the α-position.[1][2] | |
| 3-Amino-2-(cyclohexylmethyl)propanoic acid | Analogue with a cyclohexylmethyl group at the α-position. | |
| 3-Amino-3-(3-cyclohexenyl)propanoic acid | Analogue with an unsaturated cyclohexenyl ring.[3] | |
| (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-cyclohexylpropanoic acid | Boc-protected version for synthetic manipulations. | |
| 3-Amino-3-cyclohexyl-propionic acid methyl ester hydrochloride | Methyl ester prodrug form.[4] |
Comparative Data Presentation
To facilitate a clear and objective comparison, all quantitative data should be organized into a structured table. The following template is provided for recording key experimental outcomes.
Table 2: Template for Comparative Experimental Data
| Compound | Target | Assay Type | Ki (nM) | IC50 (µM) | EC50 (µM) | Emax (%) |
| This compound | GABA_A | Radioligand Binding | ||||
| GABA_B | Radioligand Binding | |||||
| VGCC (α2δ) | Radioligand Binding | |||||
| (R)-2-Amino-3-cyclohexylpropanoic acid | GABA_A | Radioligand Binding | ||||
| GABA_B | Radioligand Binding | |||||
| VGCC (α2δ) | Radioligand Binding | |||||
| 3-Amino-2-(cyclohexylmethyl)propanoic acid | GABA_A | Radioligand Binding | ||||
| GABA_B | Radioligand Binding | |||||
| VGCC (α2δ) | Radioligand Binding | |||||
| 3-Amino-3-(3-cyclohexenyl)propanoic acid | GABA_A | Radioligand Binding | ||||
| GABA_B | Radioligand Binding | |||||
| VGCC (α2δ) | Radioligand Binding |
Note: Ki (inhibitor constant), IC50 (half-maximal inhibitory concentration), EC50 (half-maximal effective concentration), Emax (maximum effect). VGCC (Voltage-Gated Calcium Channel).
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for generating reliable comparative data. The following sections provide established methodologies for key assays relevant to the study of GABA analogues.
GABA Receptor Binding Assays
These assays are fundamental for determining the affinity of the test compounds for GABA_A and GABA_B receptors.
1. Membrane Preparation (from rat brain) [5][6]
-
Homogenize whole rat brains in ice-cold 0.32 M sucrose solution.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet in hypotonic buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge again.
-
Wash the pellet multiple times by resuspension and centrifugation to remove endogenous GABA.
-
The final pellet, containing the membrane fraction, can be stored at -80°C.
2. GABA_A Receptor Binding Assay [5][6]
-
Radioligand: [3H]Muscimol or [3H]Gaboxadol.
-
Incubation Buffer: 50 mM Tris-HCl, pH 7.4.
-
Procedure:
-
Incubate the prepared brain membranes with various concentrations of the test compound and a fixed concentration of the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GABA.
-
Incubate at 4°C for 30-60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis: Calculate the Ki values using the Cheng-Prusoff equation.
3. GABA_B Receptor Binding Assay [6]
-
Radioligand: [3H]GABA (in the presence of a GABA_A receptor antagonist like bicuculline to block binding to GABA_A receptors) or a selective GABA_B ligand like [3H]CGP54626.
-
Incubation Buffer: 50 mM Tris-HCl with 2.5 mM CaCl2, pH 7.4.
-
Procedure: Similar to the GABA_A binding assay, with incubation at 4°C for 20 minutes.
-
Data Analysis: Calculate the Ki values.
In Vitro Functional Assays
Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or allosteric modulator.
Whole-Cell Patch-Clamp Electrophysiology [7]
This technique can be used to measure the effect of the compounds on GABA-evoked currents in cells expressing recombinant GABA receptors (e.g., HEK293 cells).
-
Cell Culture: Culture cells stably or transiently expressing the desired GABA receptor subunits.
-
Recording:
-
Obtain whole-cell recordings from single cells.
-
Apply GABA at a concentration that elicits a submaximal response (e.g., EC20).
-
Co-apply the test compound with GABA to determine its effect on the GABA-evoked current.
-
-
Data Analysis: Determine the EC50 or IC50 values and the Emax to characterize the compound's functional activity.
Visualizing Experimental Workflows and Signaling Pathways
Clear diagrams of experimental workflows and signaling pathways are critical for understanding the research process and the biological context.
Caption: Workflow for a radioligand binding assay.
Caption: Simplified GABAergic signaling pathway.
By adhering to these standardized protocols and data presentation formats, researchers can contribute to a more comprehensive and directly comparable understanding of the pharmacological profiles of this compound and its analogues. This foundational work is essential for the rational design and development of novel therapeutic agents targeting the GABAergic system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (2R)-2-amino-3-cyclohexylpropanoic acid | C9H17NO2 | CID 736026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. scbt.com [scbt.com]
- 5. PDSP - GABA [kidbdev.med.unc.edu]
- 6. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Comparative Guide to Antibody Cross-Reactivity with 3-Amino-3-cyclohexylpropanoic Acid and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of antibody cross-reactivity with the non-proteinogenic β-amino acid, 3-Amino-3-cyclohexylpropanoic acid, and its structural analogs. Due to the limited availability of direct antibody binding data for this compound, this guide utilizes experimental data from structurally related β-agonist compounds to illustrate the principles and methodologies for assessing antibody cross-reactivity. This approach provides a framework for researchers to evaluate potential off-target binding of antibodies to small molecules with similar structural motifs.
Introduction to Antibody Cross-Reactivity with Small Molecules
Antibody cross-reactivity occurs when an antibody, raised against a specific antigen, binds to a different, non-target molecule that shares structural similarities.[1] This phenomenon is a critical consideration in the development of therapeutic antibodies and diagnostic immunoassays, as it can lead to a lack of specificity, reduced efficacy, and potential off-target effects. Small molecules, such as this compound, can be immunogenic, particularly when conjugated to a carrier protein, and elicit an antibody response. The resulting antibodies may exhibit cross-reactivity with other structurally related small molecules.
Comparative Analysis of Antibody Cross-Reactivity
| Compound | Structure | Cross-Reactivity (%) |
| Phenylethanolamine A (PEAA) | 100 | |
| Ractopamine | < 0.29 | |
| Cimaterol | < 0.29 | |
| Terbutaline | < 0.29 | |
| Bambuterol | < 0.29 | |
| Zilpaterol | < 0.29 | |
| Mabuterol | < 0.29 | |
| Brombuterol | < 0.29 | |
| Formoterol | < 0.29 | |
| Fenoterol | < 0.29 | |
| Clenbuterol | < 0.29 | |
| Penbutolol | < 0.29 | |
| Cimbuterol | < 0.29 | |
| Salbutamol | < 0.29 |
Data adapted from a study on a monoclonal antibody against Phenylethanolamine A.[2]
This data highlights that even with structural similarities, a highly specific monoclonal antibody can differentiate between its target and other related molecules. This principle is fundamental for the development of specific antibodies targeting small molecules like this compound.
Experimental Protocols for Assessing Cross-Reactivity
The two primary methods for quantifying antibody cross-reactivity with small molecules are the Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).
Competitive ELISA Protocol
Competitive ELISA is a highly sensitive method for detecting and quantifying small molecules. In this assay, the target molecule in the sample competes with a labeled version of the molecule for binding to a limited amount of antibody.
Materials:
-
Microtiter plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Antibody specific to the target molecule
-
Enzyme-conjugated target molecule (or a secondary antibody if the primary is not conjugated)
-
Substrate for the enzyme (e.g., TMB for HRP)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a microtiter plate with an antibody specific to the target molecule (e.g., 1-10 µg/mL in coating buffer). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound antibody.
-
Blocking: Block the remaining protein-binding sites in the wells by adding blocking buffer. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Add a mixture of the sample (containing the unknown amount of the target molecule) and a fixed amount of the enzyme-conjugated target molecule to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer to remove unbound molecules.
-
Substrate Addition: Add the enzyme substrate to the wells and incubate until a color change is observed.
-
Stopping the Reaction: Add a stop solution to halt the enzymatic reaction.
-
Measurement: Read the absorbance at the appropriate wavelength using a plate reader. The concentration of the target molecule in the sample is inversely proportional to the signal intensity.
Surface Plasmon Resonance (SPR) Protocol
SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity between a ligand (immobilized on a sensor chip) and an analyte (in solution).
Materials:
-
SPR instrument
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS)
-
Ligand (e.g., antibody specific to the target molecule)
-
Analyte (e.g., this compound and its analogs)
-
Running buffer (e.g., HBS-EP)
Procedure:
-
Sensor Chip Preparation: Activate the sensor chip surface using a mixture of EDC and NHS.
-
Ligand Immobilization: Inject the antibody (ligand) over the activated surface to achieve the desired immobilization level.
-
Deactivation: Deactivate any remaining active esters on the surface with an injection of ethanolamine.
-
Analyte Injection: Inject a series of concentrations of the small molecule analyte (and potential cross-reactants) over the sensor surface.
-
Data Acquisition: Monitor the change in the SPR signal (response units) in real-time.
-
Regeneration: After each analyte injection, regenerate the sensor surface by injecting a solution that disrupts the ligand-analyte interaction without denaturing the immobilized ligand.
-
Data Analysis: Analyze the sensorgrams to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for each interaction. Cross-reactivity can be assessed by comparing the binding affinities of the different analytes to the immobilized antibody.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for Cross-Reactivity Assessment
Caption: A generalized workflow for generating and characterizing antibodies against a small molecule and assessing their cross-reactivity.
Potential Signaling Pathway Involvement
Cyclic amino acids and their derivatives can act as neurotransmitters or hormones, influencing various signaling pathways.[3][4] For instance, they can modulate G-protein coupled receptor (GPCR) signaling. The following diagram illustrates a hypothetical signaling pathway where a molecule like this compound could act as a ligand for a GPCR.
Caption: A simplified diagram of a G-protein coupled receptor (GPCR) signaling pathway that could be modulated by a small molecule ligand.
Conclusion
The assessment of antibody cross-reactivity is a critical step in the development of specific and reliable antibody-based tools and therapeutics. While direct experimental data for this compound is currently limited, the principles and methodologies outlined in this guide, using data from structurally related compounds, provide a robust framework for researchers. By employing techniques such as competitive ELISA and SPR, and by understanding the potential biological context of these molecules, scientists can effectively characterize the specificity of their antibodies and ensure their suitability for their intended applications.
References
A Comparative Guide to the Synthetic Routes of 3-Amino-3-cyclohexylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two primary synthetic routes for the production of 3-Amino-3-cyclohexylpropanoic acid, a valuable beta-amino acid analogue with applications in medicinal chemistry and drug development. The routes compared are the catalytic hydrogenation of a phenylalanine analogue and a one-pot condensation reaction. This comparison includes a summary of quantitative data, detailed experimental protocols, and a visual representation of the synthetic pathways.
Comparison of Synthetic Routes
The selection of a synthetic route for this compound depends on factors such as desired stereochemistry, available starting materials, and scalability. Below is a summary of the key performance indicators for two distinct methods.
| Parameter | Route 1: Catalytic Hydrogenation | Route 2: One-Pot Condensation |
| Starting Materials | L-Phenylalanine, Pt/Rh catalyst | Cyclohexanecarboxaldehyde, Malonic acid, Ammonium acetate |
| Key Transformation | Reduction of the phenyl ring | Knoevenagel condensation followed by Michael addition and decarboxylation |
| Stereochemistry | Enantiomerically pure (L- or D- depending on starting material) | Racemic mixture |
| Yield | High | Moderate to Good |
| Purity | High | Moderate, requires purification |
| Reaction Conditions | Elevated pressure and temperature | Reflux |
| Scalability | Scalable | Scalable |
| Advantages | High purity, stereocontrol | Operationally simple, readily available starting materials |
| Disadvantages | Requires specialized high-pressure equipment | Produces a racemic mixture, may require chromatographic purification |
Experimental Protocols
Route 1: Catalytic Hydrogenation of L-Phenylalanine
This method involves the reduction of the aromatic ring of L-phenylalanine to a cyclohexane ring, yielding the enantiomerically pure L-isomer of this compound (also known as 3-Cyclohexyl-L-alanine).
Materials:
-
L-Phenylalanine (20 g, 121 mmol)[1]
-
Deionized water (200 ml)[1]
-
Isopropanol (200 ml)[1]
-
37% Hydrochloric acid (12.2 ml, 146 mmol)[1]
-
Pt/Rh catalyst (4% Pt + 1% Rh on activated carbon, ~50% water content, 2 g)[1]
-
High-pressure autoclave
Procedure:
-
A solution of L-phenylalanine in deionized water, isopropanol, and hydrochloric acid is prepared.[1]
-
The Pt/Rh catalyst is added to the solution.[1]
-
The mixture is transferred to a high-pressure autoclave.[1]
-
The autoclave is purged first with nitrogen and then with hydrogen gas.[1]
-
The reaction is carried out at a hydrogen pressure of 8-10 bar and a temperature of 50-60°C for 6-8 hours.[1]
-
After the reaction, the autoclave is depressurized and purged with nitrogen.[1]
-
The hot reaction mixture is filtered to remove the catalyst.[1]
-
The catalyst is washed with deionized water.[1]
-
The product is isolated from the filtrate, typically by crystallization.
Route 2: One-Pot Condensation of Cyclohexanecarboxaldehyde, Malonic Acid, and Ammonium Acetate
This route provides a straightforward method to produce racemic this compound from simple starting materials in a single step. This type of reaction is known to be effective for the synthesis of various 3-amino-3-arylpropanoic acids.[2][3]
Materials:
-
Cyclohexanecarboxaldehyde
-
Malonic acid
-
Ammonium acetate
-
Ethanol
Procedure:
-
Cyclohexanecarboxaldehyde, malonic acid, and ammonium acetate are refluxed in ethanol.
-
The reaction mixture is cooled to room temperature, allowing the product to precipitate.
-
The solid product is collected by filtration.
-
The crude product is purified by recrystallization from a suitable solvent like methanol to obtain pure, racemic this compound.
Synthetic Pathway Visualization
The following diagrams illustrate the logical flow of the two compared synthetic routes.
This guide provides a foundational understanding of two distinct methods for synthesizing this compound. Researchers and development professionals can use this information to select the most appropriate route based on their specific needs regarding stereochemistry, equipment availability, and desired product purity.
References
Performance Benchmarking of 3-Amino-3-cyclohexylpropanoic Acid in Assays: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the selection of appropriate research compounds is a critical step in elucidating biological pathways and discovering novel therapeutics. This guide provides a comparative overview of 3-Amino-3-cyclohexylpropanoic acid, a GABA analogue, benchmarked against other relevant compounds in assays targeting the GABAergic system. Due to a lack of publicly available quantitative performance data for this compound, this guide will focus on presenting a framework for its evaluation and comparison with established GABA receptor ligands, alongside detailed experimental protocols for key assays in the field.
Alternatives for Comparison
To effectively benchmark the performance of this compound, it is essential to compare it against well-characterized compounds that act on GABA receptors. These alternatives can be categorized based on their mechanism of action and receptor subtype selectivity.
-
GABA-A Receptor Modulators:
-
Agonists: Muscimol, Isoguvacine
-
Antagonists: Bicuculline, Gabazine (SR-95531)
-
Positive Allosteric Modulators: Diazepam (Benzodiazepine), Phenobarbital (Barbiturate)
-
-
GABA-B Receptor Modulators:
-
Agonists: Baclofen, SKF-97541
-
Antagonists: Saclofen, Phaclofen
-
-
GABA Transporter (GAT) Inhibitors:
-
Tiagabine, Nipecotic acid
-
Data Presentation
A comprehensive understanding of a compound's performance requires the analysis of key quantitative metrics obtained from various assays. The following table outlines the essential data points that should be determined for this compound to enable a robust comparison with its alternatives.
| Compound | Target Receptor/Transporter | Assay Type | Key Performance Metric | Value (e.g., IC50, Ki, EC50) | Reference |
| This compound | To be determined | To be determined | To be determined | Data not available | - |
| Muscimol | GABA-A Receptor | Radioligand Binding Assay | Ki | ~2 nM | [1] |
| Bicuculline | GABA-A Receptor | Radioligand Binding Assay | IC50 | ~1 µM | [2] |
| Baclofen | GABA-B Receptor | Functional Assay (GTPγS) | EC50 | ~200 nM | [3] |
| Saclofen | GABA-B Receptor | Radioligand Binding Assay | IC50 | ~10 µM | [4] |
| Tiagabine | GAT-1 | [³H]GABA Uptake Assay | IC50 | ~50 nM | [5] |
Note: The values presented in this table are approximate and can vary depending on the specific experimental conditions. Researchers should consult the primary literature for detailed information.
Experimental Protocols
To ensure reproducibility and enable accurate comparisons, it is crucial to follow standardized and detailed experimental protocols. Below are methodologies for key assays used to characterize GABAergic compounds.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki or IC50) of this compound for GABA receptors.
Materials:
-
Cell membranes expressing the target GABA receptor subtype (e.g., from HEK293 cells or rodent brain tissue).
-
Radioligand specific for the target receptor (e.g., [³H]Muscimol for GABA-A, [³H]Baclofen for GABA-B).
-
Non-labeled competitor (e.g., GABA).
-
Test compound (this compound).
-
Assay buffer (e.g., Tris-HCl).
-
Scintillation cocktail and scintillation counter.
Protocol:
-
Prepare cell membranes and resuspend in assay buffer.
-
In a 96-well plate, add a fixed concentration of the radioligand to each well.
-
For competition binding, add increasing concentrations of the unlabeled test compound (this compound).
-
To determine non-specific binding, add a high concentration of a known competitor (e.g., GABA).
-
Add the membrane preparation to each well to initiate the binding reaction.
-
Incubate at a specific temperature (e.g., 4°C or room temperature) for a defined period to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Electrophysiological Assays (Two-Electrode Voltage Clamp)
Objective: To determine the functional activity (e.g., agonist, antagonist, modulator) and potency (EC50 or IC50) of this compound at GABA receptors expressed in Xenopus oocytes.
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the subunits of the target GABA receptor.
-
Recording solution (e.g., ND96).
-
Agonist (e.g., GABA).
-
Test compound (this compound).
-
Two-electrode voltage clamp setup.
Protocol:
-
Inject the cRNA into the Xenopus oocytes and incubate for 2-5 days to allow for receptor expression.
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).
-
To test for agonist activity, apply increasing concentrations of this compound and measure the resulting current.
-
To test for antagonist activity, co-apply a fixed concentration of GABA with increasing concentrations of this compound and measure the inhibition of the GABA-evoked current.
-
To test for modulatory activity, co-apply a sub-maximal concentration of GABA with increasing concentrations of this compound and measure the potentiation or inhibition of the GABA-evoked current.
-
Construct concentration-response curves and fit with the Hill equation to determine EC50 or IC50 values.
Mandatory Visualization
GABA-A Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of a typical GABA-A receptor.
Caption: Simplified signaling pathway of a GABA-A receptor.
Experimental Workflow for Radioligand Binding Assay
The following diagram outlines the key steps in a typical radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and activity of 5-(aminomethylene)-1,3-cyclohexanediones: enolic analogues of gamma-aminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclohexanol analogues are positive modulators of GABA(A) receptor currents and act as general anaesthetics in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential effects of hexachlorocyclohexane isomers on the GABA receptor subunits expressed in human embryonic kidney cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring new cyclohexane carboxamides based GABA agonist: Design, synthesis, biological evaluation, in silico ADME and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Structural Activity Relationship (SAR) of 3-Amino-3-cyclohexylpropanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structural activity relationships (SAR) of 3-Amino-3-cyclohexylpropanoic acid derivatives, a class of compounds that includes the well-known drug gabapentin. The primary mechanism of action for many of these compounds is the binding to the α2-δ subunit of voltage-gated calcium channels, which leads to their anticonvulsant, analgesic, and anxiolytic properties.[1][2] This guide summarizes key quantitative data, details experimental protocols for activity assessment, and visualizes the relevant biological pathway and experimental workflows.
Quantitative SAR Data Comparison
The following tables summarize the in vitro binding affinity and in vivo efficacy of a series of 3-substituted GABA analogues, with modifications on the alkyl side chain, including derivatives of this compound. The data is primarily drawn from a comprehensive study on pregabalin analogues.[1][2]
Table 1: In Vitro Binding Affinity for the α2-δ Subunit
| Compound | R Group | α2-δ Binding IC50 (nM) |
| Gabapentin | -CH2-Cyclohexyl | 84 |
| Pregabalin | -CH2CH(CH3)2 | 90 |
| Analogue 1 | -CH2CH2Ph | 130 |
| Analogue 2 | -CH2-Cyclopentyl | 140 |
| Analogue 3 | -CH2-Cyclobutyl | 440 |
| Analogue 4 | -CH2-Cyclopropyl | >10,000 |
| Analogue 5 | -(CH2)2CH(CH3)2 | 37 |
| Analogue 6 | -(CH2)3CH(CH3)2 | 180 |
Data sourced from Bryans et al. (1998).[1]
Table 2: In Vivo Anticonvulsant and Anxiolytic Activity
| Compound | MES ED50 (mg/kg, i.p.) | Audiogenic Seizure ED50 (mg/kg, i.p.) | Rat Elevated Plus Maze MED (mg/kg, i.p.) |
| Gabapentin | 10 | 3.2 | 10 |
| Pregabalin | 3.2 | 0.7 | 3 |
| Analogue 1 | 32 | 10 | 32 |
| Analogue 5 | 1.8 | 0.5 | 1 |
MES: Maximal Electroshock Seizure model in mice. Audiogenic Seizure model in DBA/2 mice. Rat Elevated Plus Maze Minimum Effective Dose (MED). Data sourced from Bryans et al. (1998).[1]
Mechanism of Action: Targeting the α2-δ Subunit of Voltage-Gated Calcium Channels
Unlike GABA, which directly interacts with GABAA and GABAB receptors, gabapentin and its analogues do not bind to these receptors.[1] Instead, their primary target is the α2-δ auxiliary subunit of voltage-gated calcium channels.[1][2] Binding to this subunit is thought to reduce the release of excitatory neurotransmitters.[1]
References
Determining the Absolute Configuration of Synthesized 3-Amino-3-cyclohexylpropanoic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of a chiral molecule is a critical step in chemical synthesis and pharmaceutical development. This guide provides a comparative overview of key experimental methods for confirming the absolute stereochemistry of synthesized 3-Amino-3-cyclohexylpropanoic acid, a chiral β-amino acid.
The spatial arrangement of atoms in a chiral molecule, known as its absolute configuration, can significantly influence its biological activity.[1] In the pharmaceutical industry, different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[1] Therefore, rigorous confirmation of the absolute configuration of molecules like this compound is paramount. This guide details and compares three powerful analytical techniques for this purpose: Single-Crystal X-ray Crystallography, Vibrational Circular Dichroism (VCD) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents.
Comparison of Analytical Methods
The choice of method for determining the absolute configuration depends on several factors, including the physical properties of the sample, available instrumentation, and the desired level of certainty. The following table summarizes the key characteristics of each technique.
| Feature | Single-Crystal X-ray Crystallography | Vibrational Circular Dichroism (VCD) | NMR with Chiral Derivatizing Agents |
| Principle | Diffraction of X-rays by a single crystal to produce a 3D electron density map.[2][3][4] | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[5][6][7] | Covalent reaction of the chiral amine with an enantiomerically pure chiral derivatizing agent to form diastereomers, which exhibit distinct NMR spectra.[8][9][10] |
| Sample Requirements | High-quality single crystal (typically >50 μm).[7][11] Can be challenging for oils or amorphous solids.[12][13] | Solution in an appropriate solvent (e.g., CDCl₃).[7] Does not require crystallization.[7] | Soluble sample. Requires two separate reactions with (R)- and (S)-derivatizing agents.[8][12][13] |
| Key Advantage | Provides an unambiguous and definitive determination of the three-dimensional structure and absolute configuration.[1][2][4] | Applicable to a wide range of molecules in solution, including those that are difficult to crystallize.[6][7] | Utilizes widely available NMR instrumentation. Can be performed on a relatively small scale. |
| Limitations | The primary limitation is the need to grow a suitable single crystal.[7][12][13] May require the presence of a heavy atom for reliable determination.[11][14] | Requires quantum chemical calculations (DFT) to predict the theoretical VCD spectrum for comparison with the experimental data.[6][7][15] | The method is indirect and relies on the interpretation of chemical shift differences. The choice of derivatizing agent is crucial.[16][17] |
| Time Scale | Can be lengthy, depending on the time required for crystallization. | Relatively fast measurement, but computational time for DFT calculations can be significant. | A typical analysis can take 4-6 hours of active effort over 1-2 days.[8][10] |
Experimental Protocols
Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is considered the "gold standard" for determining the absolute configuration of chiral molecules.[1][6] The method involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. To determine the absolute configuration, the phenomenon of anomalous dispersion is utilized.[1][14]
Methodology:
-
Crystallization: Grow a high-quality single crystal of the synthesized this compound. This can be achieved through various techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting: Mount a suitable crystal on a goniometer head.
-
Data Collection: Place the mounted crystal in an X-ray diffractometer. Collect diffraction data by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: Process the diffraction data to obtain the unit cell dimensions, space group, and reflection intensities. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule. Refine the structural model against the experimental data.
-
Absolute Configuration Determination: Determine the absolute configuration by analyzing the anomalous scattering effects. The Flack parameter is a critical value in this determination; a value close to 0 for a given enantiomer confirms its absolute configuration.
Workflow for X-ray Crystallography:
Caption: Workflow for absolute configuration determination using X-ray crystallography.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[5][7] The resulting VCD spectrum is unique to a specific enantiomer. By comparing the experimental VCD spectrum to a spectrum predicted by quantum chemical calculations for a known configuration, the absolute configuration of the synthesized compound can be determined.[6][7]
Methodology:
-
Sample Preparation: Dissolve the synthesized this compound in a suitable deuterated solvent (e.g., CDCl₃) at an appropriate concentration (e.g., 0.1 M).
-
VCD Spectrum Measurement: Record the VCD and infrared (IR) spectra of the solution using a VCD spectrometer.
-
Computational Modeling:
-
Perform a conformational search for one enantiomer (e.g., the R-enantiomer) of this compound to identify all low-energy conformers.
-
For each conformer, perform geometry optimization and frequency calculations using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).
-
Calculate the VCD and IR spectra for each conformer.
-
-
Spectral Comparison:
-
Generate a Boltzmann-averaged theoretical VCD spectrum from the calculated spectra of the individual conformers.
-
Compare the experimental VCD spectrum with the calculated spectrum for the chosen enantiomer.
-
If the signs and relative intensities of the major bands in the experimental and calculated spectra match, the absolute configuration of the sample is that of the calculated enantiomer.[6] If they are opposite, the sample has the opposite absolute configuration.
-
Logical Flow for VCD Analysis:
Caption: Logical flow for VCD-based absolute configuration assignment.
NMR Spectroscopy with Chiral Derivatizing Agents (Mosher's Method)
This method involves the reaction of the chiral amine in this compound with an enantiomerically pure chiral derivatizing agent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[8][10] This reaction creates a pair of diastereomers which will have different chemical shifts in their ¹H NMR spectra.[8] By analyzing the differences in these chemical shifts (Δδ), the absolute configuration of the original amine can be deduced.[10][12]
Methodology:
-
Derivatization:
-
In two separate reactions, react the synthesized this compound with the acid chloride of (R)-MTPA and (S)-MTPA to form the corresponding diastereomeric amides.
-
-
NMR Analysis:
-
Acquire the ¹H NMR spectra for both diastereomeric products.
-
Assign the proton signals for each diastereomer. Two-dimensional NMR techniques (e.g., COSY, HSQC) can aid in these assignments.
-
-
Data Analysis:
-
Calculate the chemical shift differences (Δδ = δS - δR) for the protons on either side of the newly formed stereocenter.
-
Based on the established model for MTPA amides, the sign of the Δδ values for protons on one side of the molecule will be positive, while those on the other side will be negative. This pattern allows for the assignment of the absolute configuration of the original amine.
-
Decision Pathway for Mosher's Method:
Caption: Decision pathway for determining absolute configuration using Mosher's method.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. purechemistry.org [purechemistry.org]
- 4. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 5. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. americanlaboratory.com [americanlaboratory.com]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
- 8. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. experts.umn.edu [experts.umn.edu]
- 11. researchgate.net [researchgate.net]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. echemi.com [echemi.com]
- 14. Absolute configuration - Wikipedia [en.wikipedia.org]
- 15. m.youtube.com [m.youtube.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
Navigating Reproducibility: A Comparative Guide to Commercially Sourced 3-Amino-3-cyclohexylpropanoic Acid
The consistency and purity of chemical reagents are critical factors that can significantly influence the reliability and reproducibility of scientific experiments. Lot-to-lot variation in commercially available compounds can introduce unintended variables, leading to discrepancies in experimental data and hindering scientific progress. This is particularly crucial for compounds like 3-Amino-3-cyclohexylpropanoic acid, which are likely to be used in sensitive biological assays, such as those investigating neurotransmitter receptor function.
Importance of Independent Quality Verification
Given the potential for variability between different suppliers and even between different batches from the same supplier, it is imperative for researchers to perform independent quality verification of commercially sourced this compound. This verification can help to ensure that the observed experimental effects are attributable to the compound itself and not to impurities.
Hypothetical Performance Comparison in a GABA Receptor Binding Assay
To illustrate the potential impact of purity on experimental outcomes, this section presents a hypothetical comparison of this compound from three fictional commercial sources in a competitive GABA receptor binding assay.
Data Presentation
| Supplier | Stated Purity | Hypothetical Actual Purity (Determined by Independent Analysis) | Key Impurity | Hypothetical IC50 in GABA Receptor Binding Assay |
| Supplier A | >98% | 98.5% | Unidentified structural analogue | 5.2 µM |
| Supplier B | >95% | 96.1% | Starting material from synthesis | 6.8 µM |
| Supplier C | >99% (High-Purity Grade) | 99.7% | Minimal detectable impurities | 4.5 µM |
Note: This data is hypothetical and for illustrative purposes only. Actual results may vary.
The hypothetical data above suggests that higher purity material from "Supplier C" results in a lower IC50 value, indicating a higher binding affinity for the GABA receptor. The presence of impurities in the products from "Supplier A" and "Supplier B" could potentially interfere with the binding of this compound to its target, leading to an underestimation of its true potency.
Experimental Protocols
Purity and Identity Verification by Analytical Chemistry
Objective: To independently verify the purity and identity of commercially sourced this compound.
Methodology:
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Detection: UV at 210 nm.
-
Procedure: Dissolve a small amount of the compound in the mobile phase and inject it into the HPLC system. The purity is determined by the area of the main peak relative to the total area of all peaks.
-
-
Mass Spectrometry (MS):
-
Method: Electrospray ionization (ESI) in positive ion mode.
-
Procedure: Infuse a solution of the compound directly into the mass spectrometer. The observed mass-to-charge ratio (m/z) should correspond to the expected molecular weight of this compound (C9H17NO2; MW: 171.24).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Method: 1H NMR and 13C NMR in a suitable deuterated solvent (e.g., D2O or DMSO-d6).
-
Procedure: Dissolve the sample in the deuterated solvent and acquire the spectra. The chemical shifts, coupling constants, and integration of the peaks should be consistent with the known structure of this compound.
-
GABA Receptor Binding Assay
Objective: To determine the binding affinity (IC50) of this compound from different commercial sources to the GABA receptor.
Methodology:
-
Materials:
-
Rat brain cortex membranes (prepared as a source of GABA receptors).
-
[3H]-GABA (radioligand).
-
Unlabeled GABA (for determining non-specific binding).
-
This compound from different suppliers.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Procedure:
-
Prepare a series of dilutions of this compound from each supplier.
-
In a 96-well plate, add the rat brain membranes, [3H]-GABA, and the different concentrations of the test compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled GABA.
-
Incubate the plate at 4°C for 60 minutes.
-
Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC50 value by non-linear regression analysis.
-
Mandatory Visualizations
Comparative Analysis of (R)- and (S)-3-Amino-3-cyclohexylpropanoic Acid: A Review of Available Data
Currently, a direct comparative analysis of the biological effects of (R)- and (S)-3-Amino-3-cyclohexylpropanoic acid is not available in publicly accessible scientific literature. Extensive searches for peer-reviewed articles, patents, and other scholarly documents have not yielded studies that directly investigate and compare the pharmacological or biological activities of these two specific enantiomers.
While research exists on various related amino acid derivatives, including those with a cyclohexyl group at different positions, the specific biological properties and potential stereoselective effects of the (R) and (S) isomers of 3-Amino-3-cyclohexylpropanoic acid remain uncharacterized. The scientific community has explored the biological activities of other propanoic acid derivatives, but this information cannot be extrapolated to the specific enantiomers due to the high degree of stereoselectivity often observed in biological systems.
Therefore, it is not possible to provide a comparison guide with quantitative data, experimental protocols, or signaling pathway diagrams for (R)- and (S)-3-Amino-3-cyclohexylpropanoic acid at this time. Further research is required to elucidate the individual biological profiles of these enantiomers and to determine if they exhibit any significant stereospecific differences in their interactions with biological targets.
For researchers, scientists, and drug development professionals interested in this area, this represents a gap in the current scientific knowledge and an opportunity for novel research. Future studies could focus on the synthesis of both enantiomers, followed by a comprehensive in vitro and in vivo pharmacological evaluation to determine their respective biological effects and potential therapeutic applications. Such studies would be essential to understand the structure-activity relationship and the importance of stereochemistry for the biological activity of this compound.
Safety Operating Guide
Proper Disposal of 3-Amino-3-cyclohexylpropanoic Acid: A Guide for Laboratory Professionals
Researchers and drug development professionals handling 3-Amino-3-cyclohexylpropanoic acid must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential, step-by-step procedures for the proper disposal of this compound, minimizing risks and environmental impact.
Immediate Safety and Handling Precautions:
Before handling this compound, it is crucial to be aware of its potential hazards. The compound is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1] It is classified as harmful if swallowed.[2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times. This includes chemical-resistant gloves, protective clothing, and eye/face protection.[1][2] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[1]
Quantitative Hazard Data
For quick reference, the following table summarizes the key hazard information for this compound.
| Hazard Statement Code | Description | GHS Classification |
| H302 | Harmful if swallowed | Acute toxicity, Oral (Cat. 4) |
| H315 | Causes skin irritation | Skin irritation (Cat. 2) |
| H319 | Causes serious eye irritation | Eye irritation (Cat. 2A) |
| H335 | May cause respiratory irritation | - |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Minor Spills:
-
Containment: Prevent the spill from spreading further.
-
Absorption: Use an inert absorbent material, such as vermiculite, sand, or Chemizorb®, to cover the spill.[2]
-
Collection: Carefully sweep or vacuum the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.
-
Decontamination: Clean the affected area thoroughly.
Major Spills:
-
Evacuation: Evacuate the immediate area.
-
Alerting Authorities: Contact your institution's Environmental Health and Safety (EHS) department and emergency response team immediately.
Under no circumstances should the product be allowed to enter drains, other waterways, or the soil.[1]
Step-by-Step Disposal Procedure
The disposal of this compound must be managed through a licensed hazardous waste disposal company or your institution's EHS department.[3] Do not attempt to dispose of this chemical down the drain or with general laboratory trash.
-
Waste Collection and Storage:
-
Container: Use a designated, non-reactive, and sealable container that is compatible with the chemical. The container must be in good condition with a secure lid.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other constituents in the waste mixture.[3] Do not use chemical formulas or abbreviations.
-
Segregation: Do not mix this compound waste with other waste streams, particularly non-halogenated waste, to avoid potential reactions and increased disposal costs.[2][3] Store it separately from strong acids, bases, and oxidizing agents.[3]
-
Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The storage area should be cool, dry, and well-ventilated, and the container should be placed in secondary containment to prevent spills.[3]
-
-
Arranging for Disposal:
-
Contact Professionals: Coordinate with your institution's EHS department or a licensed hazardous waste disposal company for pickup and disposal.
-
Documentation: Complete all required waste disposal forms as mandated by your institution and the disposal company.[3]
-
-
Empty Container Disposal:
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Comprehensive Safety and Handling Guide for 3-Amino-3-cyclohexylpropanoic Acid
This guide provides essential safety protocols and logistical information for the handling and disposal of 3-Amino-3-cyclohexylpropanoic acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment
This compound is an irritant and should be handled with care. Based on safety data for the compound and structurally similar chemicals, the primary hazards are:
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[1]
To mitigate these risks, the following personal protective equipment (PPE) is mandatory.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or a Face Shield | Chemical splash goggles are required. A face shield should be worn in situations with a higher risk of splashes. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended for handling this chemical.[2][3] While specific breakthrough times are not available, it is advisable to use gloves with a minimum thickness of 4-5 mil for incidental contact.[4] For prolonged contact, consider heavier-duty nitrile or neoprene gloves and always inspect for damage before use. Change gloves immediately if they become contaminated. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn and kept fastened to protect against skin contact. |
| Respiratory Protection | Fume Hood or Particulate Respirator | All handling of the solid compound that may generate dust should be conducted in a certified chemical fume hood to avoid inhalation. If a fume hood is not available, a NIOSH-approved air-purifying respirator with a particulate filter (e.g., N95 or P100) should be used based on a risk assessment of the specific procedure.[5][6][7] |
| Foot Protection | Closed-Toe Shoes | Substantial, closed-toe shoes are mandatory in the laboratory to protect against spills. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
-
Preparation:
-
Before handling, ensure that the chemical fume hood is functioning correctly.
-
Clear the workspace of any unnecessary items.
-
Locate the nearest eyewash station and safety shower and confirm they are accessible.
-
Cover the work surface with absorbent, plastic-backed paper to contain any potential spills.
-
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within a fume hood to minimize inhalation of airborne dust.
-
Use a disposable weighing boat to prevent contamination of balances.
-
Handle the compound gently to minimize the generation of dust. Avoid pouring the powder directly from the bottle if possible; use a spatula.
-
-
Dissolution:
-
If preparing a solution, add the solid this compound to the solvent slowly.
-
Keep the container covered as much as possible during dissolution to prevent splashes and minimize vapor release.
-
-
Post-Handling:
-
Thoroughly clean the work area after use.
-
Decontaminate any equipment used with an appropriate solvent (e.g., 70% ethanol), collecting the rinsate as hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste:
-
Collect unused or expired solid this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
The label should include the chemical name and associated hazards.
-
-
Contaminated Materials:
-
Place all disposables that have come into contact with the chemical, such as gloves, weighing boats, and contaminated absorbent paper, into a designated solid hazardous waste container.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a designated liquid hazardous waste container.
-
Do not dispose of solutions down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1] While some non-hazardous amino acid solutions can be drain-disposed, it is best practice to treat this compound as chemical waste.[8][9]
-
Rinsate from decontaminating glassware should also be collected as hazardous liquid waste.
-
-
Container Disposal:
-
Empty containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[10]
-
After rinsing, deface the label on the empty container before disposal in the appropriate recycling or trash receptacle, in accordance with institutional policies.
-
Always consult and adhere to your institution's specific hazardous waste disposal procedures.
Experimental Workflow
The following diagram illustrates the safe handling workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Nitrile Gloves Chemical Resistance Guide - Bergamot [bergamot.com.my]
- 3. us.unigloves.com [us.unigloves.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. 3m.com [3m.com]
- 6. fishersci.at [fishersci.at]
- 7. queensu.ca [queensu.ca]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. Laboratory waste | Staff Portal [staff.ki.se]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
